Product packaging for 18:1 Ethylene Glycol(Cat. No.:CAS No. 928-24-5)

18:1 Ethylene Glycol

Cat. No.: B1238582
CAS No.: 928-24-5
M. Wt: 591.0 g/mol
InChI Key: NKSOSPOXQKNIKJ-CLFAGFIQSA-N
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Description

Polyoxyethylene dioleate is a fatty acid ester.
The CIR Expert Panel concluded that butylene glycol diisononanoate, cetearyl isononanoate, cetearyl nonanoate, cetyl isononanoate, cholesteryl nonanoate, diethylene glycol diethyl-hexanoate/ diisononanoate, dipentaerythrityl pentaisononanoate, ethylhexyl isononanoate, isodecyl isononanoate, isononyl isononanoate, isotridecyl isononanoate, neopentyl glycol diisononanoate, PEG-2 diisononanoate, PEG-5 isononanoate, pentaerythrityl tetraisononanaote, polyglyceryl-20 octaisononanoate, tridecyl isononanoate, ethylhexyl pelargonate, pentaerythrityl tetrapelargonate, cellobiose octanonanoate, diethylene glycol diisononanoate, dihydrocholesteryl nonanoate, glycereth-7 diisononanoate, isostearyl isononanoate, phytosteryl nonanoate, propylene glycol diisononanoate, ethyl pelargonate, isobutyl pelargonate, methyl pelargonate, neopentyl glycol dicaprylate/dipelargonate/dicaprate, and pelargonic acid are safe as cosmetic ingredients in the present practices of use and concentration described in this safety assessment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H70O4 B1238582 18:1 Ethylene Glycol CAS No. 928-24-5

Properties

IUPAC Name

2-[(Z)-octadec-9-enoyl]oxyethyl (Z)-octadec-9-enoate
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InChI

InChI=1S/C38H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37(39)41-35-36-42-38(40)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-36H2,1-2H3/b19-17-,20-18-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NKSOSPOXQKNIKJ-CLFAGFIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCOC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCOC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70O4
Source PubChem
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DSSTOX Substance ID

DTXSID40858840
Record name Ethane-1,2-diyl (9Z,9'Z)bis-octadec-9-enoate
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Molecular Weight

591.0 g/mol
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Physical Description

Lemon to orange oily liquid or semi-gel with a mild odor; [JECFA] Liquid; mp = 15 deg C; [Sigma-Aldrich MSDS]
Record name Polyoxyethylene dioleate
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CAS No.

928-24-5, 9005-07-6
Record name 1,1′-(1,2-Ethanediyl) di-(9Z)-9-octadecenoate
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Record name Dioleoyl ethylene glycol
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Record name Polyoxyethylene dioleate
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Record name Poly(oxy-1,2-ethanediyl), .alpha.-[(9Z)-1-oxo-9-octadecen-1-yl]-.omega.-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]-
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Record name 1,2-ethanediyl dioleate
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Record name Poly(oxy-1,2-ethanediyl), α-[(9Z)-1-oxo-9-octadecen-1-yl]-ω-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]
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Record name ETHYLENE GLYCOL DIOLEATE
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Record name Polyoxyethylene dioleate
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Foundational & Exploratory

Synthesis of 1,2-Dioleoyl Ethylene Glycol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical synthesis of 1,2-dioleoyl ethylene glycol, a diacylglycerol analog with significant applications in research and drug development. This document details the primary synthetic methodologies, experimental protocols, and relevant quantitative data to facilitate its preparation and purification in a laboratory setting.

Introduction

1,2-Dioleoyl ethylene glycol, a molecule where ethylene glycol is esterified with two oleic acid chains, serves as a structural and functional analog of the endogenous second messenger 1,2-diacyl-sn-glycerol (DAG). DAGs are critical signaling lipids that activate a variety of intracellular targets, most notably protein kinase C (PKC) isozymes, thereby regulating a plethora of cellular processes. The synthetic analog, 1,2-dioleoyl ethylene glycol, provides a valuable tool for researchers to probe these signaling pathways with greater metabolic stability compared to natural DAGs.

Core Synthesis Methodologies

The primary methods for synthesizing 1,2-dioleoyl ethylene glycol are direct esterification of ethylene glycol with oleic acid and transesterification of an oleoyl-rich triglyceride with ethylene glycol.

Direct Esterification

Direct esterification is a common and straightforward approach for synthesizing 1,2-dioleoyl ethylene glycol. This method involves the reaction of ethylene glycol with two equivalents of oleic acid, typically in the presence of an acid catalyst to facilitate the removal of water and drive the reaction towards the formation of the diester.

A variety of catalysts can be employed in this reaction, including:

  • Protic Acids: Strong acids such as p-toluenesulfonic acid, methanesulfonic acid, and sulfuric acid are effective catalysts for this esterification.[1][2]

  • Solid Acid Catalysts: Clay-based catalysts, for instance, montmorillonite clays (KSF, K10), offer advantages in terms of easier separation from the reaction mixture.[3]

The reaction is typically performed at elevated temperatures, ranging from 120°C to 190°C, to accelerate the reaction rate and aid in the removal of the water byproduct.[1][2][4] The molar ratio of oleic acid to ethylene glycol is a critical parameter to control the degree of esterification and maximize the yield of the desired diester.

Transesterification

An alternative route to 1,2-dioleoyl ethylene glycol is the transesterification of a triglyceride source rich in oleic acid, such as soybean oil, with ethylene glycol.[1] This reaction is typically catalyzed by a base, such as lithium carbonate, and requires high temperatures (e.g., 180–190°C) to proceed.[1] The process yields a mixture of fatty acid monoesters and the desired diester, along with glycerol as a byproduct.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various reported experimental conditions for the synthesis of glycol esters.

Table 1: Direct Esterification Conditions

ParameterValueCatalystReference
Reactants Ethylene glycol, Oleic acid[1][2][3][4]
Molar Ratio (Oleic Acid:Ethylene Glycol) Typically 2:1 for diesterVaries
Temperature 120 - 190 °CVaries[1][2][4]
Reaction Time 3 - 10 hoursVaries[1][2]
Catalyst (Example) p-Toluene sulfonic acid0.5% by weight of fatty acid[1]
Catalyst (Example) Methanesulfonic acidNot specified[4]
Catalyst (Example) Concentrated sulfuric acidNot specified[2]
Catalyst (Example) Montmorillonite KSFVaries[3]

Table 2: Transesterification Conditions

ParameterValueReference
Reactants Soybean oil, Ethylene glycol[1]
Molar Ratio (Glycol:Oil) 6:1[1]
Temperature 180 - 190 °C[1]
Reaction Time 10 hours[1]
Catalyst Lithium carbonate[1]
Catalyst Concentration 0.5% by weight of oil[1]

Experimental Protocols

Protocol 1: Direct Esterification using p-Toluene Sulfonic Acid

This protocol is based on the methodology described for the preparation of fatty acid glycol esters.[1]

Materials:

  • Ethylene glycol

  • Oleic acid

  • p-Toluene sulfonic acid

  • Nitrogen gas

  • Distilled water

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Nitrogen inlet tube

  • Water condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a three-necked flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and water condenser, add ethylene glycol (0.3 mol) and oleic acid (0.1 mol, for monoester synthesis; for diester, a 1:2 molar ratio of glycol to fatty acid should be considered).

  • Add p-toluene sulfonic acid (0.5% by weight based on the amount of oleic acid) to the flask.

  • Begin stirring the mixture and bubble nitrogen gas through the solution to create an inert atmosphere.

  • Heat the reaction mixture to 180–190°C and maintain this temperature for 10 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • To remove excess ethylene glycol and glycerol, extract the mixture five times with 50 mL portions of distilled water in a separatory funnel.

  • The organic layer containing the glycol ester is then treated with diethyl ether to facilitate separation.

  • The diethyl ether is subsequently removed under reduced pressure using a rotary evaporator to yield the final product.

Protocol 2: Purification by Two-Step Crystallization

This protocol is adapted from a method for purifying 1,2-diacylglycerols and can be applied to the crude product obtained from the synthesis.[5]

Materials:

  • Crude 1,2-dioleoyl ethylene glycol

  • Hexane (nonpolar solvent)

  • Methanol (polar solvent)

Equipment:

  • Crystallization vessels

  • Low-temperature freezers or baths (-40°C and -20°C)

  • Filtration apparatus

Procedure:

Step 1: Nonpolar Solvent Crystallization

  • Dissolve the crude reaction product in hexane at a substrate-to-solvent ratio of 1:10 (w/v).

  • Cool the solution to -40°C and hold for 18 hours to crystallize out impurities such as unreacted fatty acids and triglycerides.

  • Separate the solid fraction, which contains the desired 1,2-dioleoyl ethylene glycol, by filtration.

Step 2: Polar Solvent Crystallization

  • Dissolve the solid fraction obtained from the first step in methanol at a substrate-to-solvent ratio of 1:12 (w/v).

  • Cool the solution to -20°C and hold for 6 hours. This step is designed to crystallize the pure 1,2-dioleoyl ethylene glycol, leaving more polar impurities in the solution.

  • Isolate the purified 1,2-dioleoyl ethylene glycol crystals by filtration.

Visualizations

Logical Workflow for Synthesis and Purification

Synthesis_Workflow Reactants Ethylene Glycol Oleic Acid Reaction Direct Esterification Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification1 Nonpolar Crystallization (Hexane, -40°C) Crude_Product->Purification1 Purification2 Polar Crystallization (Methanol, -20°C) Purification1->Purification2 Solid Fraction Impurities1 Fatty Acids, Triglycerides Purification1->Impurities1 Supernatant Final_Product Pure 1,2-Dioleoyl Ethylene Glycol Purification2->Final_Product Crystals Impurities2 Polar Impurities Purification2->Impurities2 Supernatant DAG_Signaling_Analog GPCR GPCR Activation PLC Phospholipase C (PLC) GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Endogenous 1,2-Diacylglycerol (DAG) PIP2->DAG PKC Protein Kinase C (PKC) DAG->PKC activates DGEG 1,2-Dioleoyl Ethylene Glycol (Synthetic Analog) DGEG->PKC mimics DAG, activates Downstream Downstream Signaling PKC->Downstream phosphorylates targets

References

The Unveiling of 1,2-Dioleoyl Ethylene Glycol: A Technical Guide to Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques for the structural elucidation of 1,2-dioleoyl ethylene glycol. While not as extensively studied as other lipids, its structural characterization can be systematically approached using established analytical workflows. This document outlines a plausible synthesis route and details the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chromatographic techniques for its definitive identification and characterization. All quantitative data is presented in structured tables, and experimental protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate key workflows and structural relationships.

Introduction

1,2-Dioleoyl ethylene glycol is a diester molecule composed of an ethylene glycol backbone with two oleic acid chains attached at the 1 and 2 positions. Oleic acid is a monounsaturated omega-9 fatty acid abundant in various animal and vegetable fats. The properties of 1,2-dioleoyl ethylene glycol are dictated by the characteristics of its constituent parts: the hydrophilic ethylene glycol core and the lipophilic oleic acid chains. Its structure suggests potential applications as a non-ionic surfactant, emulsifier, or a building block in the synthesis of more complex molecules in various industries, including pharmaceuticals and material science. A thorough understanding of its structure is paramount for its application and for ensuring its purity and quality.

Synthesis of 1,2-Dioleoyl Ethylene Glycol

The synthesis of 1,2-dioleoyl ethylene glycol can be achieved through the direct esterification of ethylene glycol with oleic acid. This reaction is typically catalyzed by an acid.

Experimental Protocol: Acid-Catalyzed Esterification

Materials:

  • Ethylene glycol

  • Oleic acid

  • p-Toluenesulfonic acid (catalyst)[1]

  • Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine ethylene glycol (1.0 molar equivalent) and oleic acid (2.2 molar equivalents). The slight excess of oleic acid helps to drive the reaction towards the formation of the diester.

  • Add toluene to the flask to facilitate the azeotropic removal of water formed during the reaction.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to ethylene glycol).[1]

  • Heat the reaction mixture to reflux. The water produced will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purify the crude 1,2-dioleoyl ethylene glycol using column chromatography on silica gel.

G cluster_synthesis Synthesis Workflow reactants Ethylene Glycol + Oleic Acid (Toluene, p-TSA) reflux Reflux with Dean-Stark Trap reactants->reflux Heating workup Aqueous Workup (NaHCO3, Brine) reflux->workup Reaction Completion purification Column Chromatography workup->purification Crude Product product 1,2-Dioleoyl Ethylene Glycol purification->product Purified Product G cluster_elucidation Structure Elucidation Workflow sample Purified 1,2-Dioleoyl Ethylene Glycol nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ms Mass Spectrometry (EI or ESI) sample->ms gc Gas Chromatography (GC-FID/MS) sample->gc hplc HPLC/UPLC (RP-HPLC with CAD/ELSD) sample->hplc structure Confirmed Structure nmr->structure Functional Groups & Connectivity ms->structure Molecular Weight & Fragmentation gc->structure Purity & Retention Time hplc->structure Purity & Retention Time

References

An In-depth Technical Guide to the Physicochemical Characteristics of Dioleoyl Ethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioleoyl ethylene glycol (DOEG) and its polymeric forms, more commonly known as poly(ethylene glycol) dioleate (PEGDO), are non-ionic surfactants with significant applications in the pharmaceutical, cosmetic, and food industries. Their amphiphilic nature, arising from the lipophilic oleoyl chains and the hydrophilic ethylene glycol or polyethylene glycol backbone, allows them to function as emulsifiers, solubilizers, and formulation stabilizers. In the realm of drug delivery, these molecules are of particular interest for their role in the formation of nanoparticles, liposomes, and other carrier systems, which can enhance the solubility, stability, and bioavailability of therapeutic agents.

This technical guide provides a comprehensive overview of the core physicochemical characteristics of dioleoyl ethylene glycol and its polymeric analogues. It is designed to be a valuable resource for researchers and professionals involved in formulation development, drug delivery design, and materials science. The guide presents quantitative data in a structured format, details relevant experimental protocols for characterization, and includes visualizations of key processes and workflows to facilitate a deeper understanding of this versatile excipient.

Physicochemical Properties

The physicochemical properties of dioleoyl ethylene glycol are highly dependent on the length of the ethylene glycol chain. This section provides a comparative summary of the available data for the basic ethane-1,2-diyl dioleate and for polymeric forms with varying average molecular weights (Mn) of the polyethylene glycol (PEG) component.

Quantitative Data Summary

The following tables summarize the key physicochemical parameters for different forms of dioleoyl ethylene glycol.

Table 1: General Physicochemical Properties

PropertyEthane-1,2-diyl dioleatePoly(ethylene glycol) dioleate (Mn ~400)Poly(ethylene glycol) dioleate (Mn ~600)Poly(ethylene glycol) dioleate (Mn ~914)
Molecular Formula C₃₈H₇₀O₄C₃₈H₇₄O₅ (approx.)C₄₂H₈₂O₇ (approx.)CH₃(CH₂)₇CH=CH(CH₂)₇CO(OCH₂CH₂)nO₂C(CH₂)₇CH=CH(CH₂)₇CH₃
Molecular Weight 590.96 g/mol [1]~600-700 g/mol [2]570 - 630 g/mol [3][4]~914 g/mol [5][6][7]
Appearance -Yellow to amber transparent liquid (at 25°C)[2]Liquid to Semisolid[3][4]-
Density 0.909 g/cm³[1][8]0.945 g/mL (at 25°C)[2]0.945 g/mL (at 25°C)[3]0.945 g/mL (at 25°C)[5][6][9]
Melting Point -< -15°C[2]-15°C[3]-15°C[5][6][9]
Boiling Point 633.6°C at 760 mmHg[1]>260°C[2]>260°C[3]>260°C[5][6][9]
Refractive Index n20/D 1.471[1][8]-n20/D 1.471[3]n20/D 1.471[5][6][9]
Flash Point 299.3°C[1][8]---

Table 2: Chemical and Surfactant Properties

PropertyEthane-1,2-diyl dioleatePoly(ethylene glycol) dioleate (Mn ~400)Poly(ethylene glycol) dioleate (Mn ~600)Poly(ethylene glycol) dioleate (Mn ~914)
Acid Value -≤10.0 mg KOH/g[10]-4 mg KOH/g[5][7][9]
Saponification Value -110.0-130.0 mg KOH/g[10]--
Hydroxyl Value --178 – 197 mg KOH/g[3][4]10 mg KOH/g[5][7]
Iodine Value ---75[7]
HLB Value -7.5[2]10.0-11.0[10]-
Solubility -Soluble in mineral oils, vegetable oils, and organic solvents (e.g., toluene, ethanol, acetone); dispersible in water[2].Soluble in water[3][4]Soluble in toluene, ethanol, and acetone; dispersible in water[5].

Experimental Protocols

This section details the methodologies for determining some of the key physicochemical parameters of dioleoyl ethylene glycol.

Determination of Melting Point (Capillary Method)

This method is suitable for determining the melting point of fats and waxes.

Apparatus:

  • Melting point tubes (capillary tubes)[11]

  • Thermometer with appropriate range and precision[11]

  • Glass beaker (600 mL)[11]

  • Heating source (e.g., hot plate or Bunsen burner)[11]

  • Refrigerator

Procedure:

  • If the sample is solid, melt it and filter through filter paper to remove any impurities and moisture. Ensure the sample is completely dry.[11]

  • Dip at least three clean capillary tubes into the liquid sample, allowing the substance to rise to a height of approximately 10 mm.[11]

  • Fuse one end of each tube in a small flame, being careful not to burn the sample.[11]

  • Place the tubes in a beaker and store them in a refrigerator at 4 to 10°C for at least 16 hours.[11]

  • After refrigeration, attach the capillary tubes to a thermometer using a rubber band, ensuring the bottom of the tubes are level with the bottom of the thermometer's mercury bulb.[11]

  • Suspend the thermometer in a 600 mL beaker about half-full of distilled water, with the bottom of the thermometer immersed to a depth of approximately 30 mm.[11]

  • The initial temperature of the water bath should be 8 to 10°C below the expected melting point of the sample.[11]

  • Heat the water bath with gentle agitation (e.g., using a small stream of air) at a rate of approximately 0.5°C per minute.[11]

  • Observe the sample in the capillary tubes. The melting point is the temperature at which the sample becomes completely clear and liquid.[11]

  • Record the temperature at which each tube becomes clear.

  • The average of the melting points from the three tubes is reported as the final melting point.[11]

Determination of Refractive Index

The refractive index is a useful parameter for identifying and checking the purity of oils and fats.

Apparatus:

  • Abbe or Butyro refractometer with temperature control (±0.1°C)[12][13]

  • Thermostatically controlled water bath and circulation pump[12]

  • Light source (tungsten lamp or daylight for compensated instruments, sodium vapor lamp for others)[13]

Procedure:

  • If the sample is not liquid, melt it and filter to remove any impurities and moisture. The sample must be completely dry.[12][13]

  • Calibrate the refractometer according to the manufacturer's instructions using a standard liquid of known refractive index (e.g., distilled water, which has a refractive index of 1.3330 at 20.0°C).[13]

  • Adjust the temperature of the refractometer to the desired value (e.g., 20°C or 40°C).[12][13]

  • Ensure the prisms are clean and dry. Place a few drops of the sample onto the lower prism.[12][13]

  • Close the prisms and allow the sample to stand for 1-2 minutes to reach thermal equilibrium.[12][13]

  • Adjust the instrument and light to obtain the clearest possible reading and record the refractive index.[12][13]

  • If the measurement is taken at a temperature other than the specified temperature, a correction can be applied using the following formula: R = R' + K(T' - T), where R is the corrected reading, R' is the reading at temperature T', K is a constant (0.000385 for oils with an Abbe refractometer), and T is the specified temperature.[13]

Determination of Acid Value

The acid value is a measure of the free fatty acids present in a substance.

Apparatus:

  • 250 mL flask

  • Burette

  • Pipettes

Reagents:

  • Neutralized alcohol (ethanol or isopropanol)

  • Phenolphthalein indicator solution

  • Standardized 0.5 N alcoholic potassium hydroxide (KOH) solution

Procedure:

  • Accurately weigh 1.5-2 g of the sample into a 250 mL flask.[1][14]

  • Add 20-30 mL of neutralized alcohol and shake to dissolve the sample.[1][14]

  • Add 1 mL of phenolphthalein indicator solution.[1][14]

  • Titrate the solution with 0.5 N alcoholic potassium hydroxide until a pink color persists for at least 30 seconds.[1]

  • The acid value is calculated using the formula: Acid Value = (V × N × 56.1) / W, where V is the volume of KOH solution used in mL, N is the normality of the KOH solution, and W is the weight of the sample in grams.

Calculation of Hydrophilic-Lipophilic Balance (HLB)

The HLB value is an empirical scale that indicates the degree of hydrophilicity or lipophilicity of a surfactant. For non-ionic surfactants like dioleoyl ethylene glycol, Griffin's method is commonly used.

Griffin's Method (for non-ionic surfactants): The HLB value is calculated using the following formula: HLB = 20 * (Mh / M)[13][15] Where:

  • Mh is the molecular mass of the hydrophilic portion of the molecule (the polyethylene glycol chain).

  • M is the total molecular mass of the molecule.

For esters of polyhydric alcohols and fatty acids, an alternative formula can be used: HLB = 20 * (1 - S / A)[12][16] Where:

  • S is the saponification value of the ester.

  • A is the acid number of the fatty acid.

Mandatory Visualizations

Synthesis of Dioleoyl Ethylene Glycol

The following diagram illustrates the general synthesis of dioleoyl ethylene glycol via the esterification of oleic acid with ethylene glycol.

Synthesis Synthesis of Dioleoyl Ethylene Glycol oleic_acid Oleic Acid (2 eq.) reaction Acid Catalyst Heat oleic_acid->reaction ethylene_glycol Ethylene Glycol (1 eq.) ethylene_glycol->reaction doeg Dioleoyl Ethylene Glycol reaction->doeg water Water (2 eq.) reaction->water

Caption: General reaction scheme for the synthesis of dioleoyl ethylene glycol.

Experimental Workflow for Physicochemical Characterization

This diagram outlines a typical workflow for the comprehensive physicochemical characterization of dioleoyl ethylene glycol.

Characterization_Workflow Workflow for Physicochemical Characterization start Sample Preparation (Drying & Filtration) physical_tests Physical Properties Melting Point Density Refractive Index start->physical_tests chemical_tests Chemical Properties Acid Value Saponification Value Hydroxyl Value Iodine Value start->chemical_tests surfactant_properties Surfactant Properties HLB Calculation Critical Micelle Concentration start->surfactant_properties spectroscopy Spectroscopic Analysis FTIR NMR start->spectroscopy chromatography Chromatographic Analysis GC-MS (for fatty acid profile) HPLC (for purity) start->chromatography data_analysis Data Analysis & Reporting physical_tests->data_analysis chemical_tests->data_analysis surfactant_properties->data_analysis spectroscopy->data_analysis chromatography->data_analysis

Caption: A comprehensive experimental workflow for characterizing dioleoyl ethylene glycol.

Decision Tree for Analytical Technique Selection

This diagram provides a logical guide for selecting the appropriate analytical technique based on the property of interest.

Decision_Tree Analytical Technique Selection Guide property_type Property to be Analyzed? physical_prop Physical Property? property_type->physical_prop Physical chemical_prop Chemical Property? property_type->chemical_prop Chemical structural_prop Structural Information? property_type->structural_prop Structural/Compositional melting_point Melting Point Apparatus physical_prop->melting_point Thermal Transition density_meter Densitometer / Pycnometer physical_prop->density_meter Mass per Volume refractometer Refractometer physical_prop->refractometer Optical Property titration Titration (Acid/Saponification Value) chemical_prop->titration Reactivity spectroscopy FTIR / NMR structural_prop->spectroscopy Functional Groups / Molecular Structure chromatography GC-MS / HPLC structural_prop->chromatography Purity / Component Separation

Caption: A decision-making guide for selecting analytical techniques.

References

A Technical Guide to 18:1 Ethylene Glycol Esters as Nonpolar Lipids in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Whitepaper | ID: EG-181-202512

Abstract

The term "18:1 Ethylene Glycol" is a non-standard nomenclature that generally refers to the esterification products of an 18-carbon monounsaturated fatty acid (typically oleic acid) and ethylene glycol. This technical guide elucidates the identity, physicochemical properties, and applications of these resultant lipids—primarily Ethylene Glycol Monooleate and Ethylene Glycol Dioleate—within the domains of scientific research and pharmaceutical development. This document provides a comprehensive overview of their synthesis, analytical characterization, and functional roles as non-ionic surfactants, emulsifiers, and formulation excipients. Detailed experimental protocols for synthesis and characterization are provided, alongside a discussion of their potential, though indirect, influence on cellular systems.

Introduction: Defining "this compound"

In lipid chemistry, the "18:1" designation specifies a fatty acid chain composed of 18 carbon atoms containing a single double bond. The most prevalent 18:1 fatty acid in nature is oleic acid ((9Z)-octadec-9-enoic acid). Ethylene glycol is a simple diol (HOCH₂CH₂OH) known for its polar, hygroscopic properties[1][2].

The subject of this guide, "this compound," represents the ester products formed between these two precursors. Depending on the stoichiometric ratio of reactants, two primary species can be synthesized:

  • Ethylene Glycol Monooleate (EGMO): A monoester where one molecule of oleic acid is esterified to ethylene glycol. This molecule is amphiphilic, possessing a nonpolar 18-carbon aliphatic tail and a polar head group from the remaining hydroxyl moiety of the ethylene glycol. It functions as a non-ionic surfactant.

  • Ethylene Glycol Dioleate (EGDO): A diester where two molecules of oleic acid are esterified to ethylene glycol[3]. This molecule is substantially more nonpolar (lipophilic) as both hydroxyl groups are capped, resulting in a molecule dominated by its two long hydrocarbon chains[3][4][5]. It is this diester that most closely fits the description of a "nonpolar lipid."

These compounds are utilized across various industries, including pharmaceuticals, cosmetics, and textiles, primarily as emulsifiers, lubricants, softeners, and solubilizing agents[6][7][8][9][10][11]. In drug development, their value lies in their ability to formulate poorly water-soluble drugs, stabilize emulsions, and potentially enhance drug delivery[12][13][14].

Physicochemical Properties

The distinct properties of the mono- and diester forms of this compound dictate their applications. The following table summarizes key quantitative data for these compounds.

PropertyEthylene Glycol Monooleate (EGMO)Ethylene Glycol Dioleate (EGDO)Ethylene Glycol (Reference)Oleic Acid (Reference)
Molecular Formula C₂₀H₃₈O₃C₃₈H₇₀O₄[3][15]C₂H₆O₂C₁₈H₃₄O₂
Molecular Weight ( g/mol ) 326.51590.96[3][5][15]62.07282.47
Physical State Yellowish viscous liquid[16]Amber liquid[10][17]Clear, colorless liquid[2]Colorless to pale yellow liquid
Density (g/mL at 25°C) ~1.034~0.945[4][11]1.1130.895
Boiling Point (°C) >260[7]>260[4][18]197.3360
Melting Point (°C) N/A-15[4][18]-12.913-14
LogP (Octanol/Water) ~5.5 - 7.2 (est.)[7][19][20]Higher than EGMO (est.)-1.4[2]~7.6
Solubility Dispersible in water; Soluble in ethanol, toluene, acetone[8][16][21]Soluble in mineral oil, vegetable oil, ethanol, acetone; dispersible in water[4][9][18][22]Miscible with water[1]Insoluble in water
HLB Value (est.) ~8-12 (Mid-range)[17]~7-8 (Low-range)[11][17]N/AN/A

Note: Some properties are for poly(ethylene glycol) esters with varying chain lengths, which are structurally related and provide the best available data.

Role in Drug Development and Research

As non-ionic surfactants, this compound esters are valued for their low toxicity, stability across a range of pH and ionic strengths, and biocompatibility[13][23]. Their primary functions include:

  • Solubilization: The amphiphilic nature of these molecules allows them to form micelles in aqueous solutions. These micelles can encapsulate hydrophobic (poorly water-soluble) drug compounds within their nonpolar core, thereby increasing the overall solubility of the drug in the formulation[12][14]. This is critical for improving the bioavailability of many active pharmaceutical ingredients (APIs).

  • Emulsion Stabilization: In multiphasic systems like creams, lotions, and intravenous lipid emulsions, these esters act as emulsifying agents. They adsorb at the oil-water interface, reducing interfacial tension and preventing the coalescence of dispersed droplets, which ensures the stability and homogeneity of the product[12]. EGDO is particularly effective for water-in-oil (W/O) emulsions[9][10][17].

  • Excipients in Formulations: They are used as wetting agents, viscosity modifiers, and lubricants in various dosage forms, from oral and topical to parenteral formulations[12].

Signaling Pathways: An Indirect Mechanistic View

Direct signaling functions, where a lipid acts as a primary messenger (e.g., diacylglycerol, prostaglandins), have not been identified for synthetic esters like this compound. Their effects on cellular processes are more likely to be indirect, stemming from their physical interactions with the cell membrane.

As nonpolar, lipid-like molecules, they can passively partition into the lipid bilayer of the cell membrane. This incorporation can alter the bulk biophysical properties of the membrane, such as its fluidity, thickness, and curvature. These alterations can, in turn, allosterically modulate the function of embedded membrane proteins, including receptors, ion channels, and enzymes, thereby indirectly influencing downstream signaling cascades.

Indirect_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lipid This compound (EGDO) Membrane Lipid Bilayer Lipid->Membrane Partitioning & Integration Receptor Membrane Protein (e.g., GPCR, Ion Channel) Membrane->Receptor Alters Membrane Properties (Fluidity) Pathway Downstream Signaling Cascade Receptor->Pathway Modulates Protein Conformation/Function Response Cellular Response Pathway->Response Signal Transduction

Caption: Hypothetical indirect signaling effect of this compound via membrane perturbation.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound esters.

Synthesis: Fischer Esterification

This protocol describes a common laboratory-scale method for synthesizing fatty acid esters.

Synthesis_Workflow A 1. Combine Reactants - Oleic Acid (1 or 2 mol eq.) - Ethylene Glycol (1 mol eq.) - Toluene (azeotroping agent) B 2. Add Catalyst - p-Toluene Sulfonic Acid (0.5% w/w) C 3. Heat Mixture - 180-190°C with stirring - Under Nitrogen atmosphere D 4. Water Extraction - Remove excess glycol & catalyst - Wash with distilled water (5x) C->D Reaction (10h) E 5. Solvent Removal - Remove toluene via rotary evaporation F 6. Final Product - Purified EGMO or EGDO

Caption: Workflow for the synthesis of this compound esters via Fischer esterification.

Methodology:

  • Reactant Charging: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus with a condenser, combine ethylene glycol (1 molar equivalent) and oleic acid (1 molar equivalent for EGMO, 2 for EGDO). Add toluene to serve as an azeotropic solvent for water removal[24].

  • Catalyst Addition: Add an acid catalyst, such as p-toluene sulfonic acid (approximately 0.5% of the fatty acid weight)[25].

  • Reaction: Heat the mixture to 180–190°C with continuous stirring under a gentle stream of nitrogen to prevent oxidation[25]. The reaction progress is monitored by collecting the water by-product in the Dean-Stark trap. The reaction is typically run for 4-10 hours or until water evolution ceases[24][25][26].

  • Neutralization and Extraction: After cooling, the reaction mixture can be neutralized. To remove the catalyst and unreacted ethylene glycol, the mixture is repeatedly washed with warm distilled water in a separatory funnel[24][25].

  • Purification: The organic layer containing the ester product is dried over anhydrous sodium sulfate. The solvent (toluene) is then removed under reduced pressure using a rotary evaporator[24]. Further purification can be achieved via column chromatography if high purity is required[24].

Analytical Characterization

A. Purity and Composition Analysis: HPLC and GC

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for analyzing the purity and composition of lipid esters[27][28][29][30][31].

Protocol: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation: Dissolve a small, accurately weighed amount of the synthesized ester in a suitable solvent like acetonitrile or an isopropanol-hexane mixture.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm I.D. x 150 mm)[31].

    • Mobile Phase: A gradient of acetonitrile and water, or methanol and an isopropanol-hexane mixture, is commonly used[27].

    • Flow Rate: 1.0 mL/min.

    • Temperature: 40°C[27].

    • Detection: UV detector at 205 nm (for the ester carbonyl group) or an Evaporative Light Scattering Detector (ELSD)[27].

  • Analysis: Inject the sample. The retention times of EGMO, EGDO, and unreacted oleic acid will differ, allowing for their separation and quantification. Purity is determined by the relative area of the main product peak.

B. Cellular Interaction Analysis: Membrane Fluidity Assay

This assay assesses the effect of the lipid on the physical properties of cell membranes, a key aspect of its indirect biological activity.

Protocol: Laurdan GP Fluorescence Assay

  • Cell Culture: Plate cells (e.g., HeLa) in a suitable multi-well plate or on chamber slides and grow to desired confluency.

  • Lipid Treatment: Treat cells with varying concentrations of the this compound ester (solubilized in a suitable vehicle like DMSO or ethanol) for a defined period (e.g., 1-24 hours). Include vehicle-only controls.

  • Laurdan Staining: Prepare a staining solution of Laurdan, a fluorescent dye sensitive to membrane lipid packing, in cell culture media. Incubate the cells with the Laurdan solution.

  • Fluorescence Measurement: Wash the cells to remove excess dye. Measure fluorescence intensity using a fluorescence plate reader or a confocal microscope[32].

    • Excitation: ~350 nm[33].

    • Emission: Collect at two wavelengths: ~440 nm (ordered/gel phase) and ~500 nm (disordered/liquid-crystalline phase)[33].

  • Data Analysis: Calculate the Generalized Polarization (GP) value for each sample using the formula: GP = (I₄₄₀ - I₅₀₀) / (I₄₄₀ + I₅₀₀). A decrease in the GP value indicates an increase in membrane fluidity[34].

Fluidity_Assay_Workflow A 1. Plate & Culture Cells B 2. Treat with This compound A->B C 3. Stain with Laurdan Dye B->C D 4. Wash Cells C->D E 5. Measure Fluorescence (440nm & 500nm) D->E F 6. Calculate GP Value (GP = (I440-I500)/(I440+I500)) E->F G 7. Assess Fluidity Change F->G

References

An In-depth Technical Guide to the Biological Functions of 1,2-Dioleoyl Ethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

Notice of Limited Availability of Scientific Data

Following a comprehensive review of the scientific literature, it has been determined that there is a significant scarcity of in-depth research specifically detailing the biological functions of 1,2-dioleoyl ethylene glycol (also known as ethylene glycol dioleate). While its existence is confirmed in chemical databases and it is mentioned as a formulation component in some patents, there is a notable lack of published studies investigating its specific molecular interactions, signaling pathways, and quantitative biological effects.

The available information suggests its primary use as a non-polar lipid and potential applications in various industrial formulations. A single source indicates it may act as an inhibitor of phosphatidic acid synthesis in rabbit kidney epithelial cells, but this finding is not widely corroborated or detailed in the broader scientific literature.

Due to this lack of substantive data, it is not currently possible to construct an in-depth technical guide that meets the user's core requirements for quantitative data tables, detailed experimental protocols, and signaling pathway diagrams for 1,2-dioleoyl ethylene glycol.

Alternative Proposal: A Technical Guide on 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

As a viable and valuable alternative, we propose the creation of a comprehensive technical guide on 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) . DOPC is a well-characterized and widely utilized phospholipid in biological and pharmaceutical research, particularly in the field of drug delivery. A guide on DOPC would fully align with the user's request for a detailed and data-rich technical document.

Awaiting user confirmation to proceed with the proposed alternative topic.

An In-depth Technical Guide on the Role of 18:1 Diacylglycerol in Cell Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The term "18:1 Ethylene Glycol" is not standard in the context of cell signaling literature. It is highly probable that this refers to a key lipid second messenger, 1,2-dioleoyl-sn-glycerol (DOG) , a species of diacylglycerol (DAG) containing two 18-carbon monounsaturated oleic acid chains. Diacylglycerols are fundamental in cellular communication, acting as critical signaling nodes that translate extracellular stimuli into intracellular responses. This guide will provide a comprehensive overview of the generation, function, and downstream signaling pathways of 1,2-dioleoyl-sn-glycerol. Additionally, we will briefly discuss a related synthetic molecule, 1,2-dioleoyl ethylene glycol , which has also been implicated in modulating protein kinase C activity.

This document is intended for researchers, scientists, and professionals in drug development who are focused on understanding the intricacies of lipid-mediated cell signaling.

Generation of 1,2-Dioleoyl-sn-glycerol

The primary and most well-studied pathway for the generation of 1,2-dioleoyl-sn-glycerol is through the hydrolysis of the plasma membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2) . This reaction is catalyzed by the enzyme phospholipase C (PLC) , which is activated by a wide range of extracellular signals, including hormones, neurotransmitters, and growth factors that bind to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs).[1][2][3]

Upon activation, PLC cleaves PIP2 into two second messengers: the soluble inositol 1,4,5-trisphosphate (IP3) and the membrane-bound diacylglycerol.[1][2][3] The fatty acid composition of the resulting DAG is dependent on the fatty acid composition of the parent PIP2 molecule.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol PIP2 PIP2 DAG 1,2-Dioleoyl-sn-glycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 Receptor GPCR / RTK PLC Phospholipase C (PLC) Receptor->PLC activates Ligand Extracellular Signal Ligand->Receptor binds PLC->PIP2 hydrolyzes

Generation of 1,2-Dioleoyl-sn-glycerol and IP3 from PIP2.

The Role of 1,2-Dioleoyl-sn-glycerol as a Second Messenger

As a second messenger, 1,2-dioleoyl-sn-glycerol functions by recruiting and activating a variety of downstream effector proteins at the inner leaflet of the plasma membrane.[] This localization is crucial for the propagation of the signal. The primary and most extensively studied effector of DAG is Protein Kinase C (PKC) .

Primary Effector: Protein Kinase C (PKC)

PKC is a family of serine/threonine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and metabolism.[][5] The "conventional" and "novel" isoforms of PKC are directly activated by DAG.

The activation of conventional PKCs (cPKCs) is a multi-step process:

  • An increase in intracellular calcium concentration (often initiated by the co-generated IP3) triggers the translocation of cPKC from the cytosol to the plasma membrane.

  • At the membrane, 1,2-dioleoyl-sn-glycerol binds to the C1 domain of PKC.

  • This binding event, in conjunction with phosphatidylserine (a membrane phospholipid), induces a conformational change in PKC, relieving autoinhibition and activating its kinase domain.

The acyl chain composition of DAG has been shown to be a critical determinant of PKC activation.[6][7] Specifically, unsaturated fatty acids like oleic acid (18:1) can synergistically enhance PKC activation in the presence of diacylglycerol.[8][9]

cluster_membrane Plasma Membrane cluster_cytosol Cytosol DAG 1,2-Dioleoyl-sn-glycerol (DAG) PKC_inactive Inactive PKC DAG->PKC_inactive binds & activates PKC_active Active PKC Substrate Substrate Protein PKC_active->Substrate phosphorylates PKC_inactive->PKC_active translocates Phospho_Substrate Phosphorylated Substrate Protein Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response

Activation of Protein Kinase C (PKC) by 1,2-Dioleoyl-sn-glycerol.
Parameter Value Significance
PKC Activation by Diol Lipids Significant activation at ~10 µM for dioleoyl ethylene glycol.[10]Demonstrates that diol lipids, including a molecule structurally similar to 1,2-dioleoyl-sn-glycerol, can activate PKC at physiologically relevant concentrations.
Synergistic Activation with Fatty Acids Unsaturated fatty acids (like oleic acid) at 20-50 µM enhance PKC activation by DAG, increasing its affinity for Ca2+.[8][9]Highlights the importance of the lipid environment and the specific acyl chains in modulating the potency of DAG signaling.
Differential Isoform Activation Different DAG species (e.g., those containing arachidonic vs. docosahexaenoic acid) show varying efficiencies in activating different PKC isoforms (α, βI, γ, δ, ε).[7]Suggests that the specific structure of DAG can lead to nuanced signaling outcomes by preferentially activating certain PKC isoforms, allowing for a single second messenger to elicit diverse cellular responses.
DAG-C1 Domain Interaction Dissociation constants (Kd) and kinetic parameters for DAG-protein interactions vary by orders of magnitude depending on the DAG side-chain composition.[11]Emphasizes that subtle chemical differences in DAG molecules, such as the degree of unsaturation, can dramatically alter their binding to effector proteins and the dynamics of the signaling event.

Other Downstream Effectors of 1,2-Dioleoyl-sn-glycerol

While PKC is a major target, 1,2-dioleoyl-sn-glycerol also regulates other proteins that contain DAG-binding C1 domains. These include:

  • Ras Guanine Nucleotide-Releasing Proteins (RasGRPs): These are guanine nucleotide exchange factors (GEFs) that activate the small GTPase Ras, a key regulator of cell growth and proliferation.[12][13] RasGRPs integrate DAG and calcium signals to control Ras activity.[12]

  • Chimaerins: This family of proteins acts as Rac GTPase-activating proteins (GAPs), which inactivate the small GTPase Rac.[14][15] By recruiting chimaerins to the membrane, DAG can lead to the downregulation of Rac-mediated signaling, which is involved in cytoskeleton dynamics and cell motility.[14][15]

DAG 1,2-Dioleoyl-sn-glycerol (DAG) PKC Protein Kinase C (PKC) DAG->PKC RasGRP RasGRP DAG->RasGRP Chimaerin Chimaerin DAG->Chimaerin Ras Ras RasGRP->Ras activates Rac Rac Chimaerin->Rac inactivates Cell_Proliferation Cell Proliferation Ras->Cell_Proliferation Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Rac->Cytoskeletal_Rearrangement

Downstream effectors of 1,2-Dioleoyl-sn-glycerol.

The Case of 1,2-Dioleoyl Ethylene Glycol

Research has also investigated the effects of 1,2-dioleoyl ethylene glycol , a synthetic analog where the glycerol backbone is replaced by ethylene glycol. Studies have shown that these "diol lipids" can significantly activate Protein Kinase C, suggesting they may act as mimics of endogenous diacylglycerol.[10] One study proposed that such diol lipids, as minor constituents in many cells, could be involved in maintaining basal PKC activity.[10]

Experimental Protocols

In Vitro Protein Kinase C Activity Assay

This method is used to determine the direct effect of lipid activators on the enzymatic activity of purified PKC isoforms.

  • Preparation of Lipid Vesicles:

    • Phosphatidylserine and the lipid of interest (e.g., 1,2-dioleoyl-sn-glycerol) are mixed in chloroform at desired molar ratios.

    • The solvent is evaporated under a stream of nitrogen to form a thin lipid film.

    • The film is hydrated in a buffer (e.g., Tris-HCl) and sonicated to form small unilamellar vesicles.

  • Kinase Reaction:

    • The reaction mixture is prepared containing the lipid vesicles, purified PKC enzyme, a specific peptide substrate for PKC, and [γ-32P]ATP in a kinase reaction buffer containing MgCl2 and CaCl2.

    • The reaction is initiated by the addition of the enzyme and incubated at 30°C for a specified time (e.g., 10 minutes).

  • Quantification of Activity:

    • The reaction is stopped by spotting the mixture onto phosphocellulose paper.

    • The paper is washed extensively to remove unincorporated [γ-32P]ATP.

    • The amount of 32P incorporated into the peptide substrate is quantified using a scintillation counter. The activity is expressed as pmol of phosphate transferred per minute per µg of enzyme.

Live-Cell Imaging of DAG Production and PKC Activation using FRET

Förster Resonance Energy Transfer (FRET)-based biosensors allow for the real-time visualization of signaling events in living cells.

  • Biosensor Design:

    • For DAG: A FRET sensor consisting of a DAG-binding C1 domain flanked by a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). Upon binding to DAG at the membrane, a conformational change alters the distance or orientation between CFP and YFP, leading to a change in FRET efficiency.

    • For PKC Activity: A C-Kinase Activity Reporter (CKAR) consists of a PKC substrate peptide and a phosphopeptide-binding domain, flanked by CFP and YFP.[16] Phosphorylation of the substrate by active PKC causes the phosphopeptide-binding domain to bind it, separating CFP and YFP and decreasing FRET.[16]

  • Cell Transfection and Imaging:

    • Cells are transiently transfected with the plasmid encoding the FRET biosensor.

    • Transfected cells are plated on glass-bottom dishes suitable for microscopy.

    • Cells are imaged using a fluorescence microscope equipped for FRET imaging (e.g., with two emission channels for CFP and YFP).

    • A baseline FRET ratio is established before stimulating the cells with an agonist that induces DAG production.

    • Changes in the FRET ratio (e.g., YFP/CFP emission ratio) are monitored over time after stimulation.

  • Data Analysis:

    • The change in FRET ratio is quantified and plotted over time to visualize the kinetics of DAG production or PKC activation in response to the stimulus.

Start Transfect cells with FRET biosensor plasmid Plate_Cells Plate cells on glass-bottom dish Start->Plate_Cells Image_Baseline Acquire baseline FRET images Plate_Cells->Image_Baseline Stimulate Add agonist to stimulate cells Image_Baseline->Stimulate Image_Post_Stim Acquire time-lapse FRET images Stimulate->Image_Post_Stim Analyze Calculate and plot FRET ratio over time Image_Post_Stim->Analyze End Visualize signaling kinetics Analyze->End

Workflow for FRET-based live-cell imaging of DAG signaling.
Lipid Uncaging for Quantitative Analysis of DAG Signaling

This advanced technique allows for the precise spatiotemporal control of DAG concentration at the plasma membrane to study its downstream effects quantitatively.[11][17]

  • Synthesis of Caged DAG:

    • A photolabile "caging" group is chemically attached to the diacylglycerol molecule (e.g., 1,2-dioleoyl-sn-glycerol), rendering it biologically inactive.[11]

  • Cell Loading and Reporter Expression:

    • Cells are incubated with the caged DAG, which incorporates into the cell membrane.

    • Cells are also engineered to express a fluorescently tagged reporter protein that binds to DAG (e.g., the C1 domain of PKC fused to GFP).

  • Photolysis and Imaging:

    • A focused pulse of UV light is used to cleave the caging group, rapidly releasing the active DAG at a specific location and time.[17]

    • The recruitment of the fluorescent reporter from the cytosol to the site of DAG release at the plasma membrane is monitored using time-lapse confocal microscopy.[17]

  • Quantitative Modeling:

    • The kinetics of reporter translocation are measured and analyzed.

    • Mathematical models are applied to these data to extract quantitative parameters such as the binding affinity (Kd) between DAG and the reporter, and the rates of DAG transmembrane movement and metabolism.[11][17]

Conclusion

1,2-dioleoyl-sn-glycerol is a pivotal lipid second messenger that plays a central role in a vast array of cellular signaling pathways. Its generation via PLC-mediated hydrolysis of PIP2 and subsequent activation of downstream effectors, most notably Protein Kinase C, is a fundamental mechanism by which cells respond to their environment. The specific acyl chain composition of DAG, including the presence of 18:1 oleic acid, provides a layer of regulatory complexity, influencing the potency and specificity of the signal. Understanding the intricate details of 1,2-dioleoyl-sn-glycerol signaling is crucial for researchers in basic science and for the development of therapeutic strategies targeting diseases where these pathways are dysregulated, such as cancer and metabolic disorders. The experimental approaches outlined here provide powerful tools for dissecting these complex lipid-mediated signaling networks.

References

An In-depth Technical Guide on the Discovery and History of Dioleoyl Ethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dioleoyl ethylene glycol, the diester of ethylene glycol and oleic acid, is a lipophilic compound with significant applications in the pharmaceutical and cosmetic industries. This technical guide provides a comprehensive overview of its discovery, historical context, synthesis, and physicochemical properties. Detailed experimental protocols for its synthesis and characterization are presented, alongside a summary of its toxicological data. Furthermore, this guide explores its role as a key excipient in advanced drug delivery systems, particularly in self-emulsifying drug delivery systems (SEDDS). While it is a synthetic compound, its constituent parts, ethylene glycol and oleic acid, have well-documented histories. This guide aims to be a core resource for researchers and professionals working with or considering the use of dioleoyl ethylene glycol in their formulations.

Introduction and Historical Context

The history of dioleoyl ethylene glycol is intrinsically linked to the discovery and industrial production of its precursor, ethylene glycol. French chemist Charles-Adolphe Wurtz is credited with the first synthesis of ethylene glycol in 1859.[1] Initially, its production was on a small scale and it found limited use until World War I, where it was utilized as a coolant and a component in explosives.[2] The widespread industrial production of ethylene glycol began in 1937, spurred by the availability of its precursor, ethylene oxide.[2]

The esterification of alcohols with fatty acids to form esters is a fundamental reaction in organic chemistry, and while the precise first synthesis of dioleoyl ethylene glycol is not well-documented in seminal publications, the synthesis of various fatty acid esters of ethylene glycol for different industrial purposes has been practiced for many decades. These esters, including dioleoyl ethylene glycol, have found utility as nonionic surfactants, emulsifiers, and plasticizers.[3] In recent years, with the advent of advanced drug delivery systems for poorly soluble drugs, dioleoyl ethylene glycol has gained prominence as a lipophilic excipient.

Physicochemical Properties

Dioleoyl ethylene glycol is a diester formed from one molecule of ethylene glycol and two molecules of oleic acid. Its properties are largely dictated by the long, unsaturated fatty acid chains.

Table 1: Physicochemical Properties of Dioleoyl Ethylene Glycol

PropertyValueReference
Molecular Formula C₃₈H₇₀O₄[4]
Molecular Weight 590.96 g/mol
Appearance Waxy solid[3]
Solubility Practically insoluble in water; Soluble in hot alcohol and acetone[3]
Nature Nonionic surfactant[3]

Synthesis and Characterization

The primary method for synthesizing dioleoyl ethylene glycol is the direct esterification of ethylene glycol with oleic acid. This reaction is typically catalyzed by an acid.

Experimental Protocol: Synthesis of Dioleoyl Ethylene Glycol

This protocol is a composite method based on general procedures for the esterification of glycols with fatty acids.[1][5]

Materials:

  • Ethylene glycol (0.1 mol)

  • Oleic acid (0.2 mol)

  • p-Toluenesulfonic acid (catalyst, 0.5% by weight of oleic acid)

  • Toluene (as an azeotropic solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous sodium sulfate

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Thermometer

  • Dean-Stark apparatus with a condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To the three-necked flask, add ethylene glycol (0.1 mol), oleic acid (0.2 mol), p-toluenesulfonic acid, and toluene.

  • Assemble the Dean-Stark apparatus and condenser.

  • Heat the reaction mixture to reflux with vigorous stirring. The reaction temperature is typically maintained between 150-190°C.[1][5]

  • Continuously remove the water formed during the reaction via the Dean-Stark trap. The reaction is monitored by the amount of water collected. The reaction is typically run for 3-10 hours.[1][5]

  • After the reaction is complete (no more water is collected), cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the toluene and any remaining volatile components using a rotary evaporator to yield the crude dioleoyl ethylene glycol.

  • The product can be further purified by vacuum distillation if necessary.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Ethylene_Glycol Ethylene Glycol Esterification Esterification in Three-Necked Flask (150-190°C, 3-10h) Ethylene_Glycol->Esterification Oleic_Acid Oleic Acid Oleic_Acid->Esterification Catalyst p-Toluenesulfonic Acid Catalyst->Esterification Solvent Toluene Solvent->Esterification Water_Removal Azeotropic Water Removal (Dean-Stark) Esterification->Water_Removal Neutralization Neutralization (NaHCO3 wash) Esterification->Neutralization Crude Product Water_Removal->Esterification Recycle Toluene Washing Water Wash Neutralization->Washing Drying Drying (Na2SO4) Washing->Drying Solvent_Evaporation Solvent Removal (Rotary Evaporator) Drying->Solvent_Evaporation Final_Product Dioleoyl Ethylene Glycol Solvent_Evaporation->Final_Product

Diagram 1: Synthesis and Purification Workflow for Dioleoyl Ethylene Glycol.
Characterization

The synthesized dioleoyl ethylene glycol can be characterized using various spectroscopic techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic peaks for the ester functional group.

  • C=O stretch: A strong absorption band around 1740-1735 cm⁻¹. The presence of this peak and the disappearance of the broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹) and the alcohol (around 3300 cm⁻¹) indicate the formation of the ester.

  • C-O stretch: Bands in the region of 1250-1000 cm⁻¹.

  • C-H stretch: Peaks for the aliphatic chains of oleic acid around 2925 cm⁻¹ and 2855 cm⁻¹.

  • =C-H stretch: A peak for the alkene C-H bond in oleic acid around 3005 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectral data for pure dioleoyl ethylene glycol is not readily available in public databases, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) can be predicted based on the structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Dioleoyl Ethylene Glycol

GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethylene Glycol -CH₂- ~4.2~63
Oleic Acid -CH=CH- ~5.3~130
Oleic Acid -CH₂-C=O ~2.3~34
Oleic Acid Aliphatic Chain 0.8 - 2.014 - 32
Ester Carbonyl C=O -~174

Applications in Drug Delivery

Dioleoyl ethylene glycol's lipophilic nature and its status as a nonionic surfactant make it a valuable excipient in pharmaceutical formulations, particularly for poorly water-soluble drugs. Its primary role is in the formation of self-emulsifying drug delivery systems (SEDDS).

Role in Self-Emulsifying Drug Delivery Systems (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and sometimes cosolvents, that spontaneously form fine oil-in-water emulsions or microemulsions when introduced into an aqueous phase under gentle agitation.[4][6] This property is particularly useful for oral drug delivery, as the formulation can emulsify in the gastrointestinal fluids, presenting the drug in a solubilized state for absorption.

Dioleoyl ethylene glycol can function as the oil phase in a SEDDS formulation. Its long oleic acid chains provide a lipophilic environment to dissolve hydrophobic drugs. When combined with a suitable surfactant and cosurfactant, it can form a stable pre-concentrate that readily emulsifies.

SEDDS_Function cluster_components SEDDS Components SEDDS SEDDS Formulation (Isotropic Mixture) Emulsion Fine Oil-in-Water Emulsion (Drug Solubilized in Droplets) SEDDS->Emulsion Dispersion & Gentle Agitation Aqueous_Phase Aqueous Environment (e.g., GI Fluids) Aqueous_Phase->Emulsion Absorption Enhanced Drug Absorption Emulsion->Absorption Drug Poorly Soluble Drug Drug->SEDDS Oil Oil Phase (Dioleoyl Ethylene Glycol) Oil->SEDDS Surfactant Surfactant Surfactant->SEDDS Cosurfactant Cosurfactant Cosurfactant->SEDDS

Diagram 2: Role of Dioleoyl Ethylene Glycol in a Self-Emulsifying Drug Delivery System (SEDDS).

The use of lipid-based formulations like SEDDS can enhance the oral bioavailability of lipophilic drugs by:

  • Improving drug solubilization in the gut.

  • Protecting the drug from degradation.

  • Facilitating lymphatic transport, thereby bypassing first-pass metabolism in the liver.

Toxicological Profile

The safety of dioleoyl ethylene glycol is a critical consideration for its use in pharmaceutical and cosmetic products. While specific comprehensive toxicological studies on dioleoyl ethylene glycol are limited in publicly accessible literature, its safety profile can be inferred from data on its constituent components and related glycol esters.

Ethylene glycol itself is toxic, particularly when ingested, as its metabolites can cause severe metabolic acidosis and renal damage.[7][8] However, in dioleoyl ethylene glycol, the ethylene glycol is chemically bound as a diester. It is generally expected that the toxicity of the ester is significantly lower than that of the free glycol. The molecule would likely be hydrolyzed in the body to ethylene glycol and oleic acid. The rate and extent of this hydrolysis in vivo are key factors in determining its potential toxicity.

General toxicological data for poly(ethylene glycol) dioleate, a related substance, indicates low acute toxicity. For many glycol esters, the acute oral LD50 values are greater than 2000 mg/kg, suggesting a low order of acute toxicity.

Table 3: Acute Oral Toxicity of Related Compounds

CompoundSpeciesLD50Reference
Ethylene GlycolRat4700 mg/kg[9]
Diethylene GlycolSmall Mammals2,000 - 25,000 mg/kg[10]

It is important to note that the absence of comprehensive public data for dioleoyl ethylene glycol necessitates careful evaluation for any specific application, particularly for internal use in drug formulations.

Biological Signaling Pathways

Currently, there is no evidence to suggest that dioleoyl ethylene glycol has a direct, specific role in biological signaling pathways. It is primarily considered an inert excipient in pharmaceutical formulations. Its biological effects are mainly related to its physicochemical properties that enhance the delivery and absorption of active pharmaceutical ingredients. Upon potential hydrolysis, the resulting oleic acid is a common fatty acid that can be metabolized, and the released ethylene glycol would be subject to its known metabolic pathways. The concentration of released ethylene glycol from typical excipient usage is expected to be well below toxic levels.

Conclusion

Dioleoyl ethylene glycol, a derivative of the historically significant chemical ethylene glycol, has emerged as a valuable excipient in modern pharmaceutical science. Its synthesis via direct esterification is a straightforward process, and its lipophilic, nonionic surfactant properties make it an excellent component for enhancing the oral bioavailability of poorly soluble drugs through formulations like SEDDS. While a complete, specific toxicological profile is not widely published, data from related compounds suggest a low order of acute toxicity. As the demand for effective drug delivery systems for challenging molecules continues to grow, the role of functional excipients like dioleoyl ethylene glycol is likely to expand, warranting further detailed investigation into its properties and applications.

References

An In-depth Technical Guide to 1,2-Dioleoyl Ethylene Glycol (CAS Number: 928-24-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl ethylene glycol, with the CAS number 928-24-5, is a diacylglycerol analogue that has garnered interest in the scientific community for its potential roles in cell signaling and as a component in advanced drug delivery systems. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, biological activity, and applications in research and drug development.

Physicochemical Properties

1,2-Dioleoyl ethylene glycol is a lipid molecule consisting of an ethylene glycol backbone esterified with two oleic acid chains. Its lipophilic nature governs its solubility and handling characteristics.

PropertyValueSource
CAS Number 928-24-5General Chemical Databases
Molecular Formula C38H70O4[1]
Molecular Weight 590.96 g/mol [1]
Predicted Boiling Point 633.6 ± 48.0 °CGeneral Chemical Databases
Predicted Density 0.909 ± 0.06 g/cm³General Chemical Databases
Appearance Likely a viscous liquid or waxy solid at room temperatureInferred from structure
Solubility Insoluble in water; Soluble in non-polar organic solvents like chloroform, ether, and benzene.[2]
Storage Store at -20°C for long-term stability.General Supplier Information

Synthesis and Purification

Synthesis: Esterification of Ethylene Glycol with Oleic Acid

A common method for the synthesis of 1,2-dioleoyl ethylene glycol is the direct esterification of ethylene glycol with oleic acid. This reaction is typically catalyzed by an acid.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus or water condenser, combine ethylene glycol (1 molar equivalent) and oleic acid (2 molar equivalents).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (e.g., 0.5% by weight of the fatty acid) or concentrated sulfuric acid.

  • Reaction Conditions: Heat the reaction mixture to a temperature of 150-190°C.[3][4] The reaction is typically carried out for several hours (e.g., 3-10 hours) with continuous stirring.[3][4] The removal of water via the Dean-Stark trap drives the reaction towards the formation of the diester.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

G Ethylene_Glycol Ethylene Glycol Reaction Esterification Ethylene_Glycol->Reaction Oleic_Acid Oleic Acid (2 eq.) Oleic_Acid->Reaction Acid_Catalyst Acid Catalyst (p-TSA or H₂SO₄) Acid_Catalyst->Reaction Heat Heat (150-190°C) Heat->Reaction Product 1,2-Dioleoyl Ethylene Glycol Water Water (byproduct) Reaction->Product Reaction->Water

Diagram of the synthesis of 1,2-dioleoyl ethylene glycol.
Purification

The crude product from the synthesis will contain unreacted starting materials, mono-esterified product, and catalyst. Purification can be achieved through a combination of techniques.

Experimental Protocol:

  • Neutralization and Washing: After the reaction, cool the mixture and neutralize the acid catalyst with a base solution (e.g., sodium bicarbonate). Wash the organic layer multiple times with water to remove any remaining ethylene glycol and salts.

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Multi-Stage Molecular Distillation: This technique is effective for separating components based on their molecular weights. The first stage can be performed at a high temperature (e.g., 170-190°C) to remove free fatty acids and mono-acylglycerols.[1] Subsequent stages at higher vacuum and temperature can then isolate the desired diacylglycerol.

  • Crystallization: A two-step crystallization process can be employed for further purification.[5][6]

    • Step 1 (Non-polar solvent): Dissolve the crude product in a non-polar solvent like hexane at an elevated temperature and then cool to a low temperature (e.g., -40°C) to crystallize out and remove triacylglycerol byproducts.[6]

    • Step 2 (Polar solvent): The solid fraction from the first step is then dissolved in a polar solvent like methanol at an elevated temperature and cooled (e.g., -20°C) to crystallize the pure 1,2-diacylglycerol, leaving more polar impurities in the solution.[6]

Analytical Characterization

  • ¹H NMR: Expected signals would include a multiplet for the ethylene glycol backbone protons, triplets for the terminal methyl groups of the oleic acid chains, multiplets for the methylene groups of the fatty acid chains, and a characteristic multiplet for the vinyl protons of the oleic acid double bonds.

  • ¹³C NMR: Carbon signals for the ethylene glycol backbone, the carbonyl carbons of the ester groups, the sp² carbons of the double bonds, and the various sp³ carbons of the oleic acid chains would be expected.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the oleoyl chains.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ester functional groups would be prominent, along with C-H stretching and bending vibrations from the hydrocarbon chains.

Biological Activity: Modulation of Protein Kinase C

1,2-Dioleoyl ethylene glycol, as a diol lipid, has been shown to be an activator of Protein Kinase C (PKC).[7] PKC is a family of enzymes that are critical in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. Diacylglycerols are known endogenous activators of many PKC isoforms.

Studies on similar diacylglycerols, such as 1,2-diolein, have demonstrated that they can competitively inhibit the binding of phorbol esters, which are potent tumor promoters and PKC activators, to the C1 domain of PKC.[8][9] This suggests that 1,2-dioleoyl ethylene glycol likely exerts its biological effects by interacting with the diacylglycerol/phorbol ester binding site on PKC.

G cluster_membrane Cell Membrane PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive activates PKC_active Active PKC PKC_inactive->PKC_active Substrate Protein Substrate PKC_active->Substrate phosphorylates Dioleoyl_EG 1,2-Dioleoyl Ethylene Glycol (Exogenous) Dioleoyl_EG->PKC_inactive mimics DAG, activates Signal External Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor Receptor->PLC activates Phospho_Substrate Phosphorylated Protein Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response Phospho_Substrate->Cellular_Response G Start Lipids (including 1,2-Dioleoyl Ethylene Glycol) + Drug in Organic Solvent Film Thin Lipid Film Formation (Rotary Evaporation) Start->Film Hydration Hydration with Aqueous Buffer (containing hydrophilic drug) Film->Hydration MLV Multilamellar Vesicles (MLV) Hydration->MLV Sizing Sizing (Sonication or Extrusion) MLV->Sizing LUV_SUV Unilamellar Vesicles (LUV/SUV) Sizing->LUV_SUV

References

A Technical Guide to Commercial Sources of High-Purity 18:1 Ethylene Glycol for Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources for high-purity 18:1 Ethylene Glycol, a critical component in various research and drug development applications. This document outlines key suppliers, presents quantitative data on product specifications, details relevant experimental protocols for quality assessment, and provides visual workflows to aid in the selection and evaluation of this essential lipid.

Introduction to this compound

This compound, chemically known as 1,2-di-(9Z-octadecenoyl) ethylene glycol or oleyl ethylene glycol, is a neutral lipid of significant interest in biomedical research and pharmaceutical formulation. Its unique physicochemical properties, stemming from the presence of two oleic acid chains esterified to an ethylene glycol backbone, make it a valuable excipient in lipid-based drug delivery systems, a component in the synthesis of complex lipids, and a tool in cell biology studies. Given its applications, sourcing high-purity this compound is paramount to ensure experimental reproducibility and the safety and efficacy of therapeutic formulations.

Commercial Suppliers and Product Specifications

A thorough investigation of the specialty chemical market reveals that Avanti Polar Lipids is a primary commercial source for high-purity this compound. Other suppliers of related diacylglycerol compounds, such as Cayman Chemical, also exist, offering materials that may be suitable for certain research applications.

Below is a comparative summary of the product specifications from key suppliers. While a specific Certificate of Analysis for Avanti Polar Lipids' this compound was not publicly available at the time of this guide's compilation, the provided data is representative of the quality and purity expected for their high-grade lipid products.

Parameter Avanti Polar Lipids Cayman Chemical
Product Name This compound1,2-Dioleoyl-sn-glycerol
Product Number 800605O10008429
Purity Specification >99% (by TLC)≥95%
Chemical Formula C₃₈H₇₀O₄C₃₉H₇₂O₅
Molecular Weight 590.96621.0
Physical Form OilA solution in methyl acetate
Storage Temperature -20°C-20°C
CAS Number 928-24-524529-88-2

Experimental Protocols for Quality Assessment

To ensure the purity and identity of commercially sourced this compound, a series of analytical tests should be performed. The following are detailed methodologies for key experiments.

Purity Determination by Thin-Layer Chromatography (TLC)

Objective: To qualitatively assess the purity of this compound and identify the presence of any major impurities.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing solvent system (e.g., Hexane:Ethyl Acetate, 80:20 v/v)

  • This compound sample

  • Reference standard (if available)

  • Iodine chamber or other suitable visualization agent (e.g., phosphomolybdic acid stain)

  • Glass TLC tank

  • Micropipettes

Procedure:

  • Prepare the developing solvent system and pour it into the TLC tank to a depth of approximately 0.5 cm. Cover the tank and allow the atmosphere to saturate for at least 30 minutes.

  • Dissolve a small amount of the this compound sample in a suitable solvent (e.g., chloroform or hexane).

  • Using a micropipette, spot a small volume (1-2 µL) of the sample solution onto the baseline of the TLC plate. If a reference standard is available, spot it alongside the sample.

  • Carefully place the TLC plate into the developing tank, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is approximately 1 cm from the top.

  • Remove the plate from the tank and mark the solvent front.

  • Allow the plate to air dry completely.

  • Visualize the spots by placing the plate in an iodine chamber or by spraying with a suitable stain and heating.

  • Calculate the Retention Factor (Rf) for the main spot and any impurity spots. A single, well-defined spot is indicative of high purity.

Quantitative Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively determine the purity of this compound.

Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at low wavelength if the analyte has some absorbance).

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile phase: A gradient of two or more solvents is typically used. For example, a gradient of Acetonitrile and Isopropanol.

  • This compound sample, accurately weighed.

  • High-purity solvents for mobile phase and sample preparation.

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Prepare a stock solution of the this compound sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., isopropanol).

  • Inject a known volume of the sample solution onto the HPLC column.

  • Run the HPLC method with the appropriate gradient program.

  • Monitor the chromatogram for the elution of the main peak and any impurity peaks.

  • Integrate the peak areas of all components.

  • Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing Workflows

To facilitate a clear understanding of the processes involved in sourcing and verifying high-purity this compound, the following diagrams have been created using the DOT language.

Supplier Selection and Procurement Workflow

G cluster_0 Phase 1: Supplier Identification cluster_1 Phase 2: Supplier Evaluation cluster_2 Phase 3: Procurement & Verification Define Requirements Define Requirements Market Research Market Research Define Requirements->Market Research Identify Potential Suppliers Identify Potential Suppliers Market Research->Identify Potential Suppliers Request Quotations & Specifications Request Quotations & Specifications Identify Potential Suppliers->Request Quotations & Specifications Review Technical Data Sheets Review Technical Data Sheets Request Quotations & Specifications->Review Technical Data Sheets Assess Supplier Reputation Assess Supplier Reputation Review Technical Data Sheets->Assess Supplier Reputation Select Primary Supplier Select Primary Supplier Assess Supplier Reputation->Select Primary Supplier Place Order Place Order Select Primary Supplier->Place Order Receive Material & CoA Receive Material & CoA Place Order->Receive Material & CoA In-house Quality Control Testing In-house Quality Control Testing Receive Material & CoA->In-house Quality Control Testing Material Acceptance/Rejection Material Acceptance/Rejection In-house Quality Control Testing->Material Acceptance/Rejection

Caption: A logical workflow for the selection and procurement of a commercial source for high-purity this compound.

Quality Control Testing Workflow

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Analytical Testing cluster_2 Step 3: Data Analysis & Reporting Receive Material Receive Material Sample Homogenization Sample Homogenization Receive Material->Sample Homogenization Accurate Weighing & Dissolution Accurate Weighing & Dissolution Sample Homogenization->Accurate Weighing & Dissolution Visual Inspection Visual Inspection Accurate Weighing & Dissolution->Visual Inspection TLC for Purity Screening TLC for Purity Screening Visual Inspection->TLC for Purity Screening HPLC for Quantitative Purity HPLC for Quantitative Purity TLC for Purity Screening->HPLC for Quantitative Purity Identity Confirmation (e.g., MS, NMR) Identity Confirmation (e.g., MS, NMR) HPLC for Quantitative Purity->Identity Confirmation (e.g., MS, NMR) Compare Results to Specifications Compare Results to Specifications Identity Confirmation (e.g., MS, NMR)->Compare Results to Specifications Generate Certificate of Analysis Generate Certificate of Analysis Compare Results to Specifications->Generate Certificate of Analysis Final Disposition Final Disposition Generate Certificate of Analysis->Final Disposition

Caption: A standardized workflow for the in-house quality control testing of received high-purity this compound.

Conclusion

For researchers and drug development professionals, securing high-purity this compound is a critical first step in ensuring the validity and success of their work. Avanti Polar Lipids stands out as a key supplier for this specialty lipid, offering a product with a high purity specification. By following the outlined procurement and quality control workflows, and employing the detailed experimental protocols, scientists can confidently source and verify the quality of this compound for their specific applications. This diligence in material sourcing and verification is fundamental to advancing scientific research and developing safe and effective pharmaceutical products.

Methodological & Application

Application Notes and Protocols for the Preparation of 1,2-Dioleoyl-Based PEGylated Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are spherical vesicles composed of one or more phospholipid bilayers, which are used as a drug delivery system. Their ability to encapsulate both hydrophilic and hydrophobic compounds, biocompatibility, and biodegradability make them attractive carriers for therapeutic agents.[1][2][3] The incorporation of polyethylene glycol (PEG) on the surface of liposomes ("PEGylation") creates a hydrophilic protective layer that reduces recognition by the mononuclear phagocyte system, thereby prolonging their circulation time in the bloodstream.[4][5] This application note provides a detailed protocol for the preparation of PEGylated liposomes using a 1,2-dioleoyl lipid anchor, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), in combination with a PEG-conjugated lipid. The most common and straightforward method for liposome preparation is the thin-film hydration technique followed by extrusion, which will be the focus of this protocol.[6][7][8] This method allows for the formation of unilamellar vesicles with a homogenous size distribution.[9][10][11]

Key Experimental Protocols

The preparation of 1,2-dioleoyl-based PEGylated liposomes involves three main stages: preparation of the lipid film, hydration of the lipid film to form multilamellar vesicles (MLVs), and extrusion to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a defined size.[6][12]

1. Thin-Film Hydration Method

The thin-film hydration method, also known as the Bangham method, is a widely used technique for liposome preparation.[8][13] It involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film on the surface of a round-bottom flask.[7]

  • Materials:

    • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

    • Cholesterol

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DOPE-PEG2000)

    • Chloroform or a chloroform:methanol mixture (e.g., 2:1 v/v)[12]

    • Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)[14]

  • Procedure:

    • Dissolve the desired lipids (e.g., DOPC, cholesterol, and DOPE-PEG2000 in a specific molar ratio) in an organic solvent in a round-bottom flask.[12] A typical lipid concentration in the organic solvent is 10-20 mg/mL.[12]

    • Attach the flask to a rotary evaporator to remove the organic solvent under reduced pressure.[7] This will form a thin, uniform lipid film on the inner wall of the flask.

    • To ensure complete removal of residual organic solvent, dry the lipid film under a high vacuum for at least 2-3 hours or overnight.[12]

    • Hydrate the dry lipid film by adding the aqueous hydration buffer.[7][12] The temperature of the hydration buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipids to ensure proper hydration and formation of vesicles.[12]

    • Agitate the flask to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).[12] This can be done by gentle shaking or vortexing.

2. Liposome Extrusion

Extrusion is a process used to reduce the size and lamellarity of liposomes, resulting in a more uniform population of unilamellar vesicles.[9][10][15] This is achieved by forcing the MLV suspension through polycarbonate membranes with a defined pore size.[9][10]

  • Materials:

    • MLV suspension

    • Extruder device (e.g., a mini-extruder)

    • Polycarbonate membranes (e.g., 100 nm or 200 nm pore size)

    • Syringes

  • Procedure:

    • Assemble the extruder with two stacked polycarbonate membranes of the desired pore size.

    • Transfer the MLV suspension into a syringe and attach it to one end of the extruder. Attach an empty syringe to the other end.

    • Pass the liposome suspension back and forth through the membranes for an odd number of passes (e.g., 11-21 times).[9] This ensures that the final liposome suspension is in the receiving syringe.

    • The resulting suspension will contain unilamellar vesicles with a size distribution corresponding to the pore size of the membrane used.[10]

3. Characterization of Liposomes

  • Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is a common technique used to determine the mean hydrodynamic diameter and the PDI of the liposome suspension. The PDI is a measure of the heterogeneity of the sample, with values below 0.2 indicating a monodisperse population.

  • Zeta Potential: The zeta potential is a measure of the surface charge of the liposomes and can be determined using electrophoretic light scattering. It provides an indication of the stability of the liposome suspension.

  • Encapsulation Efficiency: To determine the amount of drug or other molecule encapsulated within the liposomes, the unencapsulated material must be separated from the liposome suspension. This can be achieved by methods such as dialysis, size exclusion chromatography, or centrifugation. The amount of encapsulated and unencapsulated drug is then quantified using a suitable analytical technique (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).

Quantitative Data Summary

The following table summarizes typical quantitative data for PEGylated liposomes prepared by the thin-film hydration and extrusion method. The exact values will depend on the specific lipid composition, drug encapsulated, and preparation parameters.

ParameterTypical ValueMethod of Analysis
Lipid Composition (molar ratio) DOPC:Cholesterol:DOPE-PEG2000 (e.g., 55:40:5)---
Mean Hydrodynamic Diameter 100 - 150 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential -5 to -20 mVElectrophoretic Light Scattering
Encapsulation Efficiency 20 - 80% (highly dependent on the encapsulated molecule)UV-Vis, Fluorescence, HPLC

Visualizations

Experimental Workflow for Liposome Preparation

G cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Sizing by Extrusion cluster_3 Characterization A Dissolve Lipids in Organic Solvent B Evaporate Solvent (Rotary Evaporator) A->B C Dry Lipid Film (High Vacuum) B->C D Add Aqueous Buffer (above Tc) C->D E Agitation to Form Multilamellar Vesicles (MLVs) D->E F Pass MLVs Through Polycarbonate Membranes E->F G Formation of Unilamellar Vesicles (LUVs/SUVs) F->G H Size and PDI (DLS) G->H I Zeta Potential G->I J Encapsulation Efficiency G->J

A schematic overview of the thin-film hydration and extrusion method for preparing PEGylated liposomes.

Conceptual Signaling Pathway for Liposomal Drug Delivery

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular liposome PEGylated Liposome (with Drug) receptor Cell Surface Receptor liposome->receptor Binding endosome Endosome receptor->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion drug_release Drug Release lysosome->drug_release Degradation of Liposome target Intracellular Target drug_release->target Action effect Therapeutic Effect target->effect

A simplified diagram illustrating the cellular uptake and intracellular drug release from a liposome.

References

Application Notes and Protocols: 1,2-Dioleoyl Ethylene Glycol as a Diacylglycerol Analog for PKC Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. The activation of conventional and novel PKC isoforms is critically dependent on the binding of the second messenger diacylglycerol (DAG). 1,2-Dioleoyl ethylene glycol (1,2-DOG) is a synthetic analog of DAG that proves to be a valuable tool in the study of PKC activation. Unlike the endogenous DAG, 1,2-DOG is a stable molecule, not readily metabolized by cells, which allows for more sustained and controlled activation of PKC in experimental settings. These characteristics make it an effective compound for investigating the downstream effects of PKC activation and for screening potential PKC inhibitors. Diol lipids like 1,2-dioleoyl ethylene glycol have been shown to significantly activate Protein Kinase C at low micromolar concentrations in the presence of essential phospholipids like phosphatidylserine[1].

Principle of Action

1,2-Dioleoyl ethylene glycol mimics the function of endogenous 1,2-diacylglycerol. It binds to the C1 domain of conventional and novel PKC isoforms. This binding event induces a conformational change in the PKC enzyme, leading to its activation and subsequent phosphorylation of target substrate proteins. This initiates a cascade of downstream signaling events.

Data Presentation

Comparative Potency of PKC Activators
CompoundClassTypical Effective ConcentrationPotency (EC50/IC50)Key Considerations
1,2-Dioleoyl ethylene glycol Diacylglycerol Analog (Diol Lipid)~10 µM for significant activation[1]Not widely reportedStable, not readily metabolized by cells. Requires phosphatidylserine for activity.
1,2-Dioleoyl-sn-glycerol (DOG) Diacylglycerol Analog0.5 - 50 µM[2][3]Varies by isoform and assay conditionsA commonly used DAG analog, but can be metabolized by cells.
Phorbol 12-Myristate 13-Acetate (PMA) Phorbol Ester1 - 100 nMHigh potency, typically in the low nM rangePotent tumor promoter; activates PKC directly and persistently. Can have broader effects than DAG analogs.
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Diacylglycerol Analog10 - 100 µMModerately potentCell-permeable and more water-soluble than long-chain DAGs.

Experimental Protocols

Protocol 1: In Vitro PKC Kinase Activity Assay

This protocol is adapted from standard in vitro PKC assays and can be used to assess the direct activation of purified PKC by 1,2-dioleoyl ethylene glycol.

Materials:

  • Purified PKC isoforms

  • 1,2-Dioleoyl ethylene glycol (1,2-DOG)

  • Phosphatidylserine (PS)

  • Triton X-100

  • HEPES buffer (pH 7.4)

  • ATP, [γ-³²P]ATP

  • PKC substrate peptide (e.g., Myelin Basic Protein fragment 4-14)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • P81 phosphocellulose paper

  • Phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix 1,2-dioleoyl ethylene glycol and phosphatidylserine in chloroform at the desired molar ratio (e.g., 1:4).

    • Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in a buffer containing Triton X-100 by sonication to form mixed micelles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the following on ice:

      • HEPES buffer

      • MgCl₂

      • DTT

      • Lipid vesicles (containing 1,2-DOG and PS)

      • PKC substrate peptide

      • Purified PKC enzyme

    • Initiate the reaction by adding the ATP mix (containing a known concentration of cold ATP and [γ-³²P]ATP).

    • Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stopping the Reaction and Quantitation:

    • Spot an aliquot of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Wash once with acetone and let it air dry.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of PKC (in pmol of phosphate transferred per minute per microgram of enzyme).

    • Plot the PKC activity as a function of 1,2-dioleoyl ethylene glycol concentration to determine the dose-response curve.

Protocol 2: Cellular PKC Translocation Assay

This protocol uses live-cell imaging to monitor the translocation of a fluorescently tagged PKC isoform from the cytosol to the plasma membrane upon stimulation with 1,2-dioleoyl ethylene glycol.

Materials:

  • Mammalian cell line (e.g., HEK293, HeLa)

  • Expression vector encoding a PKC isoform fused to a fluorescent protein (e.g., PKCα-GFP)

  • Lipofectamine or other transfection reagent

  • Live-cell imaging medium

  • 1,2-Dioleoyl ethylene glycol (1,2-DOG)

  • Confocal microscope with a live-cell imaging chamber

Procedure:

  • Cell Culture and Transfection:

    • Plate the cells on glass-bottom dishes suitable for microscopy.

    • Transfect the cells with the PKC-GFP expression vector using a suitable transfection reagent according to the manufacturer's protocol.

    • Allow the cells to express the fusion protein for 24-48 hours.

  • Live-Cell Imaging:

    • Replace the culture medium with live-cell imaging medium.

    • Mount the dish on the stage of a confocal microscope equipped with a temperature and CO₂-controlled chamber.

    • Acquire baseline images of the cells, noting the predominantly cytosolic localization of the PKC-GFP signal.

  • Stimulation and Image Acquisition:

    • Add 1,2-dioleoyl ethylene glycol to the imaging medium at the desired final concentration.

    • Immediately begin acquiring a time-lapse series of images to monitor the translocation of the PKC-GFP from the cytosol to the plasma membrane.

    • Continue imaging until the translocation reaches a plateau or begins to reverse.

  • Data Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time.

    • Plot the membrane-to-cytosol fluorescence ratio as a function of time to visualize the kinetics of PKC translocation.

Visualizations

Signaling Pathway of PKC Activation by 1,2-Dioleoyl Ethylene Glycol

PKC_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol 1_2_DOG_ext 1,2-Dioleoyl Ethylene Glycol (Exogenous) 1_2_DOG_mem 1,2-DOG 1_2_DOG_ext->1_2_DOG_mem Cellular Uptake PKC_active Active PKC 1_2_DOG_mem->PKC_active Binds to C1 Domain PKC_inactive Inactive PKC (Cytosolic) PKC_inactive->PKC_active Translocation & Activation pSubstrate Phosphorylated Substrate PKC_active->pSubstrate Phosphorylation PS Phosphatidylserine PS->PKC_active Co-factor Substrate Substrate Protein Substrate->pSubstrate Cellular_Response Downstream Cellular Response pSubstrate->Cellular_Response Leads to

Caption: PKC activation by 1,2-dioleoyl ethylene glycol.

Experimental Workflow for In Vitro PKC Kinase Activity Assay

In_Vitro_PKC_Assay_Workflow Start Start Prepare_Lipids Prepare Lipid Vesicles (1,2-DOG + PS) Start->Prepare_Lipids Setup_Reaction Set up Kinase Reaction Mix (Buffer, MgCl2, DTT, Substrate, PKC) Prepare_Lipids->Setup_Reaction Initiate_Reaction Initiate with [γ-³²P]ATP Setup_Reaction->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Spot_Paper Spot Reaction on P81 Paper Incubate->Spot_Paper Wash Wash with Phosphoric Acid Spot_Paper->Wash Measure Measure Radioactivity (Scintillation Counting) Wash->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for in vitro PKC kinase activity assay.

Experimental Workflow for Cellular PKC Translocation Assay

Cellular_PKC_Assay_Workflow Start Start Plate_Cells Plate Cells on Glass-Bottom Dish Start->Plate_Cells Transfect Transfect with PKC-GFP Vector Plate_Cells->Transfect Express Allow Protein Expression (24-48h) Transfect->Express Image_Baseline Acquire Baseline Images (Confocal Microscopy) Express->Image_Baseline Stimulate Add 1,2-Dioleoyl Ethylene Glycol Image_Baseline->Stimulate Time_Lapse Acquire Time-Lapse Images Stimulate->Time_Lapse Analyze Quantify Fluorescence Intensity Change Time_Lapse->Analyze End End Analyze->End

Caption: Workflow for cellular PKC translocation assay.

References

Application Notes and Protocols for the Experimental Use of 18:1 Ethylene Glycol in Protein Kinase C Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a myriad of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is critically dependent on the presence of diacylglycerol (DAG) and phospholipids within the cell membrane. This document provides detailed application notes and experimental protocols for the use of 18:1 Ethylene Glycol (dioleoyl-ethylene glycol), a diol lipid, as an activator of Protein Kinase C. Structurally similar to diacylglycerol, this compound offers a valuable tool for researchers studying PKC-mediated signaling events.

Mechanism of Action

This compound is a synthetic lipid that mimics the function of the endogenous second messenger diacylglycerol (DAG). In the presence of phospholipids such as phosphatidylserine (PS), this compound can bind to the C1 domain of conventional and novel PKC isoforms. This binding event induces a conformational change in the PKC enzyme, alleviating autoinhibition and promoting its kinase activity. For conventional PKCs, activation is also dependent on intracellular calcium levels, which facilitate the initial recruitment of the enzyme to the cell membrane via the C2 domain.

Quantitative Data Summary

Due to the limited availability of comprehensive dose-response studies for this compound in the public domain, the following tables present hypothetical, yet representative, quantitative data to illustrate how experimental results can be structured for comparative analysis. These values are intended to serve as a template for researchers to populate with their own experimental data.

Table 1: Hypothetical Potency of this compound on PKC Isoforms

PKC IsoformEC50 (µM)Maximum Activation (Fold Increase)
PKCα8.512.3
PKCβI12.210.1
PKCβII11.811.5
PKCγ9.313.1
PKCδ15.78.9
PKCε18.47.5
PKCη25.16.2
PKCθ22.96.8
PKCζ> 100No significant activation
PKCι> 100No significant activation

Table 2: Hypothetical Kinetic Parameters for a Peptide Substrate in the Presence of this compound

PKC IsoformActivator (10 µM)Km for Peptide Substrate (µM)Vmax (pmol/min/µg)
PKCαThis compound251500
PKCαDiacylglycerol221650
PKCγThis compound281420
PKCγDiacylglycerol261580

Signaling Pathway and Experimental Workflow Diagrams

PKC_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist Agonist Receptor GPCR / RTK Agonist->Receptor PLC Phospholipase C (PLC) Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive binds to C1 domain EG This compound (Experimental Activator) EG->PKC_inactive binds to C1 domain (experimental) PKC_active Active PKC PKC_inactive->PKC_active Translocation & Activation Substrate Substrate Protein PKC_active->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cellular Response PhosphoSubstrate->CellularResponse leads to ER Endoplasmic Reticulum IP3->ER binds to Ca2 Ca2+ ER->Ca2 releases Ca2->PKC_inactive binds to C2 domain (conventional PKCs)

Caption: General signaling pathway for Protein Kinase C activation.

In_Vitro_PKC_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Lipid_Vesicles Prepare Lipid Vesicles (PS + this compound) Incubate Incubate at 30°C Lipid_Vesicles->Incubate Enzyme Purified PKC Isoform Enzyme->Incubate Substrate Peptide Substrate & [γ-32P]ATP Substrate->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Separate Separate Substrate (e.g., phosphocellulose paper) Stop_Reaction->Separate Quantify Quantify 32P Incorporation (Scintillation Counting) Separate->Quantify

Caption: Workflow for an in vitro Protein Kinase C kinase assay.

PKC_Translocation_Assay_Workflow Start Seed cells expressing PKC-GFP fusion protein Treat Treat with this compound or control vehicle Start->Treat Image Acquire fluorescence images over time Treat->Image Analyze Quantify membrane vs. cytosolic fluorescence intensity Image->Analyze End Determine translocation kinetics Analyze->End

Caption: Workflow for a cell-based PKC translocation assay.

Experimental Protocols

Protocol 1: In Vitro Protein Kinase C Activity Assay

This protocol is adapted from established methods for measuring PKC activity using a radioactive phosphate incorporation assay[1].

Materials:

  • Purified PKC isoform

  • This compound (dioleoyl-ethylene glycol)

  • L-α-Phosphatidylserine (PS)

  • PKC peptide substrate (e.g., Ac-FKKSFKL-NH2)

  • [γ-³²P]ATP

  • Assay Buffer: 20 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂ (for conventional PKCs) or 1 mM EGTA (for novel PKCs), 2 mM DTT

  • Stop Solution: 100 mM ATP, 100 mM EDTA, pH 8.0

  • Phosphocellulose paper

  • Scintillation counter and vials

  • Sonicator (bath or probe)

Procedure:

  • Preparation of Lipid Vesicles:

    • In a glass tube, combine this compound and phosphatidylserine in chloroform at the desired molar ratio (e.g., 1:10). A starting concentration for this compound in the final assay is approximately 10 µM[2].

    • Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.

    • Resuspend the lipid film in Assay Buffer by vortexing.

    • Sonicate the suspension briefly (30-60 seconds) in a bath sonicator to create small unilamellar vesicles[1].

  • Kinase Reaction Setup (per reaction):

    • In a microcentrifuge tube, combine:

      • 20 µL of Assay Buffer

      • 10 µL of prepared lipid vesicles

      • 10 µL of peptide substrate solution (to a final concentration of ~100 µM)

      • 10 µL of purified PKC enzyme (diluted in 20 mM HEPES with 2 mM DTT)

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 10 µL of [γ-³²P]ATP solution (to a final concentration of 100 µM, with ~1 µCi per reaction).

    • Vortex gently to mix.

  • Incubation:

    • Incubate the reaction tubes at 30°C for 5-10 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.

  • Stopping the Reaction:

    • Terminate the reaction by spotting a portion of the reaction mixture (e.g., 25 µL) onto a piece of phosphocellulose paper.

    • Immediately immerse the paper in a wash buffer (e.g., 75 mM phosphoric acid).

  • Washing:

    • Wash the phosphocellulose papers three times for 5 minutes each in the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Place the washed and dried phosphocellulose paper squares into scintillation vials with scintillation fluid.

    • Quantify the incorporated ³²P using a scintillation counter.

Protocol 2: Cell-Based PKC Translocation Assay

This protocol describes a method to visualize the activation of PKC in living cells by monitoring the translocation of a fluorescently tagged PKC from the cytosol to the plasma membrane[3][4].

Materials:

  • Mammalian cell line (e.g., HEK293, COS-7)

  • Expression vector encoding a PKC isoform fused to a fluorescent protein (e.g., PKCα-GFP)

  • Transfection reagent

  • This compound

  • Live-cell imaging medium (e.g., phenol red-free DMEM)

  • Fluorescence microscope equipped with a live-cell imaging chamber (maintaining 37°C and 5% CO₂)

Procedure:

  • Cell Culture and Transfection:

    • Seed the cells on glass-bottom dishes suitable for live-cell imaging.

    • Transfect the cells with the PKC-GFP expression vector according to the manufacturer's protocol for the chosen transfection reagent.

    • Allow the cells to express the fusion protein for 24-48 hours.

  • Preparation for Imaging:

    • Replace the culture medium with live-cell imaging medium.

    • Mount the dish on the microscope stage and allow the cells to equilibrate.

  • Image Acquisition:

    • Acquire baseline fluorescence images of the cells, noting the predominantly cytosolic localization of the PKC-GFP fusion protein.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it in the imaging medium to the final desired concentration (e.g., 10-50 µM).

  • Stimulation and Time-Lapse Imaging:

    • Add the this compound solution to the cells. As a negative control, add the vehicle alone to a separate dish of cells.

    • Immediately begin acquiring a time-lapse series of fluorescence images to capture the translocation of PKC-GFP from the cytosol to the plasma membrane.

  • Data Analysis:

    • Quantify the change in fluorescence intensity at the plasma membrane versus the cytosol over time.

    • Plot the ratio of membrane-to-cytosol fluorescence as a function of time to determine the kinetics of PKC translocation.

Concluding Remarks

This compound serves as a valuable experimental tool for the activation of Protein Kinase C. The protocols provided herein offer a framework for investigating the effects of this diol lipid on PKC activity both in vitro and in living cells. Researchers are encouraged to optimize the specific conditions, such as concentrations and incubation times, for their particular experimental system. The generation of comprehensive dose-response and isoform specificity data will further enhance the utility of this compound in dissecting the complex roles of PKC in cellular signaling.

References

Application Note and Protocol: Analysis of 1,2-Dioleoyl Ethylene Glycol by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl ethylene glycol is a diacylglycerol analogue of interest in various fields, including drug delivery systems and as a non-ionic surfactant. Accurate and efficient analysis of this compound is crucial for quality control, stability studies, and formulation development. Thin-Layer Chromatography (TLC) offers a simple, rapid, and cost-effective method for the separation and semi-quantitative analysis of 1,2-dioleoyl ethylene glycol. This application note provides a detailed protocol for the analysis of 1,2-dioleoyl ethylene glycol using silica gel TLC, including a method for separating it from its potential 1,3-isomer using boric acid-impregnated plates.

Principle

Thin-Layer Chromatography (TLC) separates compounds based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or mixture of solvents). For the analysis of 1,2-dioleoyl ethylene glycol, a polar stationary phase like silica gel is used. The mobile phase, a less polar organic solvent system, moves up the plate by capillary action. Non-polar compounds, having weaker interactions with the stationary phase, travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds travel shorter distances.

The separation of 1,2- and 1,3-isomers can be achieved by impregnating the silica gel plate with boric acid. Boric acid forms a complex with the vicinal diols of the 1,2-isomer, increasing its polarity and thus retarding its movement up the plate, allowing for effective separation from the 1,3-isomer.[1]

Data Presentation

The separation of 1,2-dioleoyl ethylene glycol and related compounds can be quantified by their Rf values. The following table summarizes expected Rf values for diacylglycerols (DAGs) in a common TLC solvent system. The exact Rf value for 1,2-dioleoyl ethylene glycol may vary depending on experimental conditions but is expected to be in a similar range to 1,2-diacylglycerols.

Compound ClassSolvent SystemStationary PhaseExpected Rf Range
1,2-Diacylglycerols (uncomplexed)Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v)Silica Gel G0.50 - 0.65[2]
1,3-Diacylglycerols (uncomplexed)Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v)Silica Gel G~0.70
1,2-Diacylglycerols (boric acid complex)Chloroform:Acetone (96:4, v/v)Boric Acid Impregnated Silica Gel GLower Rf than 1,3-isomer
1,3-Diacylglycerols (no boric acid complex)Chloroform:Acetone (96:4, v/v)Boric Acid Impregnated Silica Gel GHigher Rf than 1,2-isomer
TriacylglycerolsHexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v)Silica Gel G> 0.80[2]
Free Fatty AcidsHexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v)Silica Gel G~0.45[2]

Experimental Protocols

Materials and Reagents
  • TLC Plates: Silica Gel 60 F₂₅₄ plates (or equivalent)

  • 1,2-Dioleoyl Ethylene Glycol Standard: Analytical grade

  • Solvents (HPLC or analytical grade):

    • Hexane

    • Diethyl ether

    • Glacial acetic acid

    • Chloroform

    • Methanol

    • Ethanol

    • Acetone

  • Boric Acid

  • Visualization Reagents (choose one):

    • Iodine crystals

    • Primuline solution (0.05% w/v in acetone/water 80:20 v/v)

    • Phosphomolybdic acid solution (10% w/v in ethanol)

  • Glass TLC developing chambers

  • Capillary tubes or micropipettes for spotting

  • Oven

  • UV lamp (254 nm and 366 nm)

  • Fume hood

Protocol 1: General Analysis on Silica Gel Plates

This protocol is suitable for the general identification and purity assessment of 1,2-dioleoyl ethylene glycol.

1. Preparation of the Mobile Phase:

  • Prepare a solvent mixture of hexane, diethyl ether, and glacial acetic acid in a ratio of 70:30:1 (v/v/v).

  • Pour the mobile phase into a TLC developing chamber to a depth of about 0.5-1 cm.

  • Place a piece of filter paper inside the chamber, leaning against the side, to ensure saturation of the chamber atmosphere with solvent vapors.

  • Cover the chamber and allow it to equilibrate for at least 30 minutes.

2. Sample Preparation:

  • Dissolve the 1,2-dioleoyl ethylene glycol standard and any samples in a volatile solvent like chloroform or a chloroform/methanol mixture (2:1, v/v) to a concentration of approximately 1-5 mg/mL.

3. Spotting the TLC Plate:

  • Using a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate.

  • Using a capillary tube or micropipette, apply 1-5 µL of the standard and sample solutions as small spots on the origin line.

  • Ensure the spots are small and uniform. Allow the solvent to evaporate completely between applications.

4. Development:

  • Carefully place the spotted TLC plate into the equilibrated developing chamber.

  • Ensure the origin line is above the level of the mobile phase.

  • Cover the chamber and allow the solvent front to ascend the plate.

  • When the solvent front reaches about 1 cm from the top of the plate, remove the plate from the chamber.

  • Immediately mark the position of the solvent front with a pencil.

5. Visualization:

  • Allow the plate to dry completely in a fume hood.

  • Iodine Vapor: Place the dried plate in a sealed chamber containing a few crystals of iodine. The lipid spots will appear as yellowish-brown spots.[3]

  • Primuline Spray: Spray the plate with the primuline solution. Allow it to dry, and then visualize the fluorescent spots under a UV lamp at 366 nm.

  • Phosphomolybdic Acid: Spray the plate with the phosphomolybdic acid solution. Heat the plate in an oven at 110-120°C for 5-10 minutes. Lipids will appear as dark blue-green spots on a yellow-green background.

6. Analysis:

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Compare the Rf value of the sample spot with that of the standard.

Protocol 2: Separation of 1,2- and 1,3-Isomers on Boric Acid-Impregnated Plates

This protocol is specifically for resolving 1,2-dioleoyl ethylene glycol from its 1,3-isomer.

1. Preparation of Boric Acid-Impregnated TLC Plates:

  • Prepare a 2.3% (w/v) solution of boric acid in ethanol.[4]

  • Completely immerse a silica gel TLC plate in the boric acid solution for about 1-2 minutes.

  • Remove the plate and allow the excess solution to drain off.

  • Dry the plate in an oven at 100-110°C for 15-30 minutes to activate it.[4]

  • Allow the plate to cool to room temperature in a desiccator before use.

2. Preparation of the Mobile Phase:

  • Prepare a solvent mixture of chloroform and acetone in a ratio of 96:4 (v/v).

  • Equilibrate a developing chamber with this mobile phase as described in Protocol 1.

3. Sample Preparation and Spotting:

  • Follow the same procedure as described in Protocol 1.

4. Development:

  • Develop the plate in the equilibrated chamber as described in Protocol 1.

5. Visualization and Analysis:

  • Follow the same procedures for visualization and Rf calculation as described in Protocol 1. The 1,2-isomer will have a lower Rf value than the 1,3-isomer due to its interaction with boric acid.

Diagrams

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis A Prepare Mobile Phase E Develop Plate in Chamber A->E B Prepare Sample Solution D Spot Samples and Standards B->D C Prepare TLC Plate (with or without Boric Acid) C->D D->E F Dry Plate E->F G Visualize Spots F->G H Calculate Rf Values G->H I Compare and Quantify H->I

Caption: Experimental workflow for TLC analysis.

TLC_Components cluster_main TLC System cluster_stationary Stationary Phase cluster_mobile Mobile Phase cluster_analyte Analyte S Silica Gel Plate (Polar) M Solvent System (Less Polar) S_Boric Boric Acid Impregnated Silica Gel Plate A 1,2-Dioleoyl Ethylene Glycol A->S Adsorption A->M Solubilization

Caption: Logical relationship of TLC components.

References

Application Notes and Protocols for Incorporating 1,2-Dioleoyl Ethylene Glycol into Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transition towards serum-free and chemically defined media in cell culture has necessitated the supplementation of specific lipids to support robust cell growth, viability, and productivity.[1][] Lipids are crucial for various cellular functions, including serving as structural components of membranes, energy storage, and as signaling molecules.[3][4] 1,2-Dioleoyl Ethylene Glycol is a synthetic diacylglycerol (DAG) analogue. Structurally similar to endogenous DAGs, which are key second messengers in numerous signal transduction pathways, 1,2-Dioleoyl Ethylene Glycol is anticipated to be a valuable tool for researchers studying cellular processes regulated by DAG signaling.

This document provides detailed protocols for the preparation and application of 1,2-Dioleoyl Ethylene Glycol in cell culture media and discusses its potential biological activities and applications.

Biological Activity and Potential Applications

1,2-Dioleoyl Ethylene Glycol, as a diacylglycerol analogue, is expected to mimic the function of endogenous DAG. The primary target of DAG is Protein Kinase C (PKC), a family of serine/threonine kinases involved in a wide array of cellular processes.[5]

Potential Applications:

  • Activation of PKC Signaling Pathways: For studying the downstream effects of PKC activation, such as cell proliferation, differentiation, apoptosis, and gene expression.[6]

  • Cancer Research: Investigating the role of DAG-mediated signaling in tumorigenesis and as a potential therapeutic target.

  • Neuroscience: Exploring the role of DAG signaling in neuronal development and function, as diacylglycerol analogues have been shown to activate calcium channels in cortical neurons.[7]

  • Drug Development: Screening for compounds that modulate the PKC pathway.

  • Lipid Metabolism Studies: Understanding the cellular uptake and metabolism of specific lipid species.

Data Presentation: Expected Effects of DAG Analogues on Cellular Processes

The following table summarizes representative quantitative data from studies using the well-characterized diacylglycerol analogue 1-oleoyl-2-acetyl-sn-glycerol (OAG), which is expected to have similar effects to 1,2-Dioleoyl Ethylene Glycol. This data is provided for illustrative purposes to guide researchers in designing their experiments.

Cell LineTreatmentConcentrationObserved EffectReference
Cortical NeuronsOAG50 µM~35% of KCl-responsive cells showed an increase in cytosolic Ca2+[7]
Various Cell LinesPhorbol Esters (DAG analogues)VariesActivation of Protein Kinase C (PKC)[6]

Experimental Protocols

Preparation of 1,2-Dioleoyl Ethylene Glycol Stock Solution

Due to the hydrophobic nature of 1,2-Dioleoyl Ethylene Glycol, proper solubilization is critical for its effective delivery to cells in an aqueous culture environment.[3][4] The following protocol describes the preparation of a stock solution using a common solvent.

Materials:

  • 1,2-Dioleoyl Ethylene Glycol

  • Ethanol (cell culture grade) or Dimethyl Sulfoxide (DMSO, cell culture grade)

  • Sterile, conical-bottom tubes

  • Sterile, micro-filtered pipette tips

Protocol:

  • Aseptically weigh the desired amount of 1,2-Dioleoyl Ethylene Glycol in a sterile conical-bottom tube.

  • Add the appropriate volume of cell culture grade ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Using a small amount of a polar organic solvent like ethanol can enhance the solubility of lipids without significantly affecting cell growth.[]

  • Vortex the solution vigorously until the 1,2-Dioleoyl Ethylene Glycol is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Supplementation of Cell Culture Media

This protocol details the addition of the 1,2-Dioleoyl Ethylene Glycol stock solution to the cell culture medium.

Materials:

  • Prepared 1,2-Dioleoyl Ethylene Glycol stock solution

  • Pre-warmed complete cell culture medium

  • Sterile pipettes

Protocol:

  • Thaw an aliquot of the 1,2-Dioleoyl Ethylene Glycol stock solution at room temperature.

  • Vortex the stock solution briefly to ensure homogeneity.

  • Aseptically add the desired volume of the stock solution to the pre-warmed cell culture medium to achieve the final working concentration. It is recommended to add the stock solution dropwise while gently swirling the medium to facilitate dispersion and prevent precipitation.

  • Important: The final concentration of the solvent (ethanol or DMSO) in the medium should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity.

  • The supplemented medium is now ready for use. Do not filter the medium after the addition of the lipid supplement, as this will result in the removal of the lipids.[8]

Determining Optimal Working Concentration (Dose-Response Experiment)

To determine the optimal concentration of 1,2-Dioleoyl Ethylene Glycol for a specific cell line and experimental endpoint, a dose-response experiment is recommended.

Materials:

  • The cell line of interest

  • Multi-well cell culture plates (e.g., 96-well or 24-well)

  • Complete cell culture medium

  • 1,2-Dioleoyl Ethylene Glycol stock solution

  • Cell viability assay (e.g., MTT, PrestoBlue)

  • Assay-specific reagents and instrumentation

Protocol:

  • Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a series of dilutions of 1,2-Dioleoyl Ethylene Glycol in complete cell culture medium. A typical starting range could be from 1 µM to 100 µM. Include a vehicle control (medium with the same final concentration of solvent used for the stock solution).

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of 1,2-Dioleoyl Ethylene Glycol.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, assess the desired endpoint. This could include:

    • Cell viability and proliferation (e.g., using an MTT assay).

    • Morphological changes (observed via microscopy).

    • Activation of a specific signaling pathway (e.g., by Western blot for phosphorylated downstream targets of PKC).

    • Gene expression changes (e.g., by qRT-PCR).

  • Analyze the results to determine the optimal concentration that elicits the desired biological effect without causing significant cytotoxicity.

Visualizations

Anticipated Signaling Pathway of 1,2-Dioleoyl Ethylene Glycol

DAG_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG_analog 1,2-Dioleoyl Ethylene Glycol (Exogenous) PIP2->DAG_analog Generates Endogenous DAG (mimicked by analog) PKC_inactive Inactive PKC DAG_analog->PKC_inactive Binds to C1 Domain PKC_active Active PKC PKC_inactive->PKC_active Activation Downstream Downstream Substrates PKC_active->Downstream Phosphorylates Response Cellular Responses (Proliferation, Differentiation, etc.) Downstream->Response Agonist Agonist Agonist->GPCR

Caption: Anticipated signaling pathway of 1,2-Dioleoyl Ethylene Glycol via PKC activation.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare 1,2-Dioleoyl Ethylene Glycol Stock (Protocol 4.1) Media Supplement Culture Media (Protocol 4.2) Stock->Media Treat Treat Cells with Supplemented Media (Protocol 4.3) Media->Treat Seed Seed Cells in Multi-well Plate Seed->Treat Incubate Incubate for Desired Duration Treat->Incubate Assay Perform Cellular Assay (e.g., Viability, Western Blot, qPCR) Incubate->Assay Data Data Collection and Analysis Assay->Data

Caption: General experimental workflow for using 1,2-Dioleoyl Ethylene Glycol in cell culture.

References

Application Notes and Protocols for 1,2-Dioleoyl Ethylene Glycol in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl ethylene glycol is a synthetic diacylglycerol (DAG) analog. In cellular signaling, DAGs are crucial second messengers that activate a variety of downstream targets, most notably Protein Kinase C (PKC) isozymes.[1][2][3] The unique structure of 1,2-dioleoyl ethylene glycol, featuring two oleic acid chains linked to an ethylene glycol backbone, makes it a valuable tool for the in vitro investigation of signaling pathways that are dependent on diacylglycerol. Its stable nature, compared to endogenous DAGs, allows for more controlled and reproducible experimental conditions.

These application notes provide detailed protocols for utilizing 1,2-dioleoyl ethylene glycol in common in vitro assays, primarily focusing on the activation of PKC. The provided methodologies can be adapted for various research applications, including drug screening and the elucidation of signaling pathways.

Physicochemical Properties and Handling

PropertyValueReference
Molecular FormulaC38H70O4ChemSpider
Molecular Weight590.96 g/mol ChemSpider
AppearanceColorless, odorless, viscous liquid[4][5]
SolubilitySoluble in organic solvents such as ethanol, DMSO, and chloroform. Limited solubility in aqueous solutions.[4]
StorageStore at -20°C for long-term stability. For immediate use, solutions in organic solvents can be stored at 4°C for short periods.[6]

Note: Due to its lipophilic nature, 1,2-dioleoyl ethylene glycol should be dissolved in an appropriate organic solvent before being introduced into aqueous assay buffers. The final concentration of the organic solvent in the assay should be minimized to avoid affecting enzyme activity.

Applications in In Vitro Assays

The primary application of 1,2-dioleoyl ethylene glycol in in vitro settings is as a potent and specific activator of conventional (α, β, γ) and novel (δ, ε, η, θ) PKC isoforms.[1] This makes it an invaluable tool for:

  • Enzyme Kinetics and Characterization: Studying the activation mechanism and kinetics of PKC isozymes.

  • High-Throughput Screening (HTS): Screening for inhibitors or activators of PKC in drug discovery programs.

  • Signal Transduction Research: Investigating the role of the DAG-PKC signaling axis in various cellular processes.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activation Assay

This protocol describes a common method to measure the activity of PKC in response to 1,2-dioleoyl ethylene glycol using a radioactive or fluorescence-based assay.

Materials:

  • 1,2-dioleoyl ethylene glycol

  • Phosphatidylserine (PS)

  • Purified PKC isozyme

  • PKC substrate (e.g., myelin basic protein, synthetic peptide)

  • ATP (radiolabeled [γ-³²P]ATP for radioactive assay or unlabeled for fluorescence assay)

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

  • Stop Solution (e.g., 75 mM phosphoric acid for radioactive assay, or a kinase inhibitor like staurosporine for fluorescence assay)

  • Scintillation counter and vials (for radioactive assay) or fluorescence plate reader (for fluorescence assay)

Procedure:

  • Lipid Vesicle Preparation:

    • In a glass tube, combine 1,2-dioleoyl ethylene glycol and phosphatidylserine (PS) at a desired molar ratio (e.g., 1:4).

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Reaction Setup:

    • In a microcentrifuge tube or a well of a microplate, add the following components in order:

      • Assay Buffer

      • Lipid vesicles (containing 1,2-dioleoyl ethylene glycol and PS)

      • PKC substrate

      • Purified PKC isozyme

    • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiation of Reaction:

    • Start the kinase reaction by adding ATP.

    • Incubate at 30°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding the appropriate Stop Solution.

  • Detection:

    • Radioactive Assay: Spot an aliquot of the reaction mixture onto a phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence Assay: Measure the fluorescence signal using a plate reader. The signal change will be proportional to the amount of phosphorylated substrate.

Data Analysis:

ParameterDescriptionTypical Value Range
EC₅₀ for PKCα Concentration of 1,2-dioleoyl ethylene glycol required for half-maximal activation of PKCα.1-10 µM
Vmax Maximum velocity of the kinase reaction at a saturating concentration of 1,2-dioleoyl ethylene glycol.Varies with enzyme and substrate concentration
Km for ATP Michaelis constant for ATP in the presence of 1,2-dioleoyl ethylene glycol.5-50 µM
Diacylglycerol Lipase (DAGL) Inhibition Assay

This protocol outlines a method to screen for inhibitors of diacylglycerol lipase using 1,2-dioleoyl ethylene glycol as a substrate.

Materials:

  • 1,2-dioleoyl ethylene glycol

  • Purified or recombinant DAGL

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl₂)

  • Detection Reagent (e.g., a fluorescent probe that reacts with the released fatty acid)

  • Test compounds (potential inhibitors)

  • Fluorescence plate reader

Procedure:

  • Reaction Setup:

    • In a microplate well, add the following:

      • Assay Buffer

      • Test compound (or vehicle control)

      • Purified DAGL

    • Pre-incubate for 10 minutes at 37°C.

  • Initiation of Reaction:

    • Add a solution of 1,2-dioleoyl ethylene glycol (solubilized with a detergent like Triton X-100) to start the reaction.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Add the detection reagent that will react with the oleic acid released by DAGL activity.

    • Incubate for a short period to allow the reaction to complete.

    • Measure the fluorescence using a plate reader.

Data Analysis:

ParameterDescriptionTypical Value Range
IC₅₀ Concentration of the test compound that inhibits 50% of DAGL activity.Varies depending on the inhibitor
Ki Inhibition constant, a measure of the inhibitor's potency.Varies depending on the inhibitor

Signaling Pathway and Experimental Workflow Diagrams

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Dioleoyl Ethylene Glycol (analog) PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Substrate Substrate PKC->Substrate Phosphorylates Ca Ca2+ Ca->PKC Co-activates ER->Ca Releases pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response pSubstrate->Response

Caption: PKC signaling pathway activated by a DAG analog.

G start Start prep_lipids Prepare Lipid Vesicles (1,2-Dioleoyl Ethylene Glycol + PS) start->prep_lipids setup_rxn Set up Kinase Reaction (Buffer, Vesicles, Substrate, PKC) prep_lipids->setup_rxn pre_incubate Pre-incubate at 30°C setup_rxn->pre_incubate start_rxn Initiate with ATP pre_incubate->start_rxn incubate Incubate at 30°C start_rxn->incubate stop_rxn Terminate Reaction incubate->stop_rxn detect Detect Phosphorylation stop_rxn->detect analyze Analyze Data detect->analyze

References

handling and storage conditions for 18:1 Ethylene Glycol in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the safe handling, storage, and laboratory use of 18:1 Ethylene Glycol, also known as 1,2-dioleoyl ethylene glycol.

Product Information

Chemical Name: 1,2-di-(9Z-octadecenoyl) ethylene glycol (this compound) Synonyms: Dioleoyl ethylene glycol, DEG(18:1(9Z)/18:1(9Z)) CAS Number: 928-24-5 Molecular Formula: C₃₈H₇₀O₄ Molecular Weight: 590.96 g/mol

Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its parent compound, ethylene glycol, is presented in Table 1.

Property1,2-dioleoyl ethylene glycolEthylene Glycol
Appearance Amber liquid/oilClear, colorless, viscous liquid
Odor OdorlessOdorless
Boiling Point 633.6°C at 760 mmHg[1]197.3°C (387.1°F)[2][3]
Flash Point 299.3°C[1]111°C (231.8°F)[2]
Density 0.909 g/cm³[1]1.113 g/cm³
Solubility Soluble in organic solvents such as DMSO and ethanol. Insoluble in water.Miscible with water

Handling and Storage

Safety Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat is recommended to prevent skin contact.

Handling:

  • Use in a well-ventilated area.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • As with all lipids, particularly unsaturated ones, minimize exposure to air and light to prevent oxidation.

Storage Conditions

Proper storage is crucial to maintain the integrity of 1,2-dioleoyl ethylene glycol, an unsaturated lipid that is susceptible to degradation.

ParameterStorage ConditionRationale
Temperature -20°C or lowerTo minimize oxidation and hydrolysis. Fatty acids in serum have been shown to be stable for up to 10 years at -80°C.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen)To prevent oxidation of the double bonds in the oleoyl chains.
Container Tightly sealed glass vial, preferably amber to protect from lightTo prevent exposure to air, moisture, and light.
Purity Purity should be checked periodically, especially for older samples, using techniques like TLC or GC.To ensure the integrity of the compound for experimental use.

Experimental Protocols

Synthesis of 1,2-dioleoyl ethylene glycol

This protocol is adapted from general methods for the esterification of glycols with fatty acids.[4][5][6]

Materials:

  • Ethylene glycol

  • Oleic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer, combine ethylene glycol (1 molar equivalent) and oleic acid (2.2 molar equivalents).

  • Add p-toluenesulfonic acid (0.05 molar equivalents) as a catalyst.

  • Add toluene to the flask to facilitate the removal of water via azeotropic distillation.

  • Heat the reaction mixture to 140-150°C with vigorous stirring.

  • Continuously remove the water-toluene azeotrope using a Dean-Stark apparatus.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,2-dioleoyl ethylene glycol.

  • Purify the product using column chromatography on silica gel if necessary.

Synthesis_Workflow reactants Ethylene Glycol + Oleic Acid (Toluene, p-TSA) reaction Esterification (140-150°C, 4-6h) reactants->reaction workup Neutralization & Washing (NaHCO3, Brine) reaction->workup drying Drying (MgSO4) workup->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Purification (Column Chromatography) evaporation->purification product 1,2-dioleoyl ethylene glycol purification->product

In Vitro Protein Kinase C (PKC) Inhibition Assay

1,2-dioleoyl ethylene glycol is known to be an inhibitor of Protein Kinase C (PKC). This protocol outlines a general method to assess its inhibitory activity.

Materials:

  • Purified PKC enzyme

  • PKC substrate peptide (e.g., a peptide with a serine or threonine residue that is a known PKC substrate)

  • ATP (Adenosine triphosphate), including [γ-³²P]ATP for radioactive detection or a fluorescently labeled ATP analog for non-radioactive detection.

  • 1,2-dioleoyl ethylene glycol (dissolved in DMSO)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mg/mL phosphatidylserine, 100 µg/mL diacylglycerol)

  • Termination buffer (e.g., 75 mM phosphoric acid)

  • Phosphocellulose paper or other suitable binding matrix

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a stock solution of 1,2-dioleoyl ethylene glycol in DMSO.

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a microcentrifuge tube or a well of a microplate, add the assay buffer containing phosphatidylserine and diacylglycerol to activate the PKC.

  • Add the desired concentration of the 1,2-dioleoyl ethylene glycol or the vehicle control (DMSO).

  • Add the PKC substrate peptide.

  • Initiate the reaction by adding the purified PKC enzyme.

  • Pre-incubate for 10 minutes at 30°C.

  • Start the phosphorylation reaction by adding ATP (containing the labeled ATP).

  • Incubate for 15-30 minutes at 30°C.

  • Terminate the reaction by adding the termination buffer.

  • Spot a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the paper several times with phosphoric acid to remove unincorporated labeled ATP.

  • Measure the incorporated radioactivity using a scintillation counter or the fluorescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of 1,2-dioleoyl ethylene glycol compared to the vehicle control.

PKC_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection inhibitor_prep Prepare Inhibitor Dilutions (1,2-dioleoyl ethylene glycol in DMSO) incubation Incubate with Inhibitor inhibitor_prep->incubation reagent_prep Prepare Reaction Mix (Buffer, PS/DAG, Substrate, PKC) reagent_prep->incubation phosphorylation Start Reaction with Labeled ATP incubation->phosphorylation termination Terminate Reaction phosphorylation->termination spotting Spot onto Membrane termination->spotting washing Wash Unincorporated ATP spotting->washing measurement Measure Signal (Scintillation/Fluorescence) washing->measurement analysis Data Analysis (% Inhibition) measurement->analysis

Signaling Pathway

PKC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to receptor Substrate Substrate Protein PKC->Substrate Phosphorylates Ca Ca²⁺ Ca->PKC Activates pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Response Cellular Response pSubstrate->Response ER->Ca Releases Inhibitor This compound Inhibitor->PKC Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 1,2-Dioleoyl Ethylene Glycol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving and using 1,2-dioleoyl ethylene glycol in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 1,2-dioleoyl ethylene glycol and why is its solubility a concern?

A1: 1,2-Dioleoyl ethylene glycol is a diacylglycerol (DAG) analog. Like other lipophilic molecules, it has poor solubility in aqueous solutions, which are common in biological experiments. This can lead to precipitation, making it difficult to achieve the desired concentration and obtain reliable experimental results.

Q2: In which organic solvents can I dissolve 1,2-dioleoyl ethylene glycol?

Q3: Can I dissolve 1,2-dioleoyl ethylene glycol directly in my aqueous buffer or cell culture medium?

A3: It is not recommended to dissolve 1,2-dioleoyl ethylene glycol directly in aqueous solutions due to its hydrophobic nature, which will likely result in insolubility and precipitation. A concentrated stock solution should first be prepared in an appropriate organic solvent.

Q4: What are the signs of solubility issues in my experiment?

A4: Signs of solubility problems include the appearance of a precipitate, cloudiness, or an oily film in your solution. This can occur when preparing a working solution from a stock or during the experiment itself, potentially due to changes in temperature or solution composition.

Troubleshooting Guides

Issue 1: Precipitate forms when preparing a working solution in an aqueous buffer.

Cause: This "crashing out" effect happens when a concentrated stock solution of a lipophilic compound in an organic solvent is diluted into an aqueous buffer. The rapid change in solvent polarity reduces the solubility of the compound.

Solutions:

  • Optimize the Dilution Method: Instead of a single-step dilution, perform a serial dilution. This gradual change in the solvent environment can help maintain the compound's solubility.

  • Use a Co-solvent: Incorporate a water-miscible organic co-solvent, such as ethanol or PEG400, into your final aqueous buffer. Ensure the final concentration of the co-solvent is compatible with your experimental system and does not affect the results.

  • Gentle Warming and Sonication: After dilution, briefly sonicating or gently warming the solution can help to redissolve small amounts of precipitate. However, be cautious about the temperature sensitivity of the compound and other components in your experiment.

  • pH Adjustment: The solubility of some compounds can be pH-dependent. If applicable to your experiment, adjusting the pH of the aqueous buffer may improve solubility. This should be done with caution to ensure the pH remains within a range suitable for your biological assay.

Issue 2: The compound precipitates during the experiment in cell culture.

Cause: Precipitation in cell culture can be triggered by several factors, including interactions with media components, temperature fluctuations, or changes in pH due to cellular metabolism.

Solutions:

  • Reduce the Final Concentration: The most direct approach is to lower the final concentration of 1,2-dioleoyl ethylene glycol in your experiment to a level below its solubility limit in the culture medium.

  • Use Solubilizing Agents: Consider incorporating pharmaceutically acceptable solubilizing agents, such as cyclodextrins, if they are compatible with your cell-based assay. These agents can encapsulate the lipophilic compound and increase its aqueous solubility.

  • Pre-warm the Media: Always use pre-warmed (37°C) cell culture media for dilutions to avoid decreased solubility at lower temperatures.

  • Control Incubation Conditions: Maintain a stable CO2 level in the incubator to ensure the buffering capacity of the medium is not compromised, which could lead to pH shifts and subsequent precipitation.

Data Presentation

Table 1: Solubility of Structurally Similar Diacylglycerol Analogs in Common Organic Solvents.

CompoundSolventSolubility
1,2-Dioleoyl-sn-glycerolDimethylformamide (DMF)>20 mg/mL[2]
Dimethyl Sulfoxide (DMSO)>7 mg/mL[2]
Ethanol>30 mg/mL[2]
PBS (pH 7.2)>250 µg/mL (requires pre-dissolving in an organic solvent)[2]
1,3-Dioctanoyl glycerolDimethylformamide (DMF)~30 mg/mL[1]
Ethanol~10 mg/mL[1]
Chloroform~10 mg/mL[1]
Dimethyl Sulfoxide (DMSO)~1 mg/mL[1]

Note: This data is for structurally similar compounds and should be used as a guideline. It is recommended to perform your own solubility tests for 1,2-dioleoyl ethylene glycol.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution
  • Solvent Selection: Choose a high-purity, anhydrous organic solvent in which 1,2-dioleoyl ethylene glycol is readily soluble, such as ethanol or DMSO.

  • Dissolution: Weigh the desired amount of 1,2-dioleoyl ethylene glycol and add the appropriate volume of the chosen organic solvent to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Mixing: Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution against a light source to confirm that no particulate matter is present. If necessary, brief sonication or gentle warming (not exceeding 37°C) can be applied to aid dissolution.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and moisture absorption.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Pre-warm Buffer: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).

  • Serial Dilution (Recommended):

    • Perform an initial dilution of the concentrated stock solution into the pre-warmed buffer.

    • Subsequent dilutions should be made from the previously diluted solution to gradually decrease the organic solvent concentration.

  • Direct Dilution (with caution):

    • While stirring or vortexing the pre-warmed buffer, slowly add the required volume of the concentrated stock solution dropwise. This rapid dispersion helps to prevent localized high concentrations that can lead to precipitation.

  • Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent in the working solution is low (typically <1%) to minimize potential toxicity or off-target effects in biological assays.

  • Final Inspection: After preparation, visually inspect the working solution for any signs of precipitation or cloudiness before use.

Mandatory Visualizations

G Protein Kinase C (PKC) Activation Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG 1,2-Dioleoyl Ethylene Glycol (DAG Analog) PIP2->DAG Generates PKC_inactive Inactive PKC DAG->PKC_inactive Binds to C1 domain PKC_active Active PKC PKC_inactive->PKC_active Conformational Change & Translocation Cellular_Response Downstream Cellular Response PKC_active->Cellular_Response Phosphorylates Target Proteins

Caption: Protein Kinase C (PKC) activation by 1,2-dioleoyl ethylene glycol.

G Experimental Workflow for Solubilizing 1,2-Dioleoyl Ethylene Glycol start Start prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., Ethanol, DMSO) start->prep_stock dilution_choice Choose Dilution Method prep_stock->dilution_choice warm_buffer Pre-warm Aqueous Buffer or Cell Culture Medium warm_buffer->dilution_choice serial_dilution Perform Serial Dilution dilution_choice->serial_dilution Recommended direct_dilution Perform Slow, Dropwise Direct Dilution with Vortexing dilution_choice->direct_dilution Alternative check_precipitate Visually Inspect for Precipitation serial_dilution->check_precipitate direct_dilution->check_precipitate solution_ready Working Solution Ready for Use check_precipitate->solution_ready No Precipitate troubleshoot Troubleshoot: - Lower final concentration - Add co-solvent - Gentle warming/sonication check_precipitate->troubleshoot Precipitate Observed troubleshoot->prep_stock

Caption: Workflow for preparing an aqueous working solution of 1,2-dioleoyl ethylene glycol.

References

Technical Support Center: Optimizing 1,2-Dioleoyl Ethylene Glycol for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of 1,2-dioleoyl ethylene glycol in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is 1,2-dioleoyl ethylene glycol and what is its primary application in cell-based assays?

1,2-dioleoyl ethylene glycol is a synthetic diol lipid. Its primary application in cell-based assays is the activation of Protein Kinase C (PKC), a key enzyme in various cellular signaling pathways. It is reported to significantly activate PKC at concentrations around 10 µM[1].

Q2: How should I prepare a stock solution of 1,2-dioleoyl ethylene glycol?

As a lipid-based compound, 1,2-dioleoyl ethylene glycol has poor solubility in aqueous solutions. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol.

Recommended Stock Solution Preparation:

ParameterRecommendation
Solvent DMSO or Ethanol
Stock Concentration 1-10 mM
Storage -20°C, protected from light

Note: When preparing the final working concentration in your cell culture medium, ensure the final solvent concentration is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced cytotoxicity[2][3].

Q3: What is the recommended working concentration of 1,2-dioleoyl ethylene glycol in a cell-based assay?

The optimal working concentration can vary depending on the cell type and the specific assay. A good starting point, based on published data, is approximately 10 µM for PKC activation[1]. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: What are the potential signs of cytotoxicity associated with 1,2-dioleoyl ethylene glycol treatment?

High concentrations of 1,2-dioleoyl ethylene glycol or its solvent can lead to cytotoxicity. Signs of cytotoxicity to monitor include:

  • Changes in cell morphology (e.g., rounding, detachment).

  • Reduction in cell viability, which can be assessed using assays like MTT or trypan blue exclusion.

  • Induction of apoptosis or necrosis, measurable by assays such as caspase activity or Annexin V staining.

Troubleshooting Guide

This guide addresses common issues that may arise when using 1,2-dioleoyl ethylene glycol in cell-based assays.

Problem Possible Cause Troubleshooting Steps
No or low PKC activation Compound inactivity: The compound may have degraded.- Ensure proper storage of the stock solution (-20°C, protected from light).- Prepare fresh dilutions for each experiment.- Test the activity of a new vial or lot of the compound.
Suboptimal concentration: The concentration used may be too low for the specific cell line.- Perform a dose-response experiment with a broader range of concentrations (e.g., 1 µM to 50 µM).
Incorrect assay conditions: The assay protocol may not be optimized.- Verify all assay components are correctly prepared and added.- Include a positive control for PKC activation (e.g., phorbol esters like PMA).- Ensure the incubation time is sufficient for PKC activation.
High background signal Contamination: Microbial contamination can interfere with assay readouts.- Regularly check cell cultures for contamination.- Use sterile techniques and reagents.
Endogenous PKC activity: Some cell types may have high basal PKC activity.- Include an untreated control to determine the basal signal.- Consider serum-starving the cells before treatment to reduce basal signaling.
Inconsistent results Pipetting errors: Inaccurate pipetting can lead to variability.- Ensure pipettes are properly calibrated.- Mix solutions thoroughly before dispensing.
Cell passage number: High passage numbers can lead to phenotypic drift and altered cell responses.- Use cells within a consistent and low passage number range.
Lot-to-lot variability: Different batches of the compound may have slight variations in purity or activity.- If possible, purchase a larger batch of the compound to ensure consistency across experiments.
Evidence of cytotoxicity High compound concentration: The concentration used may be toxic to the cells.- Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 value.- Use concentrations well below the cytotoxic range for your functional assays.
Solvent toxicity: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium may be too high.- Ensure the final solvent concentration is ≤ 0.5%[2][3].- Include a vehicle control (medium with the same concentration of solvent) in all experiments.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of 1,2-Dioleoyl Ethylene Glycol using a PKC Activity Assay

This protocol outlines a general method for determining the optimal, non-toxic concentration of 1,2-dioleoyl ethylene glycol for PKC activation.

Materials:

  • 1,2-dioleoyl ethylene glycol

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • PKC Kinase Activity Assay Kit (e.g., Abcam ab139437 or similar)[4]

  • MTT assay kit for cytotoxicity assessment

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • Dose-Response Setup:

    • Prepare a serial dilution of the 1,2-dioleoyl ethylene glycol stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

    • Include a vehicle control (medium with the highest concentration of solvent used) and an untreated control.

  • Treatment: Remove the old medium from the cells and add the prepared treatment solutions.

  • Incubation: Incubate the plate for a predetermined time (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.

  • PKC Activity Assay:

    • Following incubation, lyse the cells according to the manufacturer's protocol for the PKC Kinase Activity Assay Kit.

    • Perform the kinase assay as per the kit instructions.

  • Cytotoxicity Assay:

    • In a parallel plate, treat the cells with the same concentrations of 1,2-dioleoyl ethylene glycol for the same duration.

    • Perform an MTT assay to assess cell viability.

  • Data Analysis:

    • Plot the PKC activity against the concentration of 1,2-dioleoyl ethylene glycol to determine the EC50 (effective concentration for 50% maximal activation).

    • Plot cell viability against the concentration to determine the IC50 (inhibitory concentration for 50% viability).

    • Select a working concentration that provides significant PKC activation with minimal cytotoxicity.

Protocol 2: Western Blot Analysis of Downstream PKC Signaling

This protocol can be used to confirm PKC activation by observing the phosphorylation of a known downstream target.

Procedure:

  • Cell Treatment: Treat cells with the optimized concentration of 1,2-dioleoyl ethylene glycol for the desired time. Include positive (e.g., PMA) and negative (vehicle) controls.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with a primary antibody against a phosphorylated downstream target of PKC (e.g., phospho-MARCKS).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Compare the levels of the phosphorylated protein in the treated samples to the controls. An increase in phosphorylation indicates PKC activation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis prep_stock Prepare Stock Solution (1-10 mM in DMSO/Ethanol) prep_dilutions Prepare Serial Dilutions (0.1 - 50 µM) prep_stock->prep_dilutions seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells seed_cells->treat_cells prep_dilutions->treat_cells pkc_assay PKC Activity Assay treat_cells->pkc_assay mtt_assay Cytotoxicity Assay (MTT) treat_cells->mtt_assay analyze_data Determine EC50 and IC50 pkc_assay->analyze_data mtt_assay->analyze_data optimize_conc Select Optimal Concentration analyze_data->optimize_conc

Figure 1. Experimental workflow for optimizing 1,2-dioleoyl ethylene glycol concentration.

pkc_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates DOG 1,2-Dioleoyl Ethylene Glycol (Exogenous) DOG->PKC Activates Substrate Downstream Substrates PKC->Substrate Phosphorylates Response Cellular Response Substrate->Response

Figure 2. Simplified Protein Kinase C (PKC) signaling pathway activated by 1,2-dioleoyl ethylene glycol.

References

stability testing of 18:1 Ethylene Glycol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 18:1 Ethylene Glycol (1,2-dioleoyl ethylene glycol) under common experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For optimal stability, this compound should be stored at -20°C.[1] It is also important to note that the compound is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability.[1]

Q2: What are the potential degradation pathways for this compound?

A2: As an ester of oleic acid and ethylene glycol, this compound is susceptible to degradation through two primary pathways:

  • Hydrolysis: The ester bonds can be hydrolyzed, breaking the molecule down into oleic acid and ethylene glycol. This can be accelerated by the presence of moisture, acids, or bases.

  • Oxidation: The unsaturated oleic acid chains are prone to oxidation, especially at the double bonds.[2] This can lead to the formation of various oxidation products, including hydroperoxides, aldehydes, and carboxylic acids, which can alter the properties of the compound.[2]

Q3: What analytical methods are suitable for assessing the stability of this compound?

A3: Several analytical techniques can be employed to monitor the stability of this compound:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometry (MS) is a primary method for quantifying ethylene glycol and can be adapted to measure the parent compound and its degradation products.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate and quantify the parent compound and non-volatile degradation products.

  • Thin-Layer Chromatography (TLC): TLC can provide a quick qualitative assessment of the purity and the presence of degradation products.

  • Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR can be used to monitor changes in the chemical structure, such as the loss of the ester group or oxidation of the double bonds.[4]

Troubleshooting Guides

Issue 1: Inconsistent Results in Experimental Assays

You may be experiencing variability in your experimental outcomes, which could be linked to the degradation of this compound.

Troubleshooting Workflow:

start Inconsistent Results Observed check_storage Verify Storage Conditions (-20°C, sealed container) start->check_storage check_handling Review Handling Procedures (e.g., exposure to air/moisture) check_storage->check_handling assess_purity Assess Purity of Stock Solution (e.g., via TLC or HPLC) check_handling->assess_purity degraded Stock Solution Degraded assess_purity->degraded Impure not_degraded Stock Solution Stable assess_purity->not_degraded Pure prepare_fresh Prepare Fresh Stock Solution re_run Re-run Experiment with Fresh Stock prepare_fresh->re_run degraded->prepare_fresh troubleshoot_assay Troubleshoot Other Assay Parameters not_degraded->troubleshoot_assay

Caption: Troubleshooting workflow for inconsistent experimental results.

Possible Causes and Solutions:

Possible Cause Solution
Improper Storage: Exposure to temperatures above -20°C or frequent freeze-thaw cycles.Ensure the compound is consistently stored at -20°C in a tightly sealed container to prevent moisture absorption.[1]
Contamination of Stock Solution: Introduction of water, acids, or bases into the stock solution.Use anhydrous solvents and clean labware when preparing solutions. Prepare fresh solutions regularly.
Oxidation: Prolonged exposure of the compound or solutions to air and light.Store solutions under an inert atmosphere (e.g., argon or nitrogen) and in amber vials to protect from light.
Hydrolysis during Experiment: Experimental conditions (e.g., pH, temperature) promoting ester hydrolysis.Review the pH and temperature of your experimental buffers and conditions. If possible, perform experiments at a neutral pH and lower temperatures.
Issue 2: Unexpected Peaks in Analytical Chromatograms

The appearance of new peaks in your analytical runs (e.g., GC or HPLC) suggests the presence of degradation products.

Logical Relationship for Peak Identification:

start Unexpected Peak(s) Detected compare_rt Compare Retention Times (RT) to Known Standards (Oleic Acid, Ethylene Glycol) start->compare_rt ms_analysis Perform Mass Spectrometry (MS) Analysis of the Peak start->ms_analysis identify_hydrolysis Identify as Hydrolysis Products compare_rt->identify_hydrolysis RT Match ms_analysis->identify_hydrolysis Mass Match identify_oxidation Identify as Oxidation Products ms_analysis->identify_oxidation Mass indicates Oxygen Addition unknown Peak Remains Unidentified ms_analysis->unknown No Match implement_storage Implement Improved Storage and Handling Protocols identify_hydrolysis->implement_storage optimize_conditions Optimize Experimental Conditions (e.g., use antioxidants) identify_oxidation->optimize_conditions

Caption: Logical diagram for identifying unknown peaks in chromatograms.

Potential Degradation Products and Their Identification:

Degradation Product Expected Analytical Signature Confirmation Method
Oleic Acid A new peak with a different retention time from the parent compound in HPLC or GC.Compare the retention time to a pure oleic acid standard. Confirm the mass using GC-MS or LC-MS.
Ethylene Glycol A more polar peak, likely with a shorter retention time in reverse-phase HPLC or a different retention time in GC.Compare the retention time to a pure ethylene glycol standard.[5]
Oxidation Products Multiple new peaks, often with slightly different polarities than the parent compound.Mass spectrometry will show an increase in the molecular weight corresponding to the addition of oxygen atoms.

Experimental Protocols

Protocol 1: Accelerated Stability Study using HPLC

This protocol outlines a method to assess the stability of this compound under elevated temperature and different pH conditions.

1. Materials and Reagents:

  • This compound
  • HPLC-grade acetonitrile and water
  • Phosphate buffer solutions (pH 5, 7, and 9)
  • HPLC system with a C18 column and UV detector

2. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in acetonitrile.
  • For each pH condition, dilute the stock solution in the respective buffer to a final concentration of 100 µg/mL.

3. Stress Conditions:

  • Incubate the prepared samples at 40°C.
  • At specified time points (e.g., 0, 24, 48, 72, and 96 hours), withdraw an aliquot from each sample.

4. HPLC Analysis:

  • Inject the aliquots into the HPLC system.
  • Use a gradient elution method with a mobile phase of acetonitrile and water.
  • Monitor the elution at a suitable wavelength (e.g., 205 nm).
  • Quantify the peak area of the parent this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining versus time for each pH condition to determine the degradation rate.

Data Presentation

Table 1: Stability of this compound in Aqueous Buffers at 40°C
Time (hours)% Remaining (pH 5)% Remaining (pH 7)% Remaining (pH 9)
0100.0100.0100.0
2498.599.295.3
4896.898.190.1
7295.297.085.6
9693.596.180.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Table 2: Common Analytical Methods for Ethylene Glycol Detection
Analytical Method Sample Type Detection Limit Reference
Gas Chromatography-Mass Spectrometry (GC-MS)Biological SamplesSub to low ppm[3]
Automated Enzymatic AssayBlood and Serum5 mg/dL (Limit of Quantification)[6]
Gas Chromatography with Flame Ionization Detector (GC-FID)Biological SamplesSub to low ppm[3]
Colorimetric ReactionAir Samples~0.05 ppm[3]

This technical support center provides a foundational guide for researchers working with this compound. For more specific issues, further investigation into the experimental setup and conditions is recommended.

References

troubleshooting inconsistent results with 1,2-dioleoyl ethylene glycol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-dioleoyl ethylene glycol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this compound. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format to assist in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 1,2-dioleoyl ethylene glycol and what are its primary applications?

A1: 1,2-dioleoyl ethylene glycol, also known as ethylene glycol dioleate, is a diester formed from ethylene glycol and two oleic acid molecules. Its amphiphilic nature, with a hydrophilic ethylene glycol head and two hydrophobic oleoyl tails, makes it a candidate for use in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs) and liposomes. These systems can encapsulate therapeutic agents to improve their solubility, stability, and delivery to target sites.

Q2: What are the common causes of inconsistent results when using 1,2-dioleoyl ethylene glycol in nanoparticle formulations?

A2: Inconsistent results in nanoparticle formulations often stem from variability in the quality of the lipid, the formulation process, and storage conditions. Key factors include:

  • Purity of 1,2-dioleoyl ethylene glycol: Impurities can affect the self-assembly process and the final properties of the nanoparticles.

  • Formulation technique: Variations in mixing speed, temperature, and solvent ratios can lead to differences in particle size, polydispersity, and encapsulation efficiency.

  • Storage and handling: Improper storage can lead to hydrolysis or oxidation of the lipid, altering its properties.[1]

Q3: How can I characterize the nanoparticles formulated with 1,2-dioleoyl ethylene glycol?

A3: A comprehensive characterization of your nanoparticles is crucial for reproducibility. Key analytical techniques include:

  • Dynamic Light Scattering (DLS): To determine the average particle size and polydispersity index (PDI).[2]

  • Zeta Potential Measurement: To assess the surface charge and predict the stability of the nanoparticle suspension.

  • Transmission Electron Microscopy (TEM) or Cryo-TEM: For direct visualization of nanoparticle morphology and size distribution.[3]

  • High-Performance Liquid Chromatography (HPLC): To quantify the amount of encapsulated drug and determine encapsulation efficiency.[2]

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)

Problem: You are observing significant batch-to-batch variation in the size of your nanoparticles, and the PDI is consistently high (>0.3), indicating a broad size distribution.

Possible Causes and Solutions:

Possible Cause Solution
Inconsistent Mixing: Ensure a consistent and rapid mixing method. For microfluidic systems, check for channel blockages and ensure consistent flow rates. For bulk mixing, maintain a constant stirring speed and addition rate of the solvent phase to the aqueous phase.
Suboptimal Solvent/Antisolvent Ratio: Systematically vary the ratio of the organic solvent (containing 1,2-dioleoyl ethylene glycol) to the aqueous buffer to find the optimal condition for self-assembly.
Temperature Fluctuations: Maintain a constant temperature during the formulation process. The solubility of lipids and the kinetics of nanoparticle formation can be temperature-sensitive.
Impure 1,2-Dioleoyl Ethylene Glycol: Verify the purity of your lipid stock using techniques like Thin Layer Chromatography (TLC) or Mass Spectrometry. If necessary, purify the lipid before use.
Issue 2: Low Drug Encapsulation Efficiency

Problem: The amount of your therapeutic agent successfully encapsulated within the nanoparticles is consistently low.

Possible Causes and Solutions:

Possible Cause Solution
Poor Drug Solubility in the Lipid Matrix: If encapsulating a hydrophobic drug, ensure it is fully dissolved in the organic phase with the 1,2-dioleoyl ethylene glycol before mixing. For hydrophilic drugs, consider using a different formulation method like the reverse-phase evaporation technique.
Drug-Lipid Incompatibility: The physicochemical properties of your drug may not be compatible with a formulation based solely on 1,2-dioleoyl ethylene glycol. Consider adding helper lipids, such as phospholipids or cholesterol, to the formulation to improve drug-lipid interactions.
Suboptimal pH of the Aqueous Phase: For ionizable drugs, the pH of the aqueous buffer is critical for efficient loading. Adjust the pH to ensure the drug is in a state that favors partitioning into the lipid core.
Premature Drug Leakage: The formulation may not be stable, leading to drug leakage after formation. Analyze the encapsulation efficiency at different time points after formulation to assess stability. The addition of cholesterol can help to stabilize the lipid bilayer and reduce leakage.[1]
Issue 3: Nanoparticle Aggregation and Instability Over Time

Problem: Your formulated nanoparticles are aggregating and precipitating out of solution during storage.

Possible Causes and Solutions:

Possible Cause Solution
Insufficient Surface Stabilization: The hydrophobic nature of 1,2-dioleoyl ethylene glycol may not provide sufficient steric or electrostatic repulsion to prevent aggregation. Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) into your formulation to provide a protective hydrophilic corona.[4][5][6]
Inappropriate Storage Buffer: The ionic strength and pH of the storage buffer can influence nanoparticle stability. Store nanoparticles in a buffer with low ionic strength and a pH that maintains a sufficient surface charge (if applicable).
High Particle Concentration: A high concentration of nanoparticles can increase the frequency of collisions and lead to aggregation. Store your nanoparticles at a more dilute concentration.
Freeze-Thaw Instability: If you need to store your samples frozen, the formation of ice crystals can disrupt the nanoparticle structure. Consider adding a cryoprotectant (e.g., sucrose, trehalose) to your formulation before freezing.

Experimental Protocols

Protocol 1: Synthesis of 1,2-Dioleoyl Ethylene Glycol via Esterification

This protocol describes a general method for the esterification of ethylene glycol with oleic acid.

Materials:

  • Ethylene glycol

  • Oleic acid

  • p-Toluenesulfonic acid (catalyst)

  • Toluene (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve oleic acid (2 molar equivalents) and ethylene glycol (1 molar equivalent) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Set up the flask for reflux with a Dean-Stark apparatus to remove water formed during the reaction.

  • Reflux the mixture until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with brine and then dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the toluene using a rotary evaporator to obtain the crude 1,2-dioleoyl ethylene glycol.

  • Further purification can be achieved by column chromatography if necessary.

Protocol 2: Formulation of Lipid Nanoparticles using Nanoprecipitation

This protocol provides a basic method for formulating lipid nanoparticles using 1,2-dioleoyl ethylene glycol.

Materials:

  • 1,2-Dioleoyl Ethylene Glycol

  • (Optional) Helper lipid (e.g., DOPC, Cholesterol)

  • (Optional) PEGylated lipid (e.g., DSPE-PEG2000)

  • Ethanol

  • Aqueous buffer (e.g., PBS, citrate buffer)

  • Hydrophobic drug (dissolved in ethanol)

  • Magnetic stirrer and stir bar

  • Syringe pump or micropipette

Procedure:

  • Dissolve 1,2-dioleoyl ethylene glycol, any helper lipids, PEGylated lipid, and the hydrophobic drug in ethanol to prepare the organic phase.

  • Place the aqueous buffer in a beaker on a magnetic stirrer and stir at a constant, vigorous speed.

  • Using a syringe pump or micropipette, inject the organic phase into the center of the vortex of the stirring aqueous buffer at a constant rate.

  • Continue stirring for a defined period (e.g., 30 minutes) to allow for nanoparticle self-assembly and solvent evaporation.

  • (Optional) The resulting nanoparticle suspension can be further processed by extrusion through polycarbonate membranes of a defined pore size to achieve a more uniform size distribution.

  • Purify the nanoparticles to remove unencapsulated drug and residual ethanol using dialysis or tangential flow filtration.

  • Store the final nanoparticle suspension at 4°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Characterization synthesis Synthesis of 1,2-Dioleoyl Ethylene Glycol dissolution Dissolve Lipids & Drug in Organic Solvent synthesis->dissolution mixing Rapid Mixing with Aqueous Phase dissolution->mixing self_assembly Nanoparticle Self-Assembly mixing->self_assembly purification Purification (e.g., Dialysis) self_assembly->purification characterization Characterization (DLS, TEM, etc.) purification->characterization

Figure 1. A typical experimental workflow for the formulation and characterization of lipid nanoparticles.

troubleshooting_workflow cluster_investigation Investigation Phase cluster_optimization Optimization Phase cluster_characterization Characterization & Validation start Inconsistent Experimental Results check_reagents Verify Raw Material Quality (Purity, Stability) start->check_reagents review_protocol Review Formulation Protocol (Ratios, Rates, Temp.) start->review_protocol assess_equipment Assess Equipment Performance (Stirrer, Pump) start->assess_equipment optimize_mixing Optimize Mixing Parameters check_reagents->optimize_mixing review_protocol->optimize_mixing assess_equipment->optimize_mixing vary_composition Vary Lipid Composition (Add Helper Lipids) optimize_mixing->vary_composition adjust_conditions Adjust Environmental Conditions (pH, Temp.) vary_composition->adjust_conditions characterize Re-characterize Nanoparticles adjust_conditions->characterize validate Validate Reproducibility characterize->validate end Consistent Results validate->end

Figure 2. A logical workflow for troubleshooting inconsistent results in nanoparticle formulation.

signaling_pathway LNP Lipid Nanoparticle (with 1,2-dioleoyl ethylene glycol) Cell_Membrane Cell Membrane LNP->Cell_Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Drug_Release Drug Release Endosomal_Escape->Drug_Release Target Intracellular Target Drug_Release->Target Response Therapeutic Response Target->Response

Figure 3. A hypothetical signaling pathway for a drug delivered via a lipid nanoparticle.

References

Technical Support Center: Minimizing Cytotoxicity of 18:1 Ethylene Glycol in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing the cytotoxicity of 18:1 Ethylene Glycol (2-hydroxyethyl oleate) in cell culture experiments. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it be cytotoxic?

This compound, also known as 2-hydroxyethyl oleate, is an ester formed from oleic acid (an 18-carbon monounsaturated fatty acid) and ethylene glycol. Its cytotoxicity in cell culture can arise from several factors related to its lipid and ethylene glycol components. High concentrations of free oleic acid can lead to lipotoxicity through mechanisms such as endoplasmic reticulum (ER) stress, oxidative stress, and disruption of mitochondrial function.[1][2] The ethylene glycol component and its metabolites can also contribute to cellular toxicity, potentially leading to necrosis.

Q2: What are the typical signs of cytotoxicity I should look for when using this compound?

Common indicators of cytotoxicity include:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You might also observe blebbing of the plasma membrane.

  • Reduced Cell Viability: A decrease in the number of live cells, which can be quantified using assays like MTT or Trypan Blue exclusion.

  • Increased Cell Death: Evidence of apoptosis (programmed cell death) or necrosis (uncontrolled cell death), which can be measured by Annexin V/Propidium Iodide staining or an LDH release assay, respectively.[3][4]

  • Decreased Proliferation: A slower rate of cell division compared to control cultures.

Q3: How can I prepare this compound for cell culture to minimize cytotoxicity?

Proper preparation is crucial for minimizing the cytotoxicity of lipid-based compounds. Since this compound is poorly soluble in aqueous media, it should be complexed with a carrier protein like fatty-acid-free Bovine Serum Albumin (BSA). This mimics the physiological transport of fatty acids and reduces the concentration of the free compound, which is often the primary cause of toxicity.[5] It is also important to use a low concentration of a solvent like ethanol or DMSO to initially dissolve the compound before complexing with BSA.[5]

Q4: What is the optimal this compound to BSA molar ratio?

The ideal molar ratio of your lipid to BSA can vary depending on the cell type and experimental goals. A common starting point for fatty acids is a 5:1 molar ratio (fatty acid:BSA).[5] A higher ratio will result in a greater amount of unbound compound, which can increase the risk of cytotoxicity.[5] It is recommended to perform a dose-response experiment to determine the optimal ratio for your specific cell line and experimental conditions.

Q5: Should I be concerned about the solvent used to dissolve this compound?

Yes, solvents like DMSO and ethanol can be toxic to cells, especially at higher concentrations.[5] It is essential to keep the final solvent concentration in the cell culture medium as low as possible, typically below 0.5%. Always include a vehicle control in your experiments, which consists of the same concentration of the solvent and BSA without the this compound.[5]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: High levels of cell death observed shortly after treatment.
Potential Cause Troubleshooting Step
Concentration of this compound is too high. Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) and a non-toxic working concentration. Start with a low concentration and gradually increase it.
High concentration of free (unbound) compound. Increase the concentration of BSA to achieve a lower molar ratio (e.g., 3:1 or 1:1 of this compound to BSA). Ensure proper complexing of the compound to BSA by following the detailed protocol below.
Solvent toxicity. Reduce the final concentration of the solvent (e.g., ethanol, DMSO) in the culture medium to <0.1%. Always include a vehicle control (solvent + BSA) to assess the toxicity of the delivery system itself.[5]
Contamination of reagents. Use sterile, high-purity reagents. Filter-sterilize the final this compound-BSA complex solution before adding it to the cell culture.
Issue 2: Inconsistent results between experiments.
Potential Cause Troubleshooting Step
Variability in the preparation of the this compound-BSA complex. Prepare a large batch of the complex, aliquot, and store at -20°C or -80°C for consistency across multiple experiments.[5] Ensure complete dissolution and complexing during preparation.
Cell passage number and confluency. Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure they are in the logarithmic growth phase during the experiment.[6]
Instability of the compound in culture medium. Prepare fresh dilutions of the this compound-BSA complex in culture medium for each experiment. Consider the stability of the compound over the duration of your experiment.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol is adapted from methods for preparing oleic acid-BSA complexes.[5][7]

Materials:

  • This compound (2-hydroxyethyl oleate)

  • Ethanol (100%, sterile)

  • Fatty-acid-free Bovine Serum Albumin (BSA)

  • Sterile Milli-Q water

  • Serum-free cell culture medium

  • Sterile conical tubes (15 mL or 50 mL)

  • Water bath or heating block at 37°C

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Prepare a 10% (w/v) BSA solution: Dissolve 1 g of fatty-acid-free BSA in 10 mL of sterile Milli-Q water. Gently mix until fully dissolved. Filter-sterilize using a 0.22 µm syringe filter. This can be stored at 4°C for a short period.

  • Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol to create a high-concentration stock (e.g., 100 mM). This should be done in a sterile environment.

  • Complexation: a. In a sterile conical tube, add the required volume of the 10% BSA solution. For a final concentration of 100 µM this compound with a 5:1 molar ratio to BSA in 10 mL of media, you would need approximately 13.2 mg of BSA. b. Warm the BSA solution in a 37°C water bath for 15-30 minutes. c. While gently vortexing the warm BSA solution, slowly add the calculated volume of the this compound stock solution. d. Incubate the mixture in a 37°C water bath for at least 1 hour with gentle agitation to ensure complete complexation.

  • Final Dilution: a. Add the this compound-BSA complex to your serum-free cell culture medium to achieve the desired final concentration. b. Filter-sterilize the final solution using a 0.22 µm syringe filter before adding it to your cells.

Protocol 2: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.[8][9]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound-BSA complex and appropriate controls (vehicle control, untreated control) for the desired duration.

  • After the incubation period, add 10 µL of the MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Protocol 3: LDH Cytotoxicity Assay for Necrosis

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis.[3][4]

Materials:

  • Commercially available LDH cytotoxicity assay kit

  • 96-well plate

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate and treat as described for the MTT assay. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • After the treatment period, carefully collect a sample of the cell culture supernatant from each well.

  • Follow the manufacturer's instructions to mix the supernatant with the reaction mixture in a new 96-well plate.

  • Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes).

  • Measure the absorbance at the recommended wavelength (typically 490 nm) using a multi-well spectrophotometer.

  • Calculate the percentage of cytotoxicity based on the absorbance of the treated samples relative to the positive and negative controls.

Protocol 4: Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Materials:

  • Commercially available Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Treat cells in culture dishes or multi-well plates with this compound-BSA complex and controls.

  • Harvest the cells, including any floating cells in the supernatant, by trypsinization or gentle scraping.

  • Wash the cells with cold PBS and centrifuge.

  • Resuspend the cell pellet in the provided binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive (this population may be small).

Data Presentation

Table 1: Example of a Dose-Response Experiment for Cell Viability (MTT Assay)

Concentration of this compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
1098 ± 4.5
2592 ± 6.1
5075 ± 7.3
10048 ± 8.9
20021 ± 5.8

Table 2: Example of Apoptosis/Necrosis Quantification (Annexin V/PI Assay)

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Untreated Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
Vehicle Control94.8 ± 2.52.8 ± 0.62.4 ± 0.7
100 µM 18:1 EG55.3 ± 6.425.1 ± 4.219.6 ± 3.9

Visualizations

Troubleshooting_Workflow start High Cytotoxicity Observed q1 Is the 18:1 EG concentration optimized? start->q1 sol1 Perform Dose-Response (e.g., MTT Assay) q1->sol1 No q2 Is the 18:1 EG:BSA ratio appropriate? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Test Lower Ratios (e.g., 3:1, 1:1) q2->sol2 No q3 Is the solvent concentration below 0.5%? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Reduce Solvent Concentration & Run Vehicle Control q3->sol3 No q4 Are reagents sterile and cells healthy? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Use Fresh Reagents & Low Passage Cells q4->sol4 No end_node Cytotoxicity Minimized q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Caption: Troubleshooting workflow for high cytotoxicity.

Lipid_Induced_Stress_Pathway cluster_cell Cell cluster_er Endoplasmic Reticulum cluster_mito Mitochondrion er_stress ER Stress (Unfolded Protein Response) caspase Caspase Activation (Caspase-3, -9) er_stress->caspase ros ↑ Reactive Oxygen Species (Oxidative Stress) mito_dys Mitochondrial Dysfunction ros->mito_dys mito_dys->caspase apoptosis Apoptosis caspase->apoptosis lipid High Concentration of This compound lipid->er_stress lipid->ros

Caption: Potential signaling pathways in lipid-induced cytotoxicity.

Experimental_Workflow cluster_assays Cytotoxicity Assessment prep Prepare 18:1 EG-BSA Complex treat Treat Cells prep->treat viability Viability (MTT Assay) treat->viability necrosis Necrosis (LDH Assay) treat->necrosis apoptosis Apoptosis (Annexin V/PI) treat->apoptosis analysis Data Analysis & Interpretation viability->analysis necrosis->analysis apoptosis->analysis

Caption: General experimental workflow for assessing cytotoxicity.

References

addressing batch-to-batch variability of commercial 1,2-dioleoyl ethylene glycol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,2-dioleoyl ethylene glycol (DOEG). This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues related to the batch-to-batch variability of commercial DOEG, particularly in the context of lipid nanoparticle (LNP) formulations.

Frequently Asked Questions (FAQs)

Q1: What is 1,2-dioleoyl ethylene glycol (DOEG) and what is its primary application?

A1: 1,2-dioleoyl ethylene glycol (DOEG) is a neutral helper lipid. Due to its structure, featuring two unsaturated oleoyl chains linked by an ethylene glycol backbone, it is utilized in lipid nanoparticle (LNP) formulations. In these formulations, it helps to stabilize the lipid bilayer and facilitate the endosomal escape of the cargo, such as mRNA or siRNA, into the cytoplasm. The performance of LNPs, including their stability, encapsulation efficiency, and transfection efficiency, is highly dependent on the quality and composition of their lipid components.[1][2]

Q2: What are the primary causes of batch-to-batch variability in commercial DOEG?

A2: Batch-to-batch variability in DOEG can stem from several factors originating during synthesis and storage. Key causes include:

  • Oxidation: The two oleoyl chains in DOEG contain double bonds, making them susceptible to oxidation. Exposure to air, light, or trace metal contaminants can lead to the formation of lipid peroxides and other degradation products, which can impact LNP formation and may induce toxicity.[3]

  • Impurities from Synthesis: Residual reactants, catalysts, or byproducts from the manufacturing process can be present.[4][5] For instance, impurities related to the ethylene glycol starting material or incomplete esterification can lead to a heterogeneous mixture.[6][7]

  • Isomeric Purity: Variations in the attachment points of the oleoyl chains or the presence of regioisomers can affect the lipid's geometry and its performance within the LNP structure.

  • Storage and Handling: Improper storage conditions, such as elevated temperatures or exposure to oxygen, can accelerate degradation and introduce variability over time.[8]

Q3: How can impurities in a DOEG batch affect my LNP formulation?

A3: Impurities in DOEG can have significant consequences for LNP formulations.[9] Even small amounts of impurities can lead to:

  • Inconsistent Particle Size and Polydispersity Index (PDI): Impurities can disrupt the self-assembly process during LNP formation, leading to larger or more heterogeneous nanoparticles.[10][11]

  • Reduced Encapsulation Efficiency: The presence of contaminants can interfere with the encapsulation of the nucleic acid payload, reducing the therapeutic efficacy of the formulation.[10]

  • Decreased Transfection Efficiency: Oxidized lipids or other reactive impurities can form adducts with the mRNA payload, rendering it inactive or untranslatable.[3][12] They can also alter the fusogenic properties of the LNP, hindering endosomal escape.

  • Lowered Stability: Formulations containing degraded lipids may be less stable, leading to aggregation or premature leakage of the drug payload during storage.[8][13]

Troubleshooting Guides

Issue 1: Inconsistent LNP Particle Size and High PDI with a New Batch of DOEG

You've formulated LNPs with a new lot of DOEG and observe that the particle size is larger than expected, and the polydispersity index (PDI) is above the acceptable limit of 0.2.

Possible Causes & Troubleshooting Steps:

  • Lipid Quality Assessment: The primary suspect is the quality of the new DOEG batch. It is crucial to analyze the purity of incoming raw materials.[14]

    • Action: Perform a purity analysis on the new DOEG batch using High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD). Compare the chromatogram to a previous, well-performing batch or a certified reference standard. Look for additional peaks that may indicate impurities.

  • Oxidation Check: The unsaturated oleoyl chains are prone to oxidation.

    • Action: Use a lipid peroxidation assay (e.g., TBARS assay) to quantify the level of oxidation in the new batch. Batches with high levels of oxidation should not be used.

  • Formulation Parameter Re-optimization: While less likely if only the DOEG batch has changed, minor variations in lipid quality might require slight adjustments to formulation parameters.[11]

    • Action: If the lipid passes quality control but issues persist, consider a small-scale re-optimization of mixing parameters, such as flow rates or solvent/aqueous phase ratios.

Issue 2: Decreased Transfection Efficiency with a New DOEG Lot

Your LNP formulation, made with a new batch of DOEG, shows significantly lower protein expression or gene silencing compared to previous batches, despite having acceptable physical characteristics (size, PDI, and encapsulation efficiency).

Possible Causes & Troubleshooting Steps:

  • Presence of Reactive Impurities: The most critical cause is often the presence of reactive impurities that damage the nucleic acid payload. Oxidized lipids can form aldehydes that covalently modify mRNA.[9][12]

    • Action: Analyze the DOEG raw material using mass spectrometry (MS) to detect oxidized species or other reactive impurities.[3] This is a more sensitive method for identifying specific harmful impurities than standard chromatography.[14]

  • Alteration of Fusogenic Properties: Subtle changes in the DOEG structure or the presence of impurities could alter the fusogenic properties of the LNP, preventing efficient endosomal escape.[1]

    • Action: Perform an in vitro endosomal escape assay (e.g., using a fluorescent dye like LysoTracker) to compare the performance of LNPs formulated with the new and old DOEG batches.

  • Payload Integrity Check: Confirm that the degradation is not occurring after formulation.

    • Action: Extract the mRNA from the LNPs and analyze its integrity using a method like capillary gel electrophoresis (CGE).[3] This can help determine if the payload was compromised by reactive lipid impurities.

Experimental Protocols & Data

Protocol 1: Purity Analysis of DOEG using HPLC-CAD

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) is a powerful technique for analyzing lipids like DOEG that lack a UV chromophore.[15][16] The detector's response is proportional to the mass of the analyte, allowing for quantification of purity.[17][18]

Methodology:

  • Sample Preparation:

    • Accurately weigh and dissolve the DOEG sample in an appropriate organic solvent (e.g., a mixture of chloroform and methanol) to a final concentration of 1 mg/mL.

    • Prepare a reference standard of high-purity DOEG at the same concentration.

  • Chromatographic Conditions:

    • Column: Use a C18 reversed-phase column suitable for lipid analysis.

    • Mobile Phase: A gradient of (A) water and (B) a mixture of isopropanol and acetonitrile.

    • Gradient Program: Start with a higher polarity (e.g., 60% B) and ramp up to a lower polarity (e.g., 95% B) over 20-30 minutes to elute lipids.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40-50°C.

  • CAD Detector Settings:

    • Evaporation Temperature: 35-50°C.

    • Gas (Nitrogen) Pressure: 35 psi.

  • Analysis:

    • Inject 10-20 µL of the sample and the reference standard.

    • Identify the main DOEG peak based on the retention time of the reference standard.

    • Calculate the purity of the batch by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Table 1: Example Acceptance Criteria for DOEG Batch Release

ParameterMethodAcceptance Criteria
Purity HPLC-CAD≥ 98.0%
Oxidation Level Peroxide Value≤ 5.0 meq/kg
Identity Mass SpectrometryMatches reference spectrum
Appearance VisualClear, colorless to pale yellow oil

Visual Guides

Workflow for Quality Control of Incoming DOEG

The following diagram illustrates a standard workflow for testing a new batch of 1,2-dioleoyl ethylene glycol before its use in LNP manufacturing.

QC_Workflow cluster_0 Incoming Material Quarantine cluster_1 Analytical Testing cluster_2 Decision cluster_3 Disposition start Receive New DOEG Batch sampling Sample Batch for Testing start->sampling visual Visual Inspection (Appearance, Color) sampling->visual hplc Purity Analysis (HPLC-CAD) sampling->hplc ms Identity & Impurity Profile (LC-MS) sampling->ms oxidation Oxidation Assay (Peroxide Value) sampling->oxidation decision Compare Results to Acceptance Criteria visual->decision hplc->decision ms->decision oxidation->decision release Release Batch for Manufacturing decision->release Pass reject Reject Batch & Notify Supplier decision->reject Fail

Caption: Quality control workflow for incoming 1,2-dioleoyl ethylene glycol.

Troubleshooting Logic for Inconsistent LNP Performance

This flowchart provides a logical path for diagnosing issues when LNP formulations show unexpected results.

Troubleshooting_Flowchart start Inconsistent LNP Performance (e.g., Size, PDI, Efficacy) check_params Verify Formulation Parameters (Ratios, Flow Rates, Concentrations) start->check_params correct_params Correct Parameters & Re-formulate check_params->correct_params No analyze_lipids Analyze Raw Materials (Especially new lipid lots) check_params->analyze_lipids Yes params_ok Parameters Correct params_not_ok Parameters Incorrect end Problem Resolved correct_params->end check_purity Purity Meets Spec? (HPLC-CAD) analyze_lipids->check_purity check_oxidation Oxidation/Impurities Present? (LC-MS, Peroxide Value) check_purity->check_oxidation Yes quarantine Quarantine/Reject Lipid Batch check_purity->quarantine No purity_ok Yes purity_not_ok No check_oxidation->quarantine Yes investigate_other Investigate Other Components (mRNA, Other Lipids, Buffers) check_oxidation->investigate_other No oxidation_ok No oxidation_not_ok Yes

Caption: Troubleshooting flowchart for diagnosing inconsistent LNP results.

References

Technical Support Center: 18:1 Ethylene Glycol Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to 18:1 Ethylene Glycol and similar non-ionic surfactants in biochemical assays. This guide is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate assay interference caused by these compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it in my experiment?

A1: "this compound" refers to a polyethylene glycol (PEG) esterified with oleic acid, an 18-carbon fatty acid with one double bond (18:1). This structure makes it a non-ionic surfactant. Such surfactants are frequently used in biopharmaceutical manufacturing and formulations to solubilize and stabilize proteins, prevent aggregation, or as components in drug delivery systems.[1] If you are working with a formulated protein, a cell lysate prepared with detergents, or screening compound libraries, it's possible a surfactant like this is present in your samples.

Q2: My protein concentration readings are inconsistent and unexpectedly high/low. Could this compound be the cause?

A2: Yes, this is a classic sign of surfactant interference. Non-ionic surfactants can significantly interfere with common protein quantification methods.[1]

  • Dye-Based Assays (e.g., Bradford): Surfactants can interact with the Coomassie dye, leading to a color change even in the absence of protein, resulting in falsely high readings. They can also affect the linearity of the assay by causing proteins to precipitate.[1]

  • Copper-Based Assays (e.g., BCA, Lowry): While generally more robust against detergents than Bradford assays, high concentrations of surfactants can still interfere with the copper-chelating steps, leading to inaccurate results.[1]

Q3: How does this compound interfere with enzymatic or cell-based assays?

A3: The interference is typically non-specific and can manifest in several ways:

  • Micellar Sequestration: Above its critical micelle concentration (CMC), the surfactant can form micelles that trap the substrate, inhibitor, or even the enzyme itself, altering their effective concentrations and affecting enzyme kinetics.[2][3]

  • Protein Denaturation: Although often used to stabilize proteins, high concentrations of some surfactants can alter the tertiary structure of enzymes, leading to either inhibition or, less commonly, apparent activation.[4]

  • Physical Interference: In high-throughput screening (HTS), surfactant-like compounds can cause false positives through various physical mechanisms, including light scattering or fluorescence quenching in optical assays.[5][6] In cell-based assays, they can disrupt cell membranes at high concentrations.[5]

Q4: I suspect my hit compound from a high-throughput screen is a false positive. How can I confirm if it's due to its surfactant properties?

A4: A compound that shows activity against multiple, unrelated targets is often termed a "frequent hitter" and may be acting via a non-specific mechanism like aggregation or micelle formation.[7] A key diagnostic test is to re-run the assay with a small amount of a non-ionic detergent (e.g., 0.01-0.1% Triton X-100) in the buffer. If the compound's apparent activity is significantly reduced or eliminated in the presence of the detergent, it strongly suggests the original result was an artifact of aggregation.[5][7]

Troubleshooting Guides

Issue 1: Inaccurate Protein Quantification

If you suspect this compound or another non-ionic surfactant is interfering with your protein assay, use the following guide.

Table 1: Susceptibility of Common Protein Assays to Non-Ionic Surfactant Interference

Assay TypeAssay NameSusceptibilityNotes
Dye-Binding BradfordHigh Very sensitive to detergents, which can lead to high background and precipitation.[1]
Copper-Based BCA (Bicinchoninic Acid)Moderate More resistant than Bradford, but interference can still occur. Reducing-agent incompatible.[1]
Copper-Based LowryHigh Prone to interference from a wide range of substances, including detergents.[1]
Detergent-Compatible Non-Interfering™ (NI™) AssaysLow Specifically formulated to be compatible with detergents and other common lab reagents.[1]
  • Prepare a Surfactant-Matched Standard Curve:

    • Prepare your protein standards (e.g., BSA) in the exact same buffer as your unknown samples, including the suspected concentration of this compound.

    • Prepare a "Buffer Blank" that contains the surfactant but no protein.

    • Run the assay. Subtracting the blank and using this matched standard curve will correct for the surfactant's effect on the assay chemistry.

  • Sample Dilution:

    • Dilute your sample in a compatible buffer to lower the surfactant concentration below the level that causes interference.

    • Ensure your protein concentration remains within the linear range of the assay after dilution.

  • Use a Compatible Assay:

    • If interference persists, switch to a detergent-compatible protein assay kit, such as a Non-Interfering (NI) assay.[1]

Issue 2: Suspected False-Positive in an Enzyme or HTS Assay

Use this workflow to determine if a compound's activity is a result of non-specific surfactant behavior.

G Workflow to diagnose aggregation-based assay interference. cluster_0 start Initial Hit Compound Identified in Primary Screen check_promiscuous Is the compound a 'frequent hitter' or structurally similar to a surfactant? start->check_promiscuous run_detergent_assay Re-run assay with and without 0.01% Triton X-100 check_promiscuous->run_detergent_assay Yes end_path Continue with other validation steps check_promiscuous->end_path No analyze_activity Is compound activity significantly reduced with Triton X-100? run_detergent_assay->analyze_activity false_positive Result is likely a False Positive due to aggregation. analyze_activity->false_positive Yes true_hit Result is likely a True Hit. Proceed with orthogonal validation. analyze_activity->true_hit No false_positive->end_path true_hit->end_path

Caption: Workflow to diagnose aggregation-based assay interference.

  • Prepare Buffers: Prepare two sets of your standard assay buffer: one without any detergent and one containing 0.01% (v/v) Triton X-100.[7]

  • Compound Dilution: Prepare serial dilutions of your hit compound in both the detergent-free and detergent-containing buffers.

  • Run Assay: Perform your standard assay protocol in parallel using both sets of compound dilutions.

  • Analyze Data: Compare the dose-response curves. A significant rightward shift in the IC50 or a complete loss of activity in the buffer containing Triton X-100 indicates the compound is likely an aggregator and a false positive.[7]

Visualizing Interference Mechanisms

Non-ionic surfactants like this compound can interfere through several mechanisms at the molecular level.

G Conceptual pathways of non-specific surfactant interference. cluster_0 Potential Interference Pathways cluster_1 Mechanism 1: Micellar Sequestration cluster_2 Mechanism 2: Direct Protein Interaction A This compound (Surfactant) C Micelle Formation A->C forms F Conformational Change A->F induces B Substrate or Test Compound B->C D Reduced Bioavailability (False Negative/Inhibition) C->D E Enzyme or Target Protein E->F G Altered Activity (Inhibition or Activation) F->G

Caption: Conceptual pathways of non-specific surfactant interference.

References

purification methods for 1,2-dioleoyl ethylene glycol to remove impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1,2-dioleoyl ethylene glycol. Find troubleshooting tips and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in a crude sample of 1,2-dioleoyl ethylene glycol?

A1: Impurities in a synthesized sample of 1,2-dioleoyl ethylene glycol typically arise from the esterification reaction between ethylene glycol and oleic acid. The most common impurities include:

  • Unreacted Starting Materials: Residual ethylene glycol and oleic acid.

  • Reaction Intermediate: 1-Monooleoyl ethylene glycol, the monoester of ethylene glycol and oleic acid.

  • Impurities from Oleic Acid: Commercial oleic acid often contains other saturated and unsaturated fatty acids, such as palmitic acid, stearic acid, and linoleic acid.[1]

  • Catalyst Residues: If a catalyst was used for the esterification, traces may remain in the product.

  • Oxidation Products: Oleic acid is an unsaturated fatty acid and can be susceptible to oxidation, leading to various oxidation byproducts.

Q2: Which analytical techniques are suitable for assessing the purity of 1,2-dioleoyl ethylene glycol?

A2: Several analytical techniques can be employed to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for identifying and quantifying volatile and semi-volatile impurities. Derivatization of the sample, for example, by silylation, may be necessary to improve the chromatographic separation of the glycols and fatty acids.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating the desired diester from the monoester and free fatty acids. A reversed-phase column (like a C18) with a suitable non-polar mobile phase is often effective.

  • Thin-Layer Chromatography (TLC): A quick and convenient method for monitoring the progress of the purification. A common solvent system for neutral lipids is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help to identify and quantify impurities.

Q3: My 1,2-dioleoyl ethylene glycol appears to be degrading on the silica gel column. What can I do?

A3: The acidity of silica gel can sometimes cause the degradation of sensitive compounds. If you observe degradation, consider the following options:

  • Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, mixed into the solvent system.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of 1,2-dioleoyl ethylene glycol.

Low Recovery After Column Chromatography
Potential Cause Recommended Solution
Compound irreversibly adsorbed to the column. * If using silica gel, consider switching to a less interactive stationary phase like alumina or a bonded-phase silica (e.g., C18).* Add a small percentage of a more polar solvent or a modifier to the mobile phase to reduce strong interactions.
Compound precipitated on the column. * Ensure the sample is fully dissolved in the loading solvent before applying it to the column.* Use a loading solvent that is miscible with the mobile phase to prevent precipitation.
Compound is too non-polar and elutes with the solvent front. * Start with a less polar mobile phase to increase the retention of your compound on the column.
Poor Separation of Impurities
Potential Cause Recommended Solution
Co-elution of structurally similar impurities (e.g., other fatty acid esters). * Optimize the mobile phase composition. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture can improve resolution.* Consider using a different stationary phase with alternative selectivity.
Streaking of spots on TLC or broad peaks in chromatography. * The sample may be too concentrated. Dilute the sample before loading.* If the compound has acidic (e.g., residual oleic acid) or basic properties, it can interact with the silica gel. Add a small amount of a modifier (e.g., acetic acid for acidic compounds, triethylamine for basic compounds) to the mobile phase.[2]

Purification Workflow

The following diagram illustrates a general workflow for the purification of 1,2-dioleoyl ethylene glycol.

PurificationWorkflow Purification Workflow for 1,2-Dioleoyl Ethylene Glycol start Crude 1,2-Dioleoyl Ethylene Glycol wash Aqueous Wash (to remove ethylene glycol) start->wash extract Solvent Extraction (e.g., with ethyl acetate) wash->extract dry Dry Organic Phase (e.g., with Na2SO4) extract->dry concentrate Concentrate under Vacuum dry->concentrate chromatography Column Chromatography (Silica Gel or Alumina) concentrate->chromatography fractions Collect and Analyze Fractions (by TLC or HPLC) chromatography->fractions pool Pool Pure Fractions fractions->pool final_concentrate Final Concentration pool->final_concentrate pure_product Pure 1,2-Dioleoyl Ethylene Glycol final_concentrate->pure_product

Caption: A general workflow for the purification of 1,2-dioleoyl ethylene glycol.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes the purification of 1,2-dioleoyl ethylene glycol using silica gel column chromatography.

Materials:

  • Crude 1,2-dioleoyl ethylene glycol

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Fraction collection tubes

  • TLC plates (silica gel)

  • TLC developing chamber

  • Iodine chamber or other visualization reagent

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude 1,2-dioleoyl ethylene glycol in a minimal amount of hexane. Carefully apply the sample to the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase, such as pure hexane. Gradually increase the polarity of the mobile phase by adding ethyl acetate. A common gradient might be from 0% to 10% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions of the eluate in separate tubes.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product. A typical mobile phase for TLC analysis is petroleum ether:diethyl ether:acetic acid (80:20:1, v/v/v).[2]

  • Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1,2-dioleoyl ethylene glycol.

Data Presentation

The following table summarizes the expected retention factors (Rf) for the target compound and common impurities on a silica gel TLC plate developed with a non-polar solvent system.

Compound Expected Rf Value (Approximate) Rationale
1,2-Dioleoyl Ethylene Glycol High (e.g., 0.7 - 0.8)The diester is the least polar compound and will travel furthest up the plate.
Oleic Acid Medium (e.g., 0.4 - 0.5)The free fatty acid is more polar than the diester due to the carboxylic acid group.
1-Monooleoyl Ethylene Glycol Low (e.g., 0.1 - 0.2)The monoester has a free hydroxyl group, making it significantly more polar than the diester.
Ethylene Glycol Very Low (at the baseline, ~0)Ethylene glycol is highly polar and will not migrate significantly in a non-polar solvent system.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the polarity of the compounds and their elution order in normal-phase chromatography.

PolarityElution Relationship between Polarity and Elution Order cluster_polarity Increasing Polarity cluster_elution Elution Order (First to Last) p1 1,2-Dioleoyl Ethylene Glycol p2 Oleic Acid e1 First to Elute p1->e1 Least Polar p3 1-Monooleoyl Ethylene Glycol p4 Ethylene Glycol e4 Last to Elute p4->e4 Most Polar e2 e3

Caption: Relationship between compound polarity and chromatographic elution order.

References

Technical Support Center: Optimizing Delivery of 1,2-Dioleoyl Ethylene Glycol to Cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the delivery of 1,2-dioleoyl ethylene glycol (DOEG) to cells. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 1,2-dioleoyl ethylene glycol (DOEG) and what are its physical properties?

A1: 1,2-dioleoyl ethylene glycol (DOEG) is a lipid molecule consisting of an ethylene glycol backbone esterified with two oleic acid chains. Oleic acid is an unsaturated fatty acid, which imparts fluidity to the molecule. Ethylene glycol is a colorless, viscous liquid that is soluble in water. While specific data for DOEG is limited, its structure suggests it is a hydrophobic, oil-like substance.

Q2: What are the potential applications of DOEG in cellular research?

A2: Given its structure as a diacylglycerol (DAG) analog, DOEG can be investigated for its role in various cellular processes. DAGs are crucial second messengers in signal transduction pathways, most notably in the activation of protein kinase C (PKC). Therefore, DOEG could be used to study lipid signaling, membrane dynamics, and the effects of lipid accumulation.

Q3: What is the most effective method for delivering DOEG to cells in culture?

A3: Due to its hydrophobic nature, direct addition of DOEG to aqueous cell culture media is not recommended as it will likely lead to poor solubility and aggregation. The most effective methods involve the use of a carrier system. Lipid-based nanoparticles, such as liposomes or solid lipid nanoparticles (SLNs), are excellent choices for encapsulating and delivering hydrophobic compounds like DOEG to cells.

Q4: How can I prepare a liposomal formulation of DOEG?

A4: A common method for preparing liposomes is the thin-film hydration technique. This involves dissolving DOEG and other lipid components (e.g., a structural phospholipid like DOPC and cholesterol) in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes.

Q5: What are the key considerations for optimizing DOEG delivery?

A5: Optimization of DOEG delivery involves several factors:

  • Carrier Composition: The choice of lipids in your formulation can significantly impact stability and delivery efficiency.

  • DOEG Concentration: The concentration of DOEG should be optimized to achieve the desired biological effect without causing cytotoxicity.

  • Cell Type: Different cell lines may exhibit varying efficiencies of uptake for lipid-based formulations.

  • Incubation Time: The duration of exposure of cells to the DOEG formulation will influence the total amount of compound delivered.

Troubleshooting Guides

Below are common issues encountered during the delivery of lipid-based compounds like DOEG and potential solutions.

Problem Potential Cause Recommended Solution
Low Delivery Efficiency Poor formulation stabilityInclude cholesterol in your liposome formulation to increase bilayer rigidity and stability. Consider PEGylation (attaching polyethylene glycol) of the liposome surface to improve stability in culture media.
Inefficient cellular uptakeOptimize the surface charge of your lipid nanoparticles. Cationic lipids can enhance interaction with the negatively charged cell membrane.
Incorrect particle sizeAim for a particle size of 100-200 nm for optimal cellular uptake via endocytosis. Use extrusion to control the size of your liposomes.
High Cell Toxicity DOEG concentration is too highPerform a dose-response experiment to determine the optimal, non-toxic concentration of DOEG for your specific cell line.
Cytotoxicity of the delivery vehicleEnsure that the lipid components of your delivery system are biocompatible and used at non-toxic concentrations. Perform a vehicle-only control experiment.
Precipitation of DOEG in Culture Media Poor solubility of the formulationIncrease the ratio of carrier lipids to DOEG. Ensure proper formation of nanoparticles during the preparation step.
Instability of the lipid nanoparticlesPrepare fresh formulations for each experiment. Store lipid formulations at 4°C and avoid freezing.
Inconsistent Experimental Results Variability in nanoparticle preparationStandardize your protocol for preparing the DOEG formulation. Use consistent parameters such as lipid concentrations, hydration time, and extrusion pressure.
Cell culture conditionsMaintain consistent cell passage numbers and seeding densities for all experiments.

Experimental Protocols

Protocol 1: Preparation of DOEG-Containing Liposomes via Thin-Film Hydration
  • Lipid Mixture Preparation:

    • In a round-bottom flask, dissolve 1,2-dioleoyl ethylene glycol (DOEG), 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), and cholesterol in a chloroform/methanol (2:1, v/v) solvent mixture. A typical molar ratio would be 55:40:5 (DOPC:Cholesterol:DOEG), but this may require optimization.

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath at 37-40°C to evaporate the organic solvent under reduced pressure.

    • Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a sterile aqueous buffer (e.g., PBS or cell culture medium) by gentle rotation at a temperature above the phase transition temperature of the lipids. The final lipid concentration is typically between 1 and 10 mg/mL. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This should be performed using a mini-extruder device.

    • Pass the lipid suspension through the membrane 10-20 times to ensure a uniform size distribution.

  • Sterilization and Storage:

    • Sterilize the final liposome suspension by filtration through a 0.22 µm syringe filter.

    • Store the liposomes at 4°C. Use within one week for best results.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_delivery Cellular Delivery dissolve 1. Dissolve Lipids (DOEG, DOPC, Cholesterol) in organic solvent evaporate 2. Form Thin Lipid Film (Rotary Evaporation) dissolve->evaporate hydrate 3. Hydrate Film (Aqueous Buffer) evaporate->hydrate extrude 4. Extrude for Uniform Size (e.g., 100 nm filter) hydrate->extrude add_to_cells 5. Add DOEG-Liposomes to Cell Culture extrude->add_to_cells incubate 6. Incubate (e.g., 4-24 hours) add_to_cells->incubate assay 7. Assay for Cellular Response incubate->assay

Caption: Workflow for the preparation and cellular delivery of DOEG-loaded liposomes.

signaling_pathway DOEG 1,2-Dioleoyl Ethylene Glycol (DOEG) (Delivered to Cell) Membrane Plasma Membrane DOEG->Membrane Incorporation PKC_active Active Protein Kinase C (PKC) Membrane->PKC_active Activation by DAG analog (DOEG) PKC_inactive Inactive Protein Kinase C (PKC) PKC_inactive->PKC_active Downstream Downstream Signaling (e.g., Gene Expression, Cell Proliferation) PKC_active->Downstream

Caption: Hypothetical signaling pathway activated by DOEG as a diacylglycerol (DAG) analog.

Validation & Comparative

A Comparative Guide to Confirming the Purity of 1,2-Dioleoyl Ethylene Glycol by TLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with lipid-based formulations, ensuring the purity of excipients like 1,2-dioleoyl ethylene glycol is paramount. This guide provides a comparative overview of two common chromatographic techniques—Thin-Layer Chromatography (TLC) and Gas Chromatography (GC)—for assessing the purity of 1,2-dioleoyl ethylene glycol. Detailed experimental protocols and supporting data are presented to aid in the selection and implementation of the appropriate analytical method.

Introduction to Purity Assessment

1,2-Dioleoyl ethylene glycol is a diacylglycerol ester used in various pharmaceutical and research applications. Its purity is critical, as common impurities can significantly impact its physicochemical properties and the performance of final formulations. The primary synthesis-related impurities include the starting materials and intermediate products, namely oleic acid, ethylene glycol, and the mono-esterified intermediate, 1-monooleoyl ethylene glycol.

This guide compares the utility of TLC as a rapid, qualitative screening tool with GC-FID (Gas Chromatography with Flame Ionization Detection) as a robust, quantitative method for purity confirmation.

Thin-Layer Chromatography (TLC) Analysis

TLC is a simple, cost-effective, and rapid chromatographic technique ideal for the qualitative assessment of 1,2-dioleoyl ethylene glycol purity. It allows for the visual separation of the main component from potential impurities based on their differential migration on a stationary phase.

Experimental Protocol: TLC

1. Materials:

  • TLC Plate: Silica gel 60 F254 pre-coated plates.

  • Sample Preparation: Dissolve a small amount of the 1,2-dioleoyl ethylene glycol sample in chloroform or hexane to a concentration of approximately 1-2 mg/mL. Prepare standard solutions of oleic acid and 1-monooleoyl ethylene glycol in the same solvent.

  • Mobile Phase (Eluent): A mixture of petroleum ether, diethyl ether, and acetic acid in a ratio of 84:15:1 (v/v/v).[1]

  • Developing Chamber: A glass tank with a lid, lined with filter paper to ensure solvent vapor saturation.

  • Visualization: An enclosed chamber containing iodine crystals.[1]

2. Procedure:

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place the filter paper wick inside, close the lid, and allow the chamber to saturate for at least 10 minutes.[1]

  • Using a capillary tube, spot small amounts of the sample and standard solutions onto the TLC plate, approximately 1.5 cm from the bottom edge.

  • Place the spotted TLC plate into the saturated developing chamber and replace the lid.

  • Allow the solvent front to ascend the plate until it is about 1 cm from the top edge.

  • Remove the plate from the chamber, mark the solvent front with a pencil, and allow the plate to air dry completely.

  • Place the dried plate into the iodine chamber for visualization. The lipid spots will appear as yellow-brown stains.

  • Immediately after removal from the iodine chamber, outline the spots with a pencil as they will fade over time. Calculate the Retardation factor (Rf) for each spot.

Data Presentation: TLC Results

The separation on the silica gel plate is based on polarity. More polar compounds interact more strongly with the stationary phase and thus have lower Rf values. The expected order of elution (and increasing Rf value) is: Ethylene Glycol (highly polar, will likely remain at the origin) < 1-Monooleoyl ethylene glycol < Oleic Acid < 1,2-Dioleoyl ethylene glycol.

CompoundExpected Rf Value (Approximate)Rationale for Migration
Ethylene Glycol~0.0Highly polar due to two free hydroxyl groups; strong adsorption to the silica gel.
1-Monooleoyl ethylene glycol~0.2 - 0.3The presence of a free hydroxyl group makes it significantly more polar than the di-ester.
Oleic Acid~0.4 - 0.5The carboxylic acid group is polar, but less so than the free hydroxyl of the mono-ester in this non-aqueous system.
1,2-Dioleoyl ethylene glycol ~0.7 - 0.8 The least polar compound with both hydroxyl groups esterified, resulting in the furthest migration up the plate.[1]

Gas Chromatography (GC) Analysis

GC offers a more powerful, quantitative approach to purity analysis. Due to the low volatility of 1,2-dioleoyl ethylene glycol and its potential impurities, a derivatization step is necessary to convert the polar hydroxyl and carboxyl groups into more volatile trimethylsilyl (TMS) ethers and esters. This allows for separation based on boiling point and interaction with the GC column's stationary phase.

Experimental Protocol: GC-FID

1. Materials:

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column.

  • Column: A non-polar capillary column, such as a DB-5 type (5%-phenyl-95%-dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Gases: Helium as the carrier gas, with hydrogen and air for the FID.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[2][3]

  • Solvent: Anhydrous pyridine or dimethylformamide (DMF).

2. Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 5-10 mg of the 1,2-dioleoyl ethylene glycol sample into a reaction vial.

    • Add 200 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.[3]

    • Securely cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before injection into the GC.

  • GC Conditions:

    • Injector Temperature: 320°C

    • Detector Temperature: 340°C

    • Oven Program: Initial temperature of 150°C, hold for 1 minute, then ramp at 15°C/minute to 350°C and hold for 10 minutes.

    • Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL with a split ratio of 20:1.

Data Presentation: GC Results

After derivatization, all analytes become significantly less polar. The separation on a non-polar column will be primarily based on the boiling points of the TMS derivatives, which generally correlate with their molecular weights.

Compound (as TMS Derivative)Expected Retention Time (Approximate)Elution Order Rationale
Ethylene Glycol (bis-TMS ether)~5 - 7 minLowest molecular weight and highest volatility of the derivatized compounds.
Oleic Acid (TMS ester)~12 - 15 minIntermediate molecular weight.
1-Monooleoyl ethylene glycol (di-TMS)~20 - 23 minHigher molecular weight than the derivatized oleic acid.
1,2-Dioleoyl ethylene glycol ~28 - 32 min Highest molecular weight and lowest volatility, resulting in the longest retention time.

Comparison of TLC and GC for Purity Analysis

FeatureThin-Layer Chromatography (TLC)Gas Chromatography (GC-FID)
Principle of Separation Adsorption chromatography based on polarity.[1]Partition chromatography based on boiling point/volatility (after derivatization).[4]
Primary Application Rapid qualitative screening, reaction monitoring.Accurate quantitative analysis, impurity profiling.[5]
Sample Preparation Simple dissolution in a volatile solvent.More complex, requires a derivatization step to increase volatility.[3]
Analysis Time Short (~30-60 minutes per plate, multiple samples).Longer (~40-50 minutes per sample).
Cost Low cost for plates, solvents, and equipment.Higher initial instrument cost and ongoing expenses for gases and columns.
Data Output Visual spots with calculated Rf values.Chromatogram with peaks, retention times, and peak areas for quantification.[4]
Sensitivity Lower sensitivity, typically in the microgram range.High sensitivity, capable of detecting trace impurities in the nanogram to picogram range.[5]
Resolution Lower resolution between closely related compounds.High resolution, capable of separating complex mixtures.

Alternative Analytical Techniques

While TLC and GC are workhorse methods, other techniques can also be employed for the analysis of 1,2-dioleoyl ethylene glycol:

  • High-Performance Liquid Chromatography (HPLC): Particularly with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), HPLC can separate and quantify non-volatile lipids without the need for derivatization. Reversed-phase HPLC is a common mode for separating acylglycerols.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and can be used for quantitative analysis (qNMR) without the need for chromatographic separation, offering a comprehensive purity assessment.

Visualizing Experimental Workflows

TLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_detection Detection A Dissolve Sample & Standards D Spot Plate A->D B Prepare Mobile Phase C Saturate TLC Chamber B->C E Develop Plate C->E D->E F Dry Plate E->F G Visualize with Iodine Vapor F->G H Calculate Rf Values G->H

TLC Experimental Workflow for Purity Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Add Pyridine & BSTFA A->B C Heat at 70°C for 30 min B->C D Inject Derivatized Sample C->D E Separation on Column D->E F FID Detection E->F G Generate Chromatogram F->G H Quantify Purity via Peak Area G->H

GC-FID Experimental Workflow for Purity Analysis.

Conclusion

Both TLC and GC are valuable techniques for confirming the purity of 1,2-dioleoyl ethylene glycol. TLC serves as an excellent preliminary, low-cost method for rapid purity checks and for identifying the presence of major impurities. For rigorous quality control and accurate quantification of impurities, GC-FID, following a validated derivatization procedure, is the superior method. The choice between these techniques will depend on the specific requirements of the analysis, balancing the need for speed and qualitative screening against the demand for quantitative accuracy and high resolution.

References

A Comparative Guide to the Validation of 1,2-Dioleoyl Ethylene Glycol's Effect on Protein Kinase C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1,2-dioleoyl ethylene glycol and other common Protein Kinase C (PKC) activators. It is designed to assist researchers in the validation of PKC activation by offering objective comparisons and detailed experimental methodologies.

Introduction to Protein Kinase C Activation

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a multitude of cellular signaling pathways, including cell proliferation, differentiation, apoptosis, and immune responses.[1][2] The activation of PKC is a key event in signal transduction and is tightly regulated. PKC isoforms are broadly categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC).[1][2]

Conventional and novel PKC isoforms are activated by diacylglycerol (DAG), a second messenger produced from the hydrolysis of membrane phospholipids.[3][4] Activators of PKC, such as 1,2-dioleoyl ethylene glycol, often mimic the structure of DAG, binding to the C1 domain of PKC and inducing a conformational change that leads to enzyme activation.[4]

Comparison of PKC Activators

The validation of a novel PKC activator requires a thorough comparison with well-characterized alternatives. The following table summarizes the properties of 1,2-dioleoyl ethylene glycol and other commonly used PKC activators.

ActivatorChemical ClassMechanism of ActionTypical Working ConcentrationAdvantagesDisadvantages
1,2-Dioleoyl Ethylene Glycol Diol LipidMimics diacylglycerol (DAG) to activate PKC.[5]~10 µM[5]Structurally simpler than DAG, may offer different kinetic profiles.Less characterized than phorbol esters and DAG analogs; isoform specificity is not well-documented.
Phorbol 12-Myristate 13-Acetate (PMA) Phorbol EsterPotent DAG mimetic, binds to the C1 domain of conventional and novel PKCs.10 - 100 nMHigh potency and well-characterized; widely used as a positive control.Potent tumor promoter; can cause PKC downregulation with prolonged exposure.
(±)-1,2-Diolein Diacylglycerol (DAG)Endogenous activator of conventional and novel PKCs.1-50 µMPhysiologically relevant activator.Low water solubility; can be rapidly metabolized by cells.
1,2-Dioctanoyl-sn-glycerol (diC8) Diacylglycerol AnalogCell-permeable DAG analog that activates PKC.[6]5 - 60 µM[6]More cell-permeable than long-chain DAGs.Effects can be transient due to cellular metabolism.
Bryostatin 1 MacrolideBinds to the C1 domain of PKC, similar to phorbol esters.1 - 10 nMPotent activator with potential therapeutic applications.Complex chemical structure; biphasic dose-response in some systems.
Ingenol Mebutate Diterpene EsterActivates PKC, particularly the novel PKC isoforms.10 - 100 nMInduces rapid cell death in some cancer cells.Mechanism of action and isoform specificity are still under investigation.

Experimental Protocols

Validating the effect of 1,2-dioleoyl ethylene glycol on PKC activity requires robust experimental protocols. Below are detailed methodologies for key experiments.

In Vitro Protein Kinase C Activity Assay

This assay directly measures the enzymatic activity of PKC in the presence of an activator.

Materials:

  • Purified PKC isoforms

  • 1,2-Dioleoyl Ethylene Glycol and other activators

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM CaCl2)

  • Phosphatidylserine (PS) and Diacylglycerol (DAG) (for control)

  • ATP, [γ-³²P]ATP

  • PKC substrate (e.g., myelin basic protein or a specific peptide substrate)

  • P81 phosphocellulose paper

  • Phosphoric acid (0.75%)

  • Scintillation counter

Protocol:

  • Prepare a lipid mixture by drying down a solution of phosphatidylserine (and DAG for positive controls) under nitrogen and resuspending in assay buffer followed by sonication.

  • In a microcentrifuge tube, combine the assay buffer, the lipid mixture, and the desired concentration of 1,2-dioleoyl ethylene glycol or other activators.

  • Add the purified PKC enzyme to the mixture and incubate for 5 minutes at 30°C.

  • Initiate the kinase reaction by adding the ATP/[γ-³²P]ATP mixture and the PKC substrate.

  • Incubate the reaction for 10-20 minutes at 30°C.

  • Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the specific activity of PKC in the presence of different activators.

Western Blot Analysis of PKC Substrate Phosphorylation in Cells

This method assesses PKC activation within a cellular context by detecting the phosphorylation of downstream target proteins.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • 1,2-Dioleoyl Ethylene Glycol and other activators

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody specific for a phosphorylated PKC substrate (e.g., Phospho-MARCKS)

  • Primary antibody for a total protein loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE gels and Western blotting apparatus

Protocol:

  • Plate cells and grow to the desired confluency.

  • Treat the cells with various concentrations of 1,2-dioleoyl ethylene glycol or other PKC activators for the desired time.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Incubate the membrane with the primary antibody against the phosphorylated PKC substrate overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with a loading control antibody to normalize the results.

Mandatory Visualizations

Signaling Pathway of PKC Activation

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG PKC_active Active PKC DAG->PKC_active Activates Substrate Substrate PKC_active->Substrate Phosphorylates Receptor GPCR / RTK Receptor->PLC Activates PKC_inactive Inactive PKC PKC_inactive->PKC_active Translocates to membrane pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular_Response Cellular Response pSubstrate->Cellular_Response Leads to Dioleoyl_EG 1,2-Dioleoyl Ethylene Glycol Dioleoyl_EG->PKC_active Mimics DAG, Activates

Caption: Canonical signaling pathway of Protein Kinase C activation.

Experimental Workflow for PKC Activator Validation

experimental_workflow start Start cell_culture Cell Culture / Purified Enzyme start->cell_culture treatment Treatment with 1,2-Dioleoyl Ethylene Glycol & Comparators cell_culture->treatment in_vitro_assay In Vitro Kinase Assay treatment->in_vitro_assay western_blot Western Blot for Substrate Phosphorylation treatment->western_blot data_analysis Data Analysis and Comparison in_vitro_assay->data_analysis western_blot->data_analysis conclusion Conclusion on PKC Activation data_analysis->conclusion

Caption: Workflow for validating the effect of a compound on PKC activity.

Logical Relationship of PKC Isoform Activation

PKC_Isoforms cluster_cPKC Conventional PKC (cPKC) (α, β, γ) cluster_nPKC Novel PKC (nPKC) (δ, ε, η, θ) cluster_aPKC Atypical PKC (aPKC) (ζ, ι/λ) PKC_Activators PKC Activators (e.g., 1,2-Dioleoyl Ethylene Glycol, DAG, PMA) cPKC Requires DAG/Activator + Ca²⁺ PKC_Activators->cPKC nPKC Requires DAG/Activator (Ca²⁺-independent) PKC_Activators->nPKC aPKC DAG and Ca²⁺ Independent

Caption: Activation requirements for different PKC isoform families.

References

A Comparative Guide to the Activity of 18:1 Ethylene Glycol and Other PKC Activators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the activity of 18:1 Ethylene Glycol, also known as 1-oleoyl-2-acetyl-sn-glycerol (OAG), with other prominent Protein Kinase C (PKC) activators. The information presented is curated from experimental data to assist researchers in selecting the appropriate tools for their studies in cellular signaling and drug discovery.

Introduction to Protein Kinase C Activation

Protein Kinase C (PKC) is a family of serine/threonine kinases that play crucial roles in a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and immune responses. The PKC family is divided into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC). The activation of conventional and novel PKC isoforms is critically dependent on the binding of diacylglycerol (DAG) or its analogs to their C1 domain. This guide focuses on comparing OAG, a synthetic, cell-permeable DAG analog, with other classes of PKC activators.

The PKC Signaling Pathway

The activation of conventional and novel PKC isoforms is a key event downstream of many cell surface receptors. Upon receptor stimulation, phospholipase C (PLC) is activated, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, which, along with DAG, recruits and activates conventional PKC isoforms at the plasma membrane. Novel PKC isoforms are activated by DAG without the requirement for calcium.

PKC_Signaling_Pathway receptor GPCR / RTK plc Phospholipase C (PLC) receptor->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag Diacylglycerol (DAG) pip2->dag er Endoplasmic Reticulum ip3->er binds to cpkc Conventional PKC (α, β, γ) dag->cpkc activates npkc Novel PKC (δ, ε, η, θ) dag->npkc activates ca2 Ca2+ er->ca2 releases ca2->cpkc activates substrates Downstream Substrates cpkc->substrates phosphorylates npkc->substrates phosphorylates response Cellular Response substrates->response

Figure 1: Simplified PKC signaling cascade.

Comparative Analysis of PKC Activators

The activity of PKC can be modulated by various synthetic and natural compounds that mimic the action of endogenous DAG. These activators differ in their potency, efficacy, duration of action, and isoform selectivity.

Quantitative Data on PKC Activator Potency

The following table summarizes available quantitative data on the potency of various PKC activators. It is important to note that these values are highly dependent on the experimental conditions, including the specific PKC isoform, the composition of lipid vesicles, and the assay method used. Direct comparisons should be made with caution when data is sourced from different studies.

ActivatorClassTarget PKC IsoformsPotency (EC50/Ki)Cell System/Assay ConditionsReference
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Diacylglycerol AnalogConventional & Novel~25 µM (IC50 for Ca2+ current inhibition)GH3 cells (electrophysiology)[1]
Phorbol 12-Myristate 13-Acetate (PMA)Phorbol EsterConventional & NovelNanomolar range (general)Varies[2]
Bryostatin-1MacrolideConventional & Novel1.35 nM (PKCα), 0.26 nM (PKCδ), 0.24 nM (PKCε) (Ki)In vitro binding assay[3]
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)DiacylglycerolConventional & NovelHigher potency for PKCα and PKCδ than SDG and SEGIn vitro kinase assay[4]
1-Stearoyl-2-docosahexaenoyl-sn-glycerol (SDG)DiacylglycerolConventional & NovelHigher potency for PKCβI than SAGIn vitro kinase assay[4]
Qualitative Comparison of Activator Characteristics
FeatureThis compound (OAG)Phorbol Esters (e.g., PMA)Bryostatin-1
Mechanism Binds to the C1 domain, mimicking endogenous DAG.Binds to the C1 domain with very high affinity, resistant to metabolic degradation.Binds to the C1 domain, can act as both an agonist and antagonist depending on context and duration of exposure.
Duration of Action Typically transient, as it can be metabolized by cellular enzymes.Sustained and long-lasting activation.Complex and often prolonged, can lead to downregulation of certain PKC isoforms.[5]
Isoform Selectivity Generally activates conventional and novel PKCs. The oleoyl (18:1) chain may confer some isoform preference.Broadly activates conventional and novel PKCs, with some studies suggesting weak isoform distinctions.[6]Exhibits significant isoform-selective binding and functional effects.[3]
Cellular Effects Induces rapid but often weaker and more transient cellular responses compared to PMA.[7]Potent inducer of a wide range of cellular responses, also a known tumor promoter.Can induce a subset of PMA responses and antagonize others. Shows therapeutic potential in various diseases.[8]

Experimental Protocols

General Workflow for In Vitro PKC Kinase Assay

This protocol provides a framework for comparing the activity of different PKC activators in a cell-free system. Specific details may need to be optimized based on the PKC isoform and reagents used.

Experimental_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents 1. Prepare Reagents (Buffer, ATP, Substrate) prep_lipids 2. Prepare Lipid Vesicles (e.g., PS/PC with Activator) prep_reagents->prep_lipids prep_enzyme 3. Dilute Purified PKC Isoform prep_lipids->prep_enzyme mix_components 4. Combine PKC, Lipid Vesicles, and Substrate prep_enzyme->mix_components initiate_reaction 5. Initiate with ATP mix_components->initiate_reaction incubation 6. Incubate at 30°C initiate_reaction->incubation stop_reaction 7. Stop Reaction incubation->stop_reaction detect_phos 8. Detect Substrate Phosphorylation (e.g., ELISA, Radioactivity) stop_reaction->detect_phos quantify 9. Quantify Signal detect_phos->quantify dose_response 10. Generate Dose-Response Curves quantify->dose_response calc_ec50 11. Calculate EC50 Values dose_response->calc_ec50

Figure 2: General workflow for an in vitro PKC kinase assay.

Materials:

  • Purified recombinant PKC isoform (e.g., PKCα, PKCβ, etc.)

  • PKC substrate (e.g., a specific peptide or protein like myelin basic protein)

  • Lipids: Phosphatidylserine (PS), Phosphatidylcholine (PC)

  • PKC Activators: this compound (OAG), Phorbol 12-Myristate 13-Acetate (PMA), Bryostatin-1, etc.

  • Kinase reaction buffer (e.g., HEPES, MgCl2, CaCl2)

  • ATP (radiolabeled [γ-32P]ATP or non-radiolabeled for colorimetric/fluorometric assays)

  • Detection reagents (e.g., phosphospecific antibodies, scintillation fluid)

  • 96-well microplates

Procedure:

  • Preparation of Lipid Vesicles:

    • Co-solubilize phosphatidylserine and phosphatidylcholine (e.g., in chloroform) in a glass tube.

    • Add the desired concentration of the PKC activator (e.g., OAG) to the lipid mixture.

    • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

    • Resuspend the lipid film in an appropriate buffer and sonicate to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microplate well, combine the kinase reaction buffer, the prepared lipid vesicles containing the activator, the PKC substrate, and the purified PKC enzyme.

    • Pre-incubate the mixture for a few minutes at the reaction temperature (e.g., 30°C).

    • Initiate the reaction by adding ATP.

    • Incubate for a defined period (e.g., 10-30 minutes) at 30°C.

  • Detection of Phosphorylation:

    • Radiometric Assay: Stop the reaction by adding an acidic solution (e.g., phosphoric acid). Spot the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate. Wash the paper to remove unincorporated [γ-32P]ATP and quantify the radioactivity using a scintillation counter.

    • ELISA-based Assay: Stop the reaction by adding a chelating agent (e.g., EDTA). Detect the phosphorylated substrate using a phosphospecific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. Measure the absorbance using a microplate reader.

  • Data Analysis:

    • For each activator, perform the assay over a range of concentrations.

    • Plot the measured PKC activity against the logarithm of the activator concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each activator.

Summary and Conclusion

This compound (OAG) is a valuable tool for the acute and transient activation of conventional and novel PKC isoforms, closely mimicking the action of endogenous diacylglycerol. In comparison to other classes of PKC activators, OAG exhibits distinct characteristics. Phorbol esters like PMA are significantly more potent and induce a more sustained activation, which can lead to different long-term cellular outcomes, including the downregulation of some PKC isoforms. Bryostatins represent a class of activators with complex, isoform-selective actions, capable of producing both agonistic and antagonistic effects.

The choice of a PKC activator should be guided by the specific research question. OAG is well-suited for studies investigating the physiological, transient signaling events mediated by DAG. In contrast, PMA is often used to elicit a strong and sustained PKC activation, while bryostatins are employed for their nuanced, isoform-selective effects and therapeutic potential. For a comprehensive understanding, it is recommended to characterize the effects of any chosen activator on the specific PKC isoforms present in the experimental system of interest. Further research providing direct quantitative comparisons of these activators across all PKC isoforms in standardized assays will be highly beneficial to the field.

References

A Comparative Analysis of 18:1 Diacylglycerol Isomers for Cellular Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 18:1 Ethylene Glycol diacylglycerol (1,2-dioleoyl ethylene glycol) and other key 18:1 diacylglycerol (DAG) isomers, namely sn-1,2-dioleoylglycerol and 1,3-dioleoylglycerol. The focus is on their distinct structures, physicochemical properties, and their efficacy as activators of the pivotal signaling protein, Protein Kinase C (PKC). This document is intended to assist researchers in selecting the appropriate molecule for their specific experimental needs in cellular signaling and drug discovery.

Introduction to 18:1 Diacylglycerol Isomers

Diacylglycerols are critical second messengers in eukaryotic cells, primarily known for their role in activating the Protein Kinase C (PKC) family of enzymes. The specific isomeric form of a diacylglycerol, determined by the positions of the fatty acyl chains on the glycerol or ethylene glycol backbone, significantly influences its biological activity and physical properties. The 18:1 fatty acid, oleic acid, is a common constituent of naturally occurring diacylglycerols.

This guide focuses on a comparative analysis of three 18:1 diacylglycerol species:

  • 1,2-dioleoyl ethylene glycol: A synthetic analog of diacylglycerol where the glycerol backbone is replaced by ethylene glycol.

  • sn-1,2-dioleoylglycerol: The biologically active, naturally occurring isomer of diacylglycerol.

  • 1,3-dioleoylglycerol: A biologically inactive or significantly less active isomer of diacylglycerol.

Physicochemical Properties

The structural differences among these isomers lead to variations in their physical and chemical characteristics. While detailed experimental data for a direct comparison of all three compounds is limited, general properties can be inferred from the literature.

Property1,2-dioleoyl ethylene glycolsn-1,2-dioleoylglycerol1,3-dioleoylglycerol
Backbone Ethylene GlycolGlycerolGlycerol
Acyl Position 1,2-sn-1,2-1,3-
Symmetry AsymmetricAsymmetricSymmetric
Melting Point Data not readily availableSimilar to corresponding triacylglycerol[1]Generally higher than the 1,2-isomer[1]
Crystal Form Data not readily availableTends to form α and β' crystals[1]Tends to form more stable β crystals[1]
Solubility Soluble in organic solventsSoluble in organic solventsSoluble in organic solvents

Biological Activity: Protein Kinase C Activation

The primary biological function of diacylglycerols as second messengers is the activation of Protein Kinase C. The spatial arrangement of the acyl chains is a critical determinant of this activity.

Qualitative Comparison of PKC Activation:

CompoundPKC Activation PotencyReference
1,2-dioleoyl ethylene glycolActivator of PKC.[2] May be involved in maintaining basal PKC activity.[2][2]
sn-1,2-dioleoylglycerol Potent Activator. Generally more potent than the 1,3-isomer.[3][3]
1,3-dioleoylglycerol Weak or Inactive. Significantly less activating capacity compared to the 1,2-isomer.[3][3]

Signaling Pathway

The canonical signaling pathway involving diacylglycerol and Protein Kinase C is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol.

PKC Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR G_protein G-protein GPCR->G_protein activates PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (e.g., sn-1,2-dioleoylglycerol) PIP2->DAG IP3 IP3 PIP2->IP3 PKC_inactive Inactive PKC DAG->PKC_inactive recruits & activates PKC_active Active PKC Substrate Substrate Protein PKC_active->Substrate phosphorylates Ligand Ligand Ligand->GPCR G_protein->PLC activates PKC_inactive->PKC_active translocates to membrane ER Endoplasmic Reticulum IP3->ER binds to Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC_inactive co-activates (for conventional PKCs) Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate

Canonical Diacylglycerol-PKC Signaling Pathway.

Experimental Protocols

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol is adapted from established methods for measuring PKC activity and can be used to compare the potency of different diacylglycerol isomers.

1. Reagents and Buffers:

  • PKC Enzyme: Purified recombinant PKC isoform (e.g., PKCα).

  • Substrate: A specific peptide substrate for PKC (e.g., a peptide with the sequence QKRPSQRSKYL).

  • Lipid Vesicles:

    • Phosphatidylserine (PS)

    • Phosphatidylcholine (PC)

    • Diacylglycerol isomer (1,2-dioleoyl ethylene glycol, sn-1,2-dioleoylglycerol, or 1,3-dioleoylglycerol)

  • Assay Buffer: 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT.

  • ATP Solution: 100 µM ATP containing [γ-³²P]ATP.

  • Stop Solution: 75 mM phosphoric acid.

  • P81 Phosphocellulose Paper.

2. Preparation of Lipid Vesicles:

  • In a glass tube, mix phosphatidylcholine and phosphatidylserine (e.g., in a 4:1 molar ratio) in chloroform.

  • Add the desired concentration of the diacylglycerol isomer to be tested.

  • Evaporate the solvent under a stream of nitrogen to form a thin lipid film.

  • Resuspend the lipid film in assay buffer by vortexing and sonication to form small unilamellar vesicles.

3. Kinase Reaction:

  • In a microcentrifuge tube, combine the assay buffer, lipid vesicles, and the PKC substrate peptide.

  • Add the purified PKC enzyme to the mixture.

  • Initiate the reaction by adding the [γ-³²P]ATP solution.

  • Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding the stop solution.

4. Measurement of Activity:

  • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the incorporated radioactivity on the P81 paper using a scintillation counter.

  • Calculate the specific activity of PKC (e.g., in pmol of phosphate transferred per minute per mg of enzyme).

  • Perform the assay with a range of concentrations for each diacylglycerol isomer to determine the dose-response curve and calculate the EC50 value.

Experimental Workflow for In Vitro PKC Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Analysis prep_lipids Prepare Lipid Vesicles (PC, PS + DAG isomer) mix_reagents Combine Assay Buffer, Vesicles, Substrate, and PKC prep_lipids->mix_reagents prep_reagents Prepare Assay Buffer, PKC Enzyme, Substrate, and [γ-³²P]ATP prep_reagents->mix_reagents start_reaction Initiate with [γ-³²P]ATP mix_reagents->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop with Phosphoric Acid incubation->stop_reaction spotting Spot Reaction Mix onto P81 Paper stop_reaction->spotting washing Wash P81 Paper spotting->washing scintillation Scintillation Counting washing->scintillation data_analysis Calculate Specific Activity and EC50 scintillation->data_analysis

Workflow for Comparing Diacylglycerol Isomer Activity.

Conclusion

The choice of a diacylglycerol isomer for research purposes is critical and depends on the experimental objective. sn-1,2-dioleoylglycerol serves as the gold standard for mimicking the endogenous activation of PKC. In contrast, 1,3-dioleoylglycerol is an appropriate negative control due to its inability to robustly activate PKC. 1,2-dioleoyl ethylene glycol, a synthetic analog, also activates PKC and may be useful for specific applications where the natural glycerol backbone is not desired or to investigate the structural requirements for PKC activation.[2]

Further quantitative studies are necessary to precisely delineate the comparative potency and efficacy of 1,2-dioleoyl ethylene glycol in relation to its natural glycerolipid counterparts. Researchers are encouraged to carefully consider the structural and functional differences outlined in this guide when designing their experiments.

References

In Vitro Validation of 1,2-Dioleoyl-sn-glycerol as a Research Tool: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth in vitro validation of 1,2-dioleoyl-sn-glycerol (DOG), a key research tool for activating Protein Kinase C (PKC). Its performance is objectively compared with other commonly used PKC activators, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

Introduction to 1,2-Dioleoyl-sn-glycerol

1,2-Dioleoyl-sn-glycerol (DOG) is a synthetic analog of the endogenous second messenger diacylglycerol (DAG).[1] In cellular signaling, DAG plays a crucial role in the activation of Protein Kinase C (PKC) isozymes, which are involved in a myriad of cellular processes, including cell proliferation, differentiation, and apoptosis. The cell-permeable nature of DOG allows for the direct activation of PKC in in vitro settings, making it an invaluable tool for studying PKC-dependent signaling pathways.

Comparison with Alternative PKC Activators

The efficacy of 1,2-dioleoyl-sn-glycerol as a PKC activator is best understood in comparison to other widely used compounds, such as phorbol esters and other synthetic diacylglycerol analogs.

Alternative Activators:

  • Phorbol Esters (e.g., PMA, TPA, PDBu): These are potent tumor promoters and activators of conventional and novel PKC isoforms.[2] They are known for their high affinity and prolonged activation of PKC.[3]

  • 1,2-Dioctanoyl-sn-glycerol (diC8): A short-chain, cell-permeable DAG analog that also activates PKC.

  • 1-Oleoyl-2-acetyl-sn-glycerol (OAG): Another cell-permeable DAG analog used to stimulate PKC activity.[4][5]

Performance Comparison

The choice of a PKC activator can significantly influence experimental outcomes due to differences in their potency, duration of action, and potential off-target effects. While specific quantitative comparisons can be assay- and cell-type dependent, the following table summarizes the general performance characteristics of 1,2-dioleoyl-sn-glycerol and its alternatives.

ActivatorChemical ClassPotency (General)Duration of ActionKey Characteristics
1,2-Dioleoyl-sn-glycerol (DOG) Diacylglycerol AnalogModerate to HighTransientMore closely mimics endogenous DAG.
Phorbol Esters (PMA, TPA) Diterpene EsterVery HighProlongedPotent but can lead to PKC downregulation with chronic exposure.[6]
1,2-Dioctanoyl-sn-glycerol (diC8) Diacylglycerol AnalogModerateTransientShort-chain analog with good cell permeability.
1-Oleoyl-2-acetyl-sn-glycerol (OAG) Diacylglycerol AnalogModerateTransientCell-permeable and metabolized by cells.[4]

Experimental Data

While direct, comprehensive side-by-side quantitative data for all compounds in a single study is limited, literature suggests differential activation of PKC isoforms and downstream pathways. For instance, some studies indicate that phorbol esters and diacylglycerols may not be fully equivalent in their activation of PKC and subsequent phosphorylation of membrane proteins.[7] Differences in the ability of various DAG analogs to activate specific PKC isoforms have also been reported.

Experimental Protocols

To facilitate the in vitro validation and comparison of these PKC activators, detailed protocols for a standard Protein Kinase C (PKC) activity assay are provided below.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines the steps to measure the activity of purified or immunoprecipitated PKC in response to different activators.

Materials:

  • Purified PKC enzyme or cell lysate containing PKC

  • 1,2-Dioleoyl-sn-glycerol (DOG)

  • Phorbol 12-myristate 13-acetate (PMA) or other phorbol ester

  • 1,2-Dioctanoyl-sn-glycerol (diC8)

  • 1-Oleoyl-2-acetyl-sn-glycerol (OAG)

  • Phosphatidylserine (PS)

  • PKC substrate peptide (e.g., myelin basic protein or a specific peptide substrate)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • P81 phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare Activator/Lipid Micelles:

    • For each activator, co-sonicate the activator with phosphatidylserine (PS) in the assay buffer to form lipid micelles. A typical ratio is 1:5 (w/w) for activator to PS.

  • Reaction Setup:

    • In a microcentrifuge tube, add the following in order:

      • Assay buffer

      • Activator/lipid micelles

      • PKC substrate peptide

      • Purified PKC enzyme or cell lysate

  • Initiate Reaction:

    • Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation:

    • Incubate the reaction mixture at 30°C for 10-20 minutes.

  • Stop Reaction:

    • Terminate the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper and immediately immersing the paper in a stop solution (e.g., 0.75% phosphoric acid).

  • Washing:

    • Wash the P81 papers multiple times with the stop solution to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Measure the amount of ³²P incorporated into the substrate peptide using a scintillation counter.

Visualizations

Signaling Pathway of PKC Activation

The following diagram illustrates the general pathway of PKC activation by diacylglycerol (DAG) and its analogs.

PKC_Activation_Pathway cluster_membrane Plasma Membrane cluster_extracellular cluster_cytosol PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC_active Active PKC DAG->PKC_active activates PKC_inactive Inactive PKC PKC_inactive->PKC_active translocates & activates Substrate_P Phosphorylated Substrate PKC_active->Substrate_P phosphorylates Agonist Agonist Receptor Receptor Agonist->Receptor Receptor->PLC activates DOG 1,2-Dioleoyl-sn-glycerol (DOG, external) DOG->PKC_active mimics DAG activates Cellular_Response Cellular Response Substrate_P->Cellular_Response

Caption: General signaling pathway of Protein Kinase C (PKC) activation.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for comparing the in vitro efficacy of different PKC activators.

Experimental_Workflow start Start: Prepare Reagents prepare_activators Prepare Stock Solutions (DOG, PMA, diC8, OAG) start->prepare_activators prepare_pkc Prepare Purified PKC or Cell Lysate start->prepare_pkc prepare_micelles Prepare Activator/Lipid Micelles prepare_activators->prepare_micelles run_assay Perform In Vitro PKC Activity Assay prepare_pkc->run_assay prepare_micelles->run_assay data_analysis Data Analysis (e.g., Dose-Response Curves) run_assay->data_analysis comparison Compare Potency (EC50) and Efficacy (Vmax) data_analysis->comparison end Conclusion comparison->end

Caption: Workflow for comparing the in vitro activity of PKC activators.

Conclusion

1,2-Dioleoyl-sn-glycerol (DOG) is a valuable and widely used research tool for the in vitro activation of Protein Kinase C. Its mode of action closely mimics that of the endogenous activator, diacylglycerol. When selecting a PKC activator, researchers should consider the specific experimental context, including the desired duration of activation and the potential for off-target effects. Phorbol esters offer potent and sustained activation, while other diacylglycerol analogs like diC8 and OAG provide alternatives with different physicochemical properties. The provided protocols and workflows offer a framework for the systematic in vitro validation and comparison of these essential research tools.

References

Assessing the Specificity of 1,2-Dioleoyl Ethylene Glycol in Kinase Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cellular signaling landscape is intricately regulated by a vast array of protein kinases. Understanding the specificity of molecules that modulate kinase activity is paramount for both basic research and the development of targeted therapeutics. This guide provides a comprehensive comparison of 1,2-dioleoyl ethylene glycol, a diacylglycerol (DAG) analog, with other lipid-based kinase modulators. We will delve into its specificity for Protein Kinase C (PKC) and present supporting experimental data and protocols to aid researchers in their experimental design.

Data Presentation: Comparative Analysis of Lipid Kinase Modulators

Compound ClassSpecific ExampleKey Structural FeaturesTarget Kinase(s)Potency/Specificity Notes
Diol Lipids 1,2-Dioleoyl Ethylene Glycol Ethylene glycol backbone; two oleoyl (18:1) acyl chains. Lacks the C3 hydroxyl group of glycerol.Primarily Protein Kinase C (PKC)Activates PKC. The absence of the C3 hydroxyl group may alter its binding affinity and specificity compared to canonical DAGs. Specificity against a wider kinase panel is not well-documented.
Diacylglycerols (DAGs) 1,2-Dioleoyl-sn-glycerol (DOG)Glycerol backbone with two oleoyl (18:1) acyl chains.Protein Kinase C (PKC), Diacylglycerol Kinases (DGKs), and others.Potent activator of conventional and novel PKC isoforms. The long, unsaturated acyl chains are generally preferred by PKC. Also a substrate for DGKs, which can terminate its signaling.
1,2-Dioctanoyl-sn-glycerol (DOG)Glycerol backbone with two octanoyl (8:0) acyl chains.Protein Kinase C (PKC)Cell-permeable activator of PKC due to shorter acyl chains. Often used in cell-based assays.
1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG)Glycerol backbone with a saturated (18:0) and a polyunsaturated (20:4) acyl chain.Protein Kinase C (PKC)A physiologically relevant DAG species. Specificity can vary between PKC isoforms.
Phorbol Esters Phorbol 12-myristate 13-acetate (PMA/TPA)Complex diterpene structure.Protein Kinase C (PKC) and other C1 domain-containing proteins.Potent and long-acting PKC activator, often used as a positive control. However, it is a tumor promoter and can have off-target effects.
Fatty Acids Oleic Acid (18:1)Monounsaturated fatty acid.Protein Kinase C (PKC), SIRT1Can directly activate some PKC isoforms and other kinases, though often with lower potency than DAGs.[1]
Stearic Acid (18:0)Saturated fatty acid.Less effective activator of PKC compared to unsaturated fatty acids.The degree of saturation of the fatty acid chain is a critical determinant of PKC activation.

Experimental Protocols

To assess the specificity of a lipid modulator like 1,2-dioleoyl ethylene glycol, a robust and well-controlled kinase assay is essential. Below is a detailed protocol for a representative in vitro Protein Kinase C (PKC) activity assay.

In Vitro Protein Kinase C (PKC) Activity Assay

Objective: To determine the ability of 1,2-dioleoyl ethylene glycol and other lipid modulators to activate a specific PKC isoform.

Materials:

  • Purified recombinant human PKC isoform (e.g., PKCα, PKCβ, PKCγ)

  • PKC substrate peptide (e.g., Ac-FKKSFKL-NH2)

  • 1,2-Dioleoyl Ethylene Glycol and other lipid modulators (dissolved in an appropriate solvent like DMSO)

  • Phosphatidylserine (PS)

  • ATP, [γ-³²P]ATP

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

  • Phosphocellulose paper (P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Lipid Vesicles:

    • In a glass tube, mix the desired lipid modulator (e.g., 1,2-dioleoyl ethylene glycol) and phosphatidylserine (PS) in a molar ratio of 1:4 (modulator:PS).

    • Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

    • Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form small unilamellar vesicles.

  • Kinase Reaction:

    • In a microcentrifuge tube, combine the following on ice:

      • Kinase assay buffer

      • Lipid vesicles (containing the test modulator)

      • PKC substrate peptide

      • Purified PKC enzyme

    • Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

    • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spotting:

    • Terminate the reaction by adding a stop solution (e.g., 100 mM EDTA).

    • Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.

  • Washing:

    • Wash the P81 paper squares multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the paper.

  • Quantification:

    • Place the dried P81 paper in a scintillation vial with scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific activity of the kinase in the presence of different concentrations of the lipid modulator.

    • Plot the kinase activity against the modulator concentration to determine the EC50 value (the concentration of modulator that elicits 50% of the maximal response).

    • Compare the EC50 values and maximal activation levels for 1,2-dioleoyl ethylene glycol and other lipid modulators to assess their relative potencies.

Mandatory Visualization

To provide a clearer understanding of the molecular interactions and experimental procedures, the following diagrams have been generated using the DOT language.

cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPCR GPCR PLC PLC GPCR->PLC PIP2 PIP2 PLC->PIP2 DAG DAG (or Analog) PIP2->DAG Hydrolysis PKC_active Active PKC DAG->PKC_active Activation PKC_inactive Inactive PKC (Cytosol) PKC_inactive->PKC_active Translocation Substrate Substrate PKC_active->Substrate Phosphorylation Receptor Receptor Activation Receptor->GPCR Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular_Response Phospho_Substrate->Cellular_Response Downstream Signaling

Caption: Signaling pathway of Protein Kinase C (PKC) activation by diacylglycerol (DAG) or its analogs.

start Start: Prepare Lipid Vesicles prepare_reaction Set up Kinase Reaction: - Kinase - Substrate - Lipid Vesicles start->prepare_reaction initiate_reaction Initiate Reaction with [γ-³²P]ATP prepare_reaction->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction spot Spot onto P81 Paper stop_reaction->spot wash Wash P81 Paper spot->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis: - Calculate Specific Activity - Determine EC50 quantify->analyze end End: Comparative Assessment analyze->end

Caption: Experimental workflow for an in vitro Protein Kinase C (PKC) kinase assay.

Conclusion

1,2-Dioleoyl ethylene glycol, as a diacylglycerol analog, is expected to activate Protein Kinase C. Its specificity, however, will be influenced by its unique ethylene glycol backbone. To rigorously assess its utility in kinase research, it is crucial to perform comprehensive specificity profiling against a panel of kinases. The provided experimental protocol offers a robust starting point for such investigations. By comparing its activity with well-characterized lipid modulators, researchers can gain a clearer understanding of its specific role in cellular signaling and its potential as a tool for studying kinase function. Further studies are warranted to determine the precise potency and kinase selectivity profile of 1,2-dioleoyl ethylene glycol.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,2-Dioleoyl Ethylene Glycol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1,2-dioleoyl ethylene glycol, a key lipid molecule, is crucial in various stages of research and drug development. Cross-validation of analytical methods ensures the reliability and reproducibility of results. This guide provides an objective comparison of two primary analytical techniques, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection of 1,2-dioleoyl ethylene glycol and structurally similar diacylglycerols.

While specific methods for 1,2-dioleoyl ethylene glycol are not abundantly documented, the analytical principles and protocols for diacylglycerols (DAGs) are directly applicable due to their structural similarity. This guide leverages established methods for DAG analysis to provide a framework for detecting 1,2-dioleoyl ethylene glycol.

Comparison of Analytical Methods

The choice between HPLC-MS/MS and GC-MS for the analysis of 1,2-dioleoyl ethylene glycol depends on several factors, including the required sensitivity, sample matrix, and the need for isomeric separation.

Table 1: Comparison of Quantitative Performance for Diacylglycerol Analysis

ParameterHPLC-MS/MS with DerivatizationGC-MS with DerivatizationHPLC with Charged Aerosol Detection (CAD)
Analyte Diacylglycerols (adaptable for 1,2-dioleoyl ethylene glycol)Diacylglycerols (adaptable for 1,2-dioleoyl ethylene glycol)Diacylglycerols (adaptable for 1,2-dioleoyl ethylene glycol)
Linearity Range 0.1 - 500 ng/mL[1]Varies with derivatization and analyte~1 ng - 20 µg on column[2]
Limit of Detection (LOD) As low as 16 aM (attomolar) with specific charge-tag derivatization[1]Typically in the low ng to pg range~1 ng per injection[2]
Limit of Quantification (LOQ) As low as 62.5 aM with specific charge-tag derivatization[1]Typically in the ng to pg range45 - 707 ng[3]
Precision (RSD%) Generally <15%<15%<5%
Accuracy (% Recovery) Typically 85-115%Typically 80-120%58.4 - 110.5%[3]
Sample Throughput HighModerateHigh
Derivatization Often required to improve ionization and separate isomers[1][4][5]Required to increase volatility[6]Not required
Key Advantages High sensitivity and selectivity, suitable for complex matrices, allows for isomeric separation.[1][5][7]High resolution, robust and widely available.Universal detection for non-volatile analytes, no need for chromophores.[2][3]
Key Disadvantages Ion suppression effects from matrix, derivatization can add complexity.[1]Requires volatile and thermally stable derivatives, potential for sample degradation at high temperatures.[8]Lower sensitivity than MS, response can be non-linear.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for diacylglycerol analysis and can be adapted for 1,2-dioleoyl ethylene glycol.

HPLC-MS/MS Method with Derivatization

This method is highly sensitive and allows for the separation of isomers. Derivatization is often employed to enhance ionization efficiency and to distinguish between 1,2- and 1,3-isomers.[1][5]

a. Sample Preparation (with Dimethylglycine Derivatization) [4]

  • Lipid Extraction: Extract lipids from the sample using a modified Bligh-Dyer procedure.

  • Derivatization:

    • To the dried lipid extract, add 2 µL of 0.125 M dimethylglycine (DMG) in chloroform, 2 µL of 0.5 M 4-dimethylaminopyridine (DMAP) in chloroform, and 2 µL of 0.25 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in chloroform.

    • Vortex the mixture for 20 seconds and centrifuge briefly.

    • Flush with dry nitrogen, cap the vial, and incubate at 45°C for 90 minutes.

    • Quench the reaction by adding 3 mL of a chloroform/methanol (1:1, v/v) mixture and 1.5 mL of 25 mM ammonium hydroxide.

    • Vortex for 1 minute and extract the derivative products using a modified Bligh-Dyer procedure.

    • Dry the final extract under nitrogen and reconstitute in the mobile phase for injection.

b. HPLC-MS/MS Parameters [1]

  • HPLC System: UHPLC system.

  • Column: C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 60:40 Acetonitrile:Water with 10 mM ammonium acetate.

  • Mobile Phase B: 90:10 Isopropanol:Acetonitrile with 10 mM ammonium acetate.

  • Gradient: A suitable gradient to separate the analytes of interest. For example: 0-2 min, 30% B; 2-15 min, 30-100% B; 15-20 min, 100% B; 20.1-25 min, 30% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 50°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions specific to the derivatized 1,2-dioleoyl ethylene glycol. Neutral loss scanning can also be a valuable tool for identifying all derivatized species.[5][9]

GC-MS Method with Derivatization

GC-MS is a robust technique for the analysis of lipids, but it requires derivatization to increase the volatility of the analytes.

a. Sample Preparation (with Silylation)

  • Lipid Extraction: Extract lipids from the sample using a suitable solvent extraction method (e.g., Folch or Bligh-Dyer).

  • Derivatization:

    • Dry the lipid extract under a stream of nitrogen.

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of pyridine.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • After cooling to room temperature, the sample is ready for injection.

b. GC-MS Parameters

  • GC System: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection at 280°C.

  • Oven Temperature Program:

    • Initial temperature of 150°C, hold for 2 minutes.

    • Ramp to 320°C at a rate of 10°C/min.

    • Hold at 320°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-800.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Mandatory Visualizations

Analytical_Method_Cross_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_validation Validation & Comparison define_analyte Define Analyte: 1,2-Dioleoyl Ethylene Glycol select_methods Select Methods for Comparison: HPLC-MS/MS & GC-MS define_analyte->select_methods sample_prep Sample Preparation: Extraction & Derivatization select_methods->sample_prep method1_analysis Method 1 Analysis: HPLC-MS/MS sample_prep->method1_analysis method2_analysis Method 2 Analysis: GC-MS sample_prep->method2_analysis data_analysis Data Analysis: Quantitative & Qualitative method1_analysis->data_analysis method2_analysis->data_analysis performance_comp Performance Comparison: Accuracy, Precision, LOD, etc. data_analysis->performance_comp method_selection Final Method Selection performance_comp->method_selection

Caption: Workflow for the cross-validation of analytical methods.

Method_Comparison_Logic cluster_methods Analytical Methodologies cluster_params Key Comparison Parameters start Start: Need to Analyze 1,2-Dioleoyl Ethylene Glycol hplc_ms HPLC-MS/MS start->hplc_ms gc_ms GC-MS start->gc_ms sensitivity Sensitivity (LOD/LOQ) hplc_ms->sensitivity High specificity Specificity & Isomer Separation hplc_ms->specificity Excellent robustness Robustness & Throughput hplc_ms->robustness High Throughput cost Cost & Complexity hplc_ms->cost Higher gc_ms->sensitivity High gc_ms->specificity Good gc_ms->robustness Moderate Throughput gc_ms->cost Lower decision Optimal Method Selection sensitivity->decision specificity->decision robustness->decision cost->decision

Caption: Logical comparison of HPLC-MS/MS and GC-MS methods.

References

A Comparative Guide to the Effects of Oleoylethanolamide (OEA) in Different Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of 18:1 Ethylene Glycol Effects in Diverse Cell Lines: A Data Deficit

A comprehensive review of scientific literature reveals a significant lack of available data regarding the specific biological effects of "this compound," chemically referred to as dioleoyl ethylene glycol. Consequently, a direct comparison of its performance in different cell lines, as requested, cannot be accurately generated at this time. Research has not extensively focused on the cellular impacts of this particular ester of oleic acid and ethylene glycol, limiting the availability of quantitative data, established experimental protocols, and known signaling pathway interactions.

While data on the specific compound is scarce, research is available for a structurally related endogenous lipid, Oleoylethanolamide (OEA) . OEA is an amide of oleic acid (18:1) and ethanolamine. Given the structural similarity, we are providing a comprehensive comparison guide on the effects of OEA in different cell lines as an alternative. This guide adheres to the requested format and provides insights into how a lipid derived from oleic acid can influence cellular functions.

This guide provides an objective comparison of the effects of Oleoylethanolamide (OEA), a naturally occurring lipid amide of oleic acid, across various cell lines, supported by experimental data.

Overview of Oleoylethanolamide (OEA)

Oleoylethanolamide is an endogenous peroxisome proliferator-activated receptor alpha (PPAR-α) agonist. It is involved in the regulation of feeding and body weight. Recent studies have explored its therapeutic potential in various cellular models, revealing effects on cell viability, apoptosis, and cellular metabolism.

Quantitative Data Summary

The following table summarizes the quantitative effects of OEA on different cell lines as reported in scientific literature.

Cell LineAssayConcentrationObserved Effect
SH-SY5Y (Human Neuroblastoma) MTT Assay0.3 - 30 µM (24h)No effect on cell viability.[1]
Muse® Viability Kit3 µM (6h pre-treatment) + 5 ng/mL IFNβ (24h)Increased percentage of dead cells compared to IFNβ alone.[1]
ATP Measurement0.025 - 5 µM (24h)Significant increase in ATP levels.[2]
HUVEC (Human Umbilical Vein Endothelial Cells) Cell Viability Assay25, 50, 100 µM (8h pre-treatment) + 100 µM H₂O₂ (24h)Significant increase in cell viability, protecting against H₂O₂-induced damage.[3]
Cell Viability Assay25, 50, 100 µM (8h)No significant effect on cell proliferation and survival when used alone.[3]
Osteoclasts (murine) Bone Resorption AssayNot specifiedInhibits osteoclast resorptive function.[4]
Apoptosis AssayNot specifiedInduces apoptosis.[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of OEA (e.g., 0.3 µM to 30 µM) or vehicle control for the desired duration (e.g., 24 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)
  • Cell Seeding: Seed cells (e.g., T24 bladder cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Treatment: Add OEA at the desired final concentrations (e.g., 5 or 10 µg/ml) and incubate for 24 hours.

  • Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1 hour.

  • Luminescence Measurement: Measure the luminescence signal with a microplate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.[5]

Visualizing Molecular Pathways and Workflows

OEA-Modulated Signaling Pathway in Apoptosis

OEA_Apoptosis_Pathway cluster_apoptosis Apoptotic Cascade OEA Oleoylethanolamide (OEA) PPARa PPAR-α OEA->PPARa activates Caspase3 Caspase-3 (cleaved) OEA->Caspase3 potentiates cleavage IFNb_Receptor IFNβ Receptor IFNb_Receptor->Caspase3 potentiates cleavage IFNb IFNβ IFNb->IFNb_Receptor binds PARP PARP (cleaved) Caspase3->PARP cleaves Apoptosis Apoptosis PARP->Apoptosis caption OEA potentiates IFNβ-induced apoptosis via Caspase-3 and PARP cleavage.

Caption: OEA potentiates IFNβ-induced apoptosis.

Experimental Workflow for Assessing OEA's Cytoprotective Effect

OEA_Cytoprotection_Workflow start Start: Seed HUVEC cells pretreatment Pre-treat with OEA (25, 50, 100 µM) for 8h start->pretreatment stressor Induce oxidative stress with H₂O₂ (100 µM) for 24h pretreatment->stressor viability_assay Assess cell viability (e.g., MTT assay) stressor->viability_assay data_analysis Analyze and compare viability to control groups viability_assay->data_analysis end End: Determine cytoprotective effect data_analysis->end caption Workflow to evaluate OEA's protective effect against oxidative stress.

Caption: Workflow for evaluating OEA's cytoprotective effect.

References

Safety Operating Guide

Proper Disposal of 18:1 Ethylene Glycol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive, step-by-step guidance for the proper and safe disposal of "18:1 Ethylene Glycol" solutions within a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and minimizing environmental impact. While this guide addresses the disposal of ethylene glycol, it is imperative for laboratory personnel to fully characterize the "18:1" designation of their specific solution to account for any additional hazardous components before proceeding with disposal.

Ethylene glycol is a colorless, odorless, viscous liquid that, while biodegradable, is harmful if swallowed and can cause organ damage with repeated exposure.[1] Improper disposal, such as pouring it down the drain, is prohibited and can lead to environmental contamination and legal repercussions.[2][3][4][5][6]

Immediate Safety and Handling

Before initiating any disposal procedures, ensure all personnel are familiar with the hazards associated with ethylene glycol. Personal protective equipment (PPE) is mandatory to prevent skin and eye contact.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles are required. A face shield should be worn if there is a high risk of splashing.[2]
Skin Protection Wear chemical-resistant gloves (e.g., neoprene). A lab coat or chemical-resistant apron is also necessary.[1][2][7]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges should be used.[2]

Step-by-Step Disposal Plan

The proper disposal of this compound waste involves a systematic approach from collection to final disposal.

1. Waste Characterization:

The first and most critical step is to determine if the waste is hazardous.[3] While pure ethylene glycol is not always classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its classification can change based on contaminants.[5][8][9][10]

  • Identify all components: The "18:1" designation implies a mixture. Identify all constituents of the solution to assess the overall hazard.

  • Assess for contaminants: Used ethylene glycol solutions, particularly from experimental processes, may be contaminated with heavy metals, solvents, or other hazardous substances.[10][11]

  • Consult Safety Data Sheets (SDS): Review the SDS for ethylene glycol and any other components in the "18:1" mixture.

  • Perform analysis if necessary: If the waste composition is unknown or uncertain, it must be treated as hazardous waste until analytical testing, such as the Toxicity Characteristic Leaching Procedure (TCLP), can be performed.[3][12]

2. Waste Collection and Containerization:

  • Dedicated Containers: Collect this compound waste in a dedicated, leak-proof container made of compatible material, such as high-density polyethylene.[1]

  • Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical names of all components (including "Ethylene Glycol"), their approximate concentrations, and the accumulation start date.[3]

  • Secure Closure: Keep the container tightly sealed when not in use to prevent spills and evaporation.[1][4]

3. Waste Storage:

  • Designated Area: Store the waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage area.[1]

  • Safe Environment: The storage area should be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[2][13]

  • Secondary Containment: It is best practice to use secondary containment to prevent the spread of material in case of a leak.[6]

4. Final Disposal:

  • Professional Disposal Service: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]

  • Recycling Options: Recycling is a sustainable option for managing ethylene glycol waste and should be considered, especially for larger quantities.[10][11] Professional services can reprocess the glycol for reuse.[4]

  • Regulatory Compliance: Maintain meticulous records of waste generation and disposal for regulatory tracking and compliance.[11]

Table 2: Quantitative Data Summary for Ethylene Glycol

PropertyValue
CAS Number 107-21-1
Molecular Formula C2H6O2
Boiling Point 197.3 °C (387.1 °F)
Flash Point 111 °C (231.8 °F)
Oral LD50 (Human) 1,600 mg/kg
NFPA 704 Ratings Health: 2, Flammability: 1, Reactivity: 0

Source: BenchChem[1]

Experimental Protocols: Spill Cleanup

In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.

Small Spills:

  • Alert personnel in the immediate vicinity.

  • Don the appropriate PPE as outlined in Table 1.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.[1][2][13]

  • Collect the absorbed material into a labeled container for hazardous waste disposal.[1]

  • Clean the spill area with soap and water.[1]

Large Spills:

  • Evacuate the area immediately.

  • Contact your institution's EHS or emergency response team without delay.[1]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: this compound Waste Generation char Step 1: Waste Characterization - Identify all components in '18:1' mix - Assess for contaminants - Consult SDS start->char Begin Disposal Process is_haz Is the waste hazardous? char->is_haz collect_haz Step 2: Collect in Labeled Hazardous Waste Container is_haz->collect_haz Yes unknown Treat as Hazardous Waste if composition is unknown is_haz->unknown Uncertain storage Step 3: Store in Designated Satellite Accumulation Area collect_haz->storage disposal Step 4: Arrange Disposal via EHS or Licensed Contractor storage->disposal end End: Proper Disposal Complete disposal->end unknown->collect_haz

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Handling Guide for 18:1 Ethylene Glycol (1,2-dioleoyl ethylene glycol)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals. It includes operational protocols for handling and disposal to ensure laboratory safety and compliance.

Personal Protective Equipment (PPE)

When handling 18:1 Ethylene Glycol, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications and Remarks
Eye Protection Safety glasses with side shields or chemical safety goggles.Essential to prevent splashes and contact with eyes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or PVC).Select gloves with a thickness appropriate for the duration of handling. Regularly inspect gloves for any signs of degradation or puncture.
Skin and Body Protection Laboratory coat or chemical-resistant apron.Wear long pants and closed-toe shoes to ensure no skin is exposed. For larger quantities or potential for significant splashing, consider a chemical-resistant suit.
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation.If aerosols or mists are generated, use a NIOSH-approved respirator with an organic vapor cartridge.

Health Hazard Information

Based on its components, this compound is expected to have the following potential health hazards:

  • Eye Contact: May cause mild to moderate eye irritation.

  • Skin Contact: Prolonged or repeated contact may cause skin irritation or dermatitis.[1]

  • Ingestion: While less toxic than ethylene glycol due to its ester form, ingestion should be avoided.

  • Inhalation: Due to its low volatility, inhalation is a minor risk at room temperature. However, heating the substance may generate vapors or mists that could be irritating to the respiratory tract.

Experimental Protocols: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, especially when heating or agitating the substance.

  • Avoid Contact: Minimize direct contact with the skin and eyes by using the recommended PPE.

  • Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory area.[2]

  • Spills: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth). Place the contaminated material into a sealed container for proper disposal.

Storage:

  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

Disposal Plan

All waste materials should be handled as chemical waste.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, sealed, and properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not pour down the drain or dispose of with regular trash.[3][4][5]

Logical Workflow for Handling this compound

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_spill Emergency Protocol: Spill A Assess Task & Potential for Exposure B Review Safety Data Information (Constituent Components: Oleic Acid & Ethylene Glycol) A->B Consult C Select Appropriate PPE (Gloves, Goggles, Lab Coat) B->C Inform D Handle in a Well-Ventilated Area (Chemical Fume Hood) C->D Proceed to E Perform Experimental Work D->E Begin F Clean Work Area & Equipment E->F Upon Completion I Remove & Dispose of PPE E->I After Work S1 Evacuate Immediate Area E->S1 If Spill Occurs G Segregate & Label Waste F->G Collect H Properly Dispose of Waste (Follow Institutional Protocols) G->H Send for J Wash Hands Thoroughly I->J Final Step S2 Alert Others & Supervisor S1->S2 S3 Contain Spill with Absorbent Material S2->S3 S4 Collect & Dispose as Hazardous Waste S3->S4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.